Carbodiimide
Descripción
Structure
3D Structure
Propiedades
InChI |
InChI=1S/CH2N2/c2-1-3/h2-3H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKDCDLSJZCGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075188 | |
| Record name | Methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151-51-9 | |
| Record name | Carbodiimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Carbodiimide-Mediated Carboxyl Group Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbodiimides are a class of zero-length crosslinkers that are fundamental to the fields of bioconjugation, drug delivery, and peptide synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-dicyclohexylthis compound (DCC) are widely used to facilitate the formation of stable amide or ester bonds by activating carboxyl groups for reaction with primary amines or alcohols, respectively. This guide provides an in-depth examination of the underlying chemical mechanisms, quantitative analysis of reaction outcomes, and detailed protocols for practical application.
The Fundamental Activation Mechanism
The primary role of a this compound is to convert a carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack. The process is initiated by the reaction of the carboxylic acid with one of the double bonds of the this compound's N=C=N functional group.[1]
This reaction forms a key, highly reactive intermediate: the O-acylisourea .[2][3] This intermediate possesses a highly activated carbonyl group, making it an excellent leaving group and prime for reaction with a nucleophile, such as a primary amine. The successful reaction yields a stable amide bond and a soluble urea derivative as a byproduct.[4]
However, the O-acylisourea intermediate is notoriously unstable, particularly in aqueous solutions, and can proceed down several competing reaction pathways.[4][5] The efficiency and outcome of the conjugation are determined by the fate of this transient species.
Figure 1. Competing pathways in this compound activation of a carboxyl group.
Competing Reaction Pathways
-
Amide/Ester Formation (Desired Pathway): The O-acylisourea intermediate reacts with a primary amine (or alcohol) to form the desired amide (or ester) bond and a soluble urea byproduct. This is the productive pathway for conjugation.[4]
-
N-Acylurea Formation (Side Reaction): The intermediate can undergo an intramolecular O-to-N acyl migration to form a stable and unreactive N-acylurea.[3] This rearrangement is a common cause of reduced yield, and its formation is favored at higher temperatures.[6]
-
Anhydride Formation (Side Reaction): The O-acylisourea can react with a second molecule of the carboxylic acid to generate a symmetric anhydride. This anhydride is also reactive towards amines and can still lead to the desired amide product, but it represents an alternative, sometimes less efficient, pathway.[7]
-
Hydrolysis (Side Reaction): In aqueous environments, the unstable intermediate is susceptible to hydrolysis, which regenerates the original carboxylic acid and releases an N-substituted urea. This is a significant competing reaction that lowers the overall efficiency of the conjugation. The rate of EDC hydrolysis increases as the pH decreases from 7 to 4.[8]
Enhancing Efficiency with Additives: The Role of NHS
To combat the instability of the O-acylisourea intermediate and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are frequently incorporated into the reaction.[9]
The addition of NHS creates a two-step activation process:
-
EDC first activates the carboxyl group to form the O-acylisourea intermediate.
-
NHS rapidly reacts with this intermediate to form a semi-stable NHS-ester.
This NHS-ester is more stable in aqueous solution than the O-acylisourea, yet it is still highly reactive towards primary amines. This two-step process effectively converts the transient initial intermediate into a more manageable one, significantly improving coupling efficiency by minimizing hydrolysis and other side reactions.[9]
Figure 2. Two-step activation pathway using EDC and NHS/Sulfo-NHS.
Quantitative Analysis of Reaction Parameters
The efficiency of this compound coupling is highly dependent on reaction conditions. Optimizing these parameters is critical for maximizing yield and minimizing byproducts.
Effect of pH
The pH of the reaction medium is a critical variable. The initial activation of the carboxyl group with EDC is most efficient in acidic conditions (pH 4.5–6.0), which ensures the this compound is protonated and highly reactive.[10][11] However, the subsequent reaction of the activated ester with a primary amine is favored at a more neutral to slightly basic pH (7.2–8.0), where the amine is deprotonated and thus more nucleophilic.[12][13] This dichotomy is often addressed using a two-step protocol where the pH is adjusted after the initial activation.
| Buffer / pH Condition | Observation | Yield / Efficiency | Reference |
| pH 4.0 | EDC hydrolysis rate in pure water is ~5 x 10⁻⁴ s⁻¹ | Lower coupling efficiency due to rapid EDC hydrolysis | [8] |
| pH 5.5 | Optimal pH for EDC/NHS activation of carboxyl groups | High activation efficiency | [10] |
| pH 6.0 | MES Buffer | Recommended for activation step to avoid competing carboxyl/amine groups | - |
| pH 7.0 | EDC hydrolysis rate in pure water is ~1.5 x 10⁻⁵ s⁻¹ | Slower hydrolysis, but less efficient activation | [8] |
| pH 7.2 - 8.0 | PBS or Borate Buffer | Optimal for reaction of NHS-ester with primary amines | High conjugation efficiency |
Effect of Temperature and Additives on N-Acylurea Formation
The formation of the undesirable N-acylurea byproduct is sensitive to both temperature and the presence of certain additives. Lowering the reaction temperature can significantly suppress this side reaction.
| Condition (Precursor: 100 mM C3, Fuel: 50 mM EDC) | Max Anhydride Conc. | N-Acylurea Conc. | Anhydride Half-life | Reference |
| 5 °C | ~5 mM | ~10 mM | 16 min | [6] |
| 21 °C | ~5 mM | ~15 mM | Not specified | [6] |
| 35 °C | ~5 mM | ~20 mM | 4 min | [6] |
Additives such as pyridine have been shown to dramatically suppress N-acylurea formation, thereby increasing the fraction of EDC that is productively consumed.[14]
| Additive (10 mM) | EDC Fraction to Anhydride | EDC Fraction to N-Acylurea | Reference |
| None | ~60% | ~40% | [14] |
| 1,2,4-triazole | ~60% | ~40% | [14] |
| DMAP | ~60% | ~40% | [14] |
| Pyridine | 92% | 5% | [14] |
Experimental Protocols
Precise, validated protocols are essential for reproducible results in bioconjugation. Below are detailed methodologies for common applications of EDC/NHS chemistry.
Protocol 1: Two-Step Covalent Coupling of a Protein to a Second Protein
This method, adapted from Grabarek and Gergely, is designed to conjugate two proteins without causing self-polymerization of the second protein.[12]
Materials:
-
Protein #1 (with carboxylates): Prepared at 1 mg/mL in Activation Buffer.
-
Protein #2 (with amines): Prepared in Coupling Buffer.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[15]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2.[15]
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)this compound HCl.
-
Sulfo-NHS: N-hydroxysulfosuccinimide.
-
Quenching Reagent: 2-Mercaptoethanol (for EDC) and Hydroxylamine-HCl (for NHS-esters).
-
Purification: Desalting column (e.g., Sephadex G-25).
Procedure:
-
Reagent Equilibration: Allow EDC and Sulfo-NHS powders to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Activation of Protein #1:
-
To 1 mL of Protein #1 solution, add 0.4 mg EDC (~2 mM final concentration) and 1.1 mg Sulfo-NHS (~5 mM final concentration).[12]
-
Mix gently and allow the reaction to proceed for 15 minutes at room temperature.
-
-
Quench EDC:
-
Add 1.4 µL of 2-mercaptoethanol to the reaction mixture (final concentration of 20 mM) to quench any unreacted EDC.[12] This prevents EDC from acting on Protein #2.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess activation and quenching reagents by passing the solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also adjusts the pH for the next reaction.
-
-
Conjugation to Protein #2:
-
Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.[12]
-
-
Final Quench:
-
Add hydroxylamine to a final concentration of 10 mM to quench the reaction by hydrolyzing any unreacted Sulfo-NHS esters.[12]
-
-
Purification:
-
Purify the final protein-protein conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
Protocol 2: One-Step Immobilization of a Peptide to a Carrier Protein (e.g., KLH)
This protocol is a simpler, one-step method suitable for creating immunogens where some degree of polymerization is acceptable.[15]
Materials:
-
Carrier Protein: Keyhole Limpet Hemocyanin (KLH).
-
Peptide (with carboxylate or amine): The molecule to be conjugated.
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0.[15]
-
EDC: Freshly prepared solution (e.g., 10 mg/mL in ultrapure water).
-
Purification: Desalting column.
Procedure:
-
Reconstitute Carrier and Peptide:
-
Dissolve 2 mg of lyophilized KLH in 200 µL of Conjugation Buffer.
-
Dissolve 1-2 mg of the peptide in 500 µL of Conjugation Buffer.
-
Combine the carrier protein and peptide solutions.
-
-
Prepare and Add EDC:
-
Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water.
-
Add 50 µL of this EDC solution to the carrier-peptide mixture. Note: The amount of EDC may need to be optimized to prevent precipitation.[15]
-
-
Reaction:
-
Allow the mixture to react for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove non-conjugated peptide and reaction byproducts by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
For long-term storage, sterile filter the conjugate and store at 4°C or -20°C.
-
Figure 3. General experimental workflow for a two-step EDC/NHS conjugation.
Conclusion
This compound chemistry is a powerful and versatile tool for creating covalent linkages between molecules. A thorough understanding of the central role of the O-acylisourea intermediate and its competing reaction pathways is paramount for designing successful conjugation strategies. By carefully controlling reaction parameters such as pH and temperature, and by utilizing stabilizing additives like NHS, researchers can significantly enhance reaction yields and obtain purer conjugates. The protocols provided herein offer robust starting points for a variety of applications, though optimization for specific molecules and desired outcomes remains a critical component of the experimental process.
References
- 1. peptide.com [peptide.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. manuals.plus [manuals.plus]
carbodiimide chemistry for beginners in biological research
An In-depth Technical Guide to Carbodiimide Chemistry for Biological Research
Introduction to this compound Chemistry
This compound chemistry is a fundamental tool in biological research, enabling the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[1] This process, often referred to as bioconjugation, is essential for a wide range of applications, from creating immunogens for antibody production to immobilizing proteins on surfaces for biosensors.[1][2] Carbodiimides are classified as "zero-length" crosslinkers because no part of the this compound molecule becomes part of the final covalent bond between the two target molecules.[2][3] The most commonly used this compound in biological research is 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC or EDAC), which is valued for its water solubility and compatibility with biological molecules under mild reaction conditions.[1][4] This guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical protocols for utilizing this compound chemistry in a laboratory setting.
Core Reaction Mechanisms
The fundamental mechanism of this compound chemistry involves the activation of a carboxyl group to make it susceptible to nucleophilic attack by a primary amine.[5] This process can be performed in a single step or a more controlled two-step reaction with the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
One-Step EDC-Mediated Amide Bond Formation
In the one-step method, EDC reacts directly with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This intermediate can then react with a primary amine to form a stable amide bond, releasing a soluble urea byproduct.[3] However, this O-acylisourea intermediate is prone to two competing side reactions: hydrolysis in an aqueous environment, which regenerates the original carboxyl group, and rearrangement to a stable N-acylurea, which is an irreversible side product.[3][6]
Caption: One-Step this compound (EDC) Reaction Pathway.
Two-Step EDC/NHS-Mediated Amide Bond Formation
To improve efficiency and control, N-hydroxysuccinimide (NHS) or Sulfo-NHS is often included in the reaction.[3] In this two-step process, EDC first activates the carboxyl group to form the O-acylisourea intermediate, which then immediately reacts with NHS to form a semi-stable NHS ester.[4][7] This NHS ester is more resistant to hydrolysis than the O-acylisourea intermediate and can be purified and stored for later use.[3] The amine-reactive NHS ester can then be reacted with a primary amine-containing molecule in a separate step, often at a more physiological pH, to form the final amide bond.[3][4]
Caption: Two-Step this compound (EDC/NHS) Reaction Pathway.
Key Reagents and Properties
While several carbodiimides exist, EDC and DCC are the most prevalent. Their distinct properties dictate their primary applications.
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) | DCC (N,N'-dicyclohexylthis compound) |
| Solubility | Water-soluble (>200 g/L).[8][9] | Water-insoluble; used in organic solvents (DCM, DMF).[1][3] |
| Primary Use | Bioconjugations in aqueous buffers (proteins, peptides, nucleic acids).[1][10] | Organic synthesis, peptide synthesis, manufacturing of NHS-esters.[3][6] |
| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble, easily removed by extraction/dialysis).[3][8] | Dicyclohexylurea (DCU) (insoluble in most organic solvents, removed by filtration).[1][10] |
| Handling | Solid hydrochloride salt, relatively easy to handle.[3] | Waxy solid, often melted for dispensing; potent allergen.[8][10] |
Optimizing the Reaction: Key Parameters
The efficiency of this compound-mediated crosslinking is highly dependent on several experimental parameters.[2] Careful optimization is critical to maximize yield and minimize side reactions.
| Parameter | Optimal Condition | Rationale & Notes |
| pH | Activation (Step 1): pH 4.5 - 6.0 [3][9][11] Coupling (Step 2): pH 7.2 - 8.0 [12][13] | The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment.[3] However, the subsequent reaction with primary amines is more efficient at a neutral to slightly basic pH.[13] |
| Buffer Type | MES (2-(N-morpholino)ethanesulfonic acid) [1][3] | MES is an ideal buffer as it lacks carboxyl and primary amine groups that would otherwise compete in the reaction.[3] Buffers containing phosphates or carboxylates (e.g., Acetate, Citrate) should be avoided as they can participate in side reactions.[1][14] Amine-containing buffers (e.g., Tris, Glycine) will quench the reaction.[12] |
| Stoichiometry | Molar excess of EDC and NHS over carboxyl groups. | A common starting point is a 2-5 mM concentration of NHS and a 2-4 mM concentration of EDC.[4][8] The exact ratios should be optimized for each specific application. |
| Temperature | Room Temperature | Most protocols proceed efficiently at room temperature. |
| Reaction Time | Activation: 15 minutes.[4][13] Coupling: 2 hours to overnight.[11][12] | The O-acylisourea intermediate is short-lived; therefore, the activation step is typically brief.[1] The coupling to the amine can proceed for a longer duration to maximize conjugation. |
Common Applications in Biological Research
The versatility of EDC chemistry makes it a cornerstone of many biological techniques:
-
Immunogen Preparation: Small molecules or peptides (haptens) that are not immunogenic on their own can be conjugated to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to elicit a robust immune response for antibody production.[1][12]
-
Surface Immobilization: Proteins, antibodies, or peptides can be covalently attached to solid supports such as magnetic beads, agarose resin, or microplates for applications like affinity purification or ELISA.[1]
-
Fluorescent Labeling: Amine-containing fluorescent dyes or biotin probes can be conjugated to the carboxyl groups on a protein (C-terminus or Asp/Glu residues) for detection and visualization.[1]
-
Protein-Protein Crosslinking: EDC can be used to crosslink proteins that interact, helping to study protein complexes and their functions.[2]
Experimental Protocols
Below are detailed protocols for common applications of this compound chemistry. Note: EDC is moisture-sensitive and should be equilibrated to room temperature before opening. Aqueous solutions of EDC are not stable and should be prepared immediately before use.[1]
Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS
This method is ideal for creating protein conjugates while minimizing the risk of self-polymerization of the second protein, as it is never exposed to the EDC crosslinker.[12]
Materials:
-
Protein #1 (to be activated)
-
Protein #2 (containing primary amines)
-
EDC (MW: 191.70)
-
Sulfo-NHS (MW: 217.14)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[12]
-
2-Mercaptoethanol (to quench EDC)
-
Hydroxylamine-HCl (to quench NHS-ester reaction)
-
Desalting column
Procedure:
-
Prepare 1 mg/mL of Protein #1 in 1 mL of Activation Buffer.
-
Immediately before use, prepare EDC and Sulfo-NHS solutions. Add 0.4 mg EDC (final conc. ~2 mM) and 1.1 mg Sulfo-NHS (final conc. ~5 mM) to the Protein #1 solution.[13]
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Quench the EDC by adding 1.4 µL of 2-mercaptoethanol (final conc. 20 mM).[13] This prevents EDC from reacting with Protein #2.
-
(Optional but Recommended) Remove excess crosslinker and quenching reagent by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer (PBS). This also exchanges the protein into the optimal buffer for the next step.
-
Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM. This hydrolyzes any unreacted NHS esters.[12]
-
Purify the final protein conjugate from excess reagents and byproducts using a desalting column or dialysis.
Caption: Experimental Workflow for Two-Step Protein Conjugation.
Protocol 2: Conjugating a Peptide Hapten to a Carrier Protein (e.g., BSA)
This one-step method is commonly used to generate immunogens.
Materials:
-
Carrier Protein (e.g., BSA, KLH)
-
Peptide Hapten (must contain a carboxyl group)
-
EDC
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[12]
-
Desalting column
Procedure:
-
Dissolve 2 mg of BSA in 200 µL of Conjugation Buffer.
-
Dissolve 1-2 mg of the peptide hapten in 500 µL of Conjugation Buffer.
-
Combine the carrier protein and peptide solutions.
-
Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water.
-
Add 100 µL of the EDC solution to the carrier-peptide mixture.[12][13] Note: If precipitation occurs, the amount of EDC should be reduced.[12]
-
React for 2 hours at room temperature with gentle stirring.
-
Remove excess EDC and unconjugated peptide by passing the solution through a desalting column equilibrated with PBS.
-
The purified immunogen can be stored at 4°C or -20°C.[12]
Troubleshooting and Side Reactions
| Problem | Probable Cause | Solution |
| Low Conjugation Yield | Hydrolysis of intermediate: The O-acylisourea (or NHS ester) intermediate is being hydrolyzed by water before it can react with the amine.[3] | Use the two-step NHS method to create a more stable intermediate.[3] Ensure buffers are fresh and at the correct pH. Work quickly during the activation step. |
| Incorrect Buffer: Buffer contains competing nucleophiles (amines like Tris) or carboxylates.[1][12] | Use a non-competing buffer such as MES for activation and PBS for coupling.[3] | |
| Inactive EDC: EDC is hydrolyzed by moisture during storage. | Store EDC desiccated at -20°C. Equilibrate to room temperature before opening. Prepare EDC solutions immediately before use.[1] | |
| Protein Precipitation | Intra/Inter-molecular crosslinking: EDC is crosslinking carboxyls and amines within the same protein or between multiple copies of the same protein.[8] | Optimize the molar ratio of EDC. Perform the reaction in a more concentrated protein solution to favor reaction with the target molecule.[8] |
| Excess EDC: Too much EDC can cause protein aggregation.[12] | Reduce the amount of EDC used in the reaction.[12] | |
| No or Poor Reactivity | Absence of accessible groups: The target carboxyl or amine groups on the protein are buried within its 3D structure and are not accessible to the reagents. | Denature the protein slightly if its native conformation is not required. Use a different conjugation chemistry that targets other functional groups (e.g., maleimide chemistry for thiols). |
| Unexpected Modification | N-acylurea formation: A side reaction where the O-acylisourea rearranges to a stable N-acylurea, modifying the carboxyl group irreversibly without conjugation.[3][6] | This side reaction is minimized by using NHS/Sulfo-NHS, which rapidly converts the O-acylisourea to an NHS ester.[10] Using solvents with low dielectric constants can also reduce this, though this is less applicable to bioconjugation.[6] |
References
- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. interchim.fr [interchim.fr]
- 9. youtube.com [youtube.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. manuals.plus [manuals.plus]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of EDC and DCC in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Carbodiimides are a class of highly effective dehydrating agents, pivotal in the formation of amide and ester bonds in modern organic synthesis. Among them, N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC) are two of the most prominent coupling agents.[1][2] They facilitate the covalent linkage of a carboxyl group with a primary amine, a fundamental transformation in peptide synthesis, bioconjugation, and the development of complex therapeutic molecules.[3][4][5] While both reagents operate through a similar mechanistic pathway, their distinct physicochemical properties dictate their specific applications, advantages, and limitations.[2][6]
This technical guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of EDC and DCC in organic synthesis.
Core Mechanism of this compound-Mediated Coupling
The primary function of a this compound (RN=C=NR) is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack.[7] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by a nucleophile, such as a primary amine, to form a stable amide bond, releasing a urea derivative as a byproduct.[4][7][8]
The general steps are:
-
Activation: The carboxyl group of a molecule attacks the central carbon of the this compound.[8][9]
-
Intermediate Formation: This forms the O-acylisourea intermediate, which is a potent acylating agent with a good leaving group.[4][8][9]
-
Nucleophilic Attack: A primary amine attacks the carbonyl carbon of the activated intermediate.[10]
-
Bond Formation & Byproduct Release: A stable amide bond is formed, and the this compound is converted into a urea byproduct.[9][10]
Caption: General mechanism of DCC-mediated amide bond formation.
A significant challenge with the O-acylisourea intermediate is its propensity to rearrange into an unreactive N-acylurea byproduct, particularly with sterically hindered substrates or weak nucleophiles. To mitigate this and to suppress potential racemization of chiral carboxylic acids (especially amino acids), additives like N-hydroxysuccinimide (NHS), its water-soluble analog (sulfo-NHS), or 1-hydroxybenzotriazole (HOBt) are often employed.[4][11][12] These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (e.g., an NHS ester), which then efficiently reacts with the amine.[1][13]
Caption: Two-step EDC coupling pathway involving an NHS ester intermediate.
Comparative Analysis: EDC vs. DCC
The choice between EDC and DCC is primarily dictated by the reaction solvent and the nature of the substrates.[2][6] EDC, typically handled as a hydrochloride salt (EDC·HCl), is renowned for its water solubility, making it the reagent of choice for bioconjugation and reactions in aqueous buffers.[1][2][3][10] In contrast, DCC is a hydrophobic, waxy solid ideal for use in anhydrous organic solvents.[2][8][9]
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) | DCC (N,N'-Dicyclohexylthis compound) |
| Solubility | Water-soluble; also soluble in organic solvents like DCM, DMF.[2][10][14] | Insoluble in water; highly soluble in organic solvents like DCM, THF, DMF.[2][9][15] |
| Primary Use Case | Aqueous-phase reactions, bioconjugation (proteins, nucleic acids), immobilizing biomolecules.[1][3][5] | Standard organic synthesis in non-aqueous solvents, peptide synthesis, esterification.[2][8][9][16] |
| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea | N,N'-dicyclohexylurea (DCU) |
| Byproduct Removal | Water-soluble; removed by simple aqueous extraction (workup).[2][5][10] | Insoluble in most organic solvents; removed by filtration.[2][9][11][17] |
| Reaction pH | Typically employed in the 4.0-6.0 pH range for activation.[10] | Not applicable (used in non-aqueous media). |
| Handling | Often used as a stable hydrochloride salt (EDC·HCl).[5][10] | Waxy, low-melting point solid.[9][15] |
| Advantages | Easy byproduct removal, ideal for sensitive biological molecules.[2][5] | Cost-effective, easy byproduct filtration in organic synthesis.[2][16] |
| Disadvantages | Byproduct can be difficult to remove from some non-polar products. | DCU can be difficult to remove completely from non-polar products; not suitable for aqueous reactions.[9][10] |
Applications in Synthesis and Drug Development
Both EDC and DCC are versatile reagents with broad applications beyond simple amide bond formation.
-
Peptide Synthesis: This is the most prominent application for both reagents.[3] DCC was historically a cornerstone of both liquid-phase and solid-phase peptide synthesis.[4][8][15] EDC is also widely used, especially when aqueous conditions are required or when the resulting urea byproduct's solubility is advantageous for purification.[3][10]
-
Bioconjugation: EDC is the gold standard for conjugating molecules to proteins, antibodies, and nucleic acids.[3][14] This is critical in drug development for creating antibody-drug conjugates (ADCs), attaching fluorescent labels, and immobilizing enzymes or antibodies onto solid supports for affinity purification or biosensors.[1][3]
-
Esterification: DCC is famously used in the Steglich esterification to form esters from carboxylic acids and alcohols, including sterically hindered tertiary alcohols, in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9]
-
Other Dehydration Reactions: As powerful dehydrating agents, carbodiimides can facilitate other transformations, such as the synthesis of acid anhydrides from two equivalents of a carboxylic acid, the conversion of primary amides to nitriles, and the Pfitzner-Moffatt oxidation of alcohols to aldehydes or ketones (using DCC in combination with DMSO).[9][11][16]
Experimental Protocols
Detailed methodologies are crucial for successful coupling reactions. Below are general protocols for typical DCC and EDC-mediated couplings.
This protocol describes a typical procedure for coupling a carboxylic acid and a primary amine in an organic solvent.[12][18][19]
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.) and, if used, an additive like HOBt (1.1 eq.) in an anhydrous organic solvent (e.g., DCM, DMF) under an inert atmosphere.[12]
-
Amine Addition: Add the amine (1.0-1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.0 eq.) to neutralize it.[12]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring. This helps to minimize side reactions, such as racemization and N-acylurea formation.[18][20]
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.[12][19]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 to 24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup & Purification: Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.[9][17] The filtrate is then subjected to a standard aqueous workup, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is purified, typically by column chromatography.[12][18]
This two-step protocol is ideal for conjugating a small molecule or protein to a primary amine on another protein, minimizing protein self-conjugation.[21][22][23]
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.[22] Prepare fresh solutions of EDC and Sulfo-NHS in an "Activation Buffer" (e.g., 0.1 M MES, pH 4.7-6.0). Amine-free buffers are critical.[21][22]
-
Activation of Carboxyl Groups: Dissolve the protein to be activated (Protein #1) in the Activation Buffer. Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a 2-10 fold molar excess of EDC/Sulfo-NHS over the carboxyl groups. Incubate for 15-30 minutes at room temperature.[21][22]
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted reactions with the second protein, remove excess and hydrolyzed crosslinkers using a desalting column or dialysis against a "Coupling Buffer" (e.g., PBS, pH 7.2-8.0).[21][23]
-
Conjugation: Immediately add the activated Protein #1 to the amine-containing molecule (Protein #2) in the Coupling Buffer. The higher pH of this buffer facilitates the reaction with primary amines.
-
Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle mixing.[23]
-
Quenching: Add a quenching solution (e.g., 1 M Tris or hydroxylamine, final concentration ~20-50 mM) to consume any remaining active NHS-esters and stop the reaction.[22]
-
Purification: Purify the final conjugate from byproducts and unreacted molecules using size-exclusion chromatography, dialysis, or another suitable purification method.
References
- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. The Role of Dicyclohexylthis compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. N,N'-Dicyclohexylthis compound - Wikipedia [en.wikipedia.org]
- 10. 1-Ethyl-3-(3-dimethylaminopropyl)this compound - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. EDC - Enamine [enamine.net]
- 15. Dicyclohexylthis compound | PPTX [slideshare.net]
- 16. DCC - Enamine [enamine.net]
- 17. Workup [chem.rochester.edu]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. peptide.com [peptide.com]
- 20. orgosolver.com [orgosolver.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
The Versatility of Carbodiimides: A Technical Guide to their Applications in Nanotechnology and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Carbodiimide chemistry, a cornerstone of bioconjugation and crosslinking, has emerged as a pivotal tool in the advancement of nanotechnology and materials science. The ability of carbodiimides to efficiently form amide bonds between carboxyl and amine groups under mild, aqueous conditions has made them indispensable for the functionalization of nanoparticles, the development of sophisticated drug delivery systems, and the engineering of biocompatible materials with tailored properties. This technical guide provides an in-depth exploration of the core principles of this compound chemistry, detailed experimental protocols for key applications, quantitative data on material properties, and troubleshooting strategies for common challenges.
Fundamentals of this compound Chemistry
Carbodiimides are a class of organic compounds containing the functional group R-N=C=N-R'. The most commonly employed carbodiimides in nanotechnology and materials science are 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC or EDAC), which is water-soluble, and N,N'-dicyclohexylthis compound (DCC), which is soluble in organic solvents.[1][2] The primary application of these reagents is to activate carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine to form a stable amide bond, with the this compound being released as a soluble urea byproduct.[2]
To enhance the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used.[1] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous environments and reacts efficiently with primary amines to form the desired amide linkage.[1] This two-step process provides greater control over the conjugation reaction, minimizing unwanted side reactions.[3]
Applications in Nanotechnology
This compound chemistry is extensively used for the surface functionalization of a wide array of nanoparticles, including gold nanoparticles, quantum dots, and polymeric nanoparticles.[1][4] This surface modification is crucial for enhancing stability, biocompatibility, and for the attachment of targeting ligands in drug delivery and diagnostic applications.[5]
Bioconjugation to Nanoparticles
The covalent attachment of biomolecules such as antibodies, peptides, and nucleic acids to the surface of nanoparticles is a key step in the development of targeted therapies and diagnostic agents.[4] this compound-mediated coupling provides a robust method for achieving this.
Table 1: Quantitative Data on this compound-Mediated Nanoparticle Conjugation
| Nanoparticle Type | Ligand | This compound Used | Reported Efficiency/Loading | Reference |
| Superparamagnetic Iron Oxide NPs | Antibody | EDC/NHS | Higher extent and efficiency compared to this compound alone | [6] |
| CdSe/ZnS Quantum Dots | Antibody | EDC | Limit of detection of 0.38 ng/mL in a FLISA assay | [4] |
| PLGA-PEG-COOH NPs | CD8a antibodies | EDC/NHS | 25 or 50 µg of antibodies per 1 mg of NPs | [7] |
Experimental Protocol: EDC/NHS Conjugation of Antibodies to Carboxylated Nanoparticles
This protocol provides a general two-step method for the covalent conjugation of antibodies to carboxylated nanoparticles.[8][9]
Materials:
-
Carboxylated Nanoparticles
-
Antibody (or other amine-containing biomolecule)
-
Activation Buffer: 50 mM MES, pH 6.0[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5[8]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]this compound)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 100 mM Tris or ethanolamine, pH 8.0[8]
-
Washing Buffer: PBS with 0.05% Tween-20[8]
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide) and stabilizer (e.g., 1% BSA)
Procedure:
-
Particle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Centrifuge to pellet the nanoparticles and discard the supernatant. Repeat this washing step twice.
-
-
Activation:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. The optimal concentrations should be determined empirically but a starting point is a molar excess relative to the available carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[8]
-
-
Washing:
-
Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS.
-
Resuspend the pellet in Coupling Buffer. Repeat this washing step twice.
-
-
Conjugation:
-
Dissolve the antibody in Coupling Buffer.
-
Add the antibody solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching:
-
Add the Quenching Solution to block any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Final Washing and Storage:
-
Centrifuge the conjugated nanoparticles and wash three times with Washing Buffer to remove unbound antibody and quenching reagents.
-
Resuspend the final conjugate in Storage Buffer.
-
Applications in Materials Science
In materials science, carbodiimides are instrumental in the crosslinking of polymers to form hydrogels and scaffolds for tissue engineering, as well as for modifying the surfaces of various materials to enhance their performance.[10][11]
Hydrogel Formation and Crosslinking
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. This compound crosslinking is a widely used method to improve the mechanical properties and stability of natural polymer-based hydrogels, such as those made from gelatin and collagen.[12][13]
Table 2: Mechanical Properties of this compound-Crosslinked Hydrogels
| Polymer | Crosslinker Concentration | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Gelatin | EDC/NHS | 99.43 | - | - | [10] |
| Collagen-Gelatin | EDC/NHS | Increased with collagen incorporation | - | - | [13] |
| Gelatin/CMC | 14 mmol/L EDC | 1.48 - 4.80 | - | - | [14] |
| Type II Collagen | 20 mM EDC | - | 0.35 - 0.60 | 111.83 - 159.23 | [15] |
| Type II Collagen | 200 mM EDC | - | 0.35 - 0.60 | 111.83 - 159.23 | [15] |
Note: Direct comparison of values should be done with caution due to variations in experimental conditions.
Experimental Protocol: Fabrication of a Crosslinked Gelatin Hydrogel
This protocol describes the preparation of a gelatin hydrogel crosslinked with EDC/NHS.[12][16]
Materials:
-
Gelatin powder
-
Distilled water
-
EDC
-
NHS
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Gelatin Solution Preparation:
-
Dissolve gelatin powder in distilled water at a desired concentration (e.g., 5% w/v) by stirring at 40°C until a homogenous solution is formed.[12]
-
-
Crosslinker Addition:
-
Prepare fresh solutions of EDC and NHS in distilled water.
-
Add the EDC and NHS solutions dropwise to the gelatin solution while stirring. The mass ratio of Gelatin:EDC:NHS can be varied to control the crosslinking density (e.g., 12:1:1).[17]
-
-
Hydrogel Formation:
-
Purification:
-
To remove unreacted crosslinkers and byproducts, immerse the hydrogel in distilled water, changing the water several times over a 24-hour period.[12]
-
-
Lyophilization (optional):
-
For a porous scaffold, freeze the hydrogel at -20°C followed by -80°C, and then lyophilize.[12]
-
Characterization and Troubleshooting
Characterization Techniques: Successful this compound-mediated modification can be confirmed using a variety of analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds.[13][18]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porosity of crosslinked scaffolds.[18]
-
Mechanical Testing: To determine properties such as Young's modulus, tensile strength, and elongation at break.[10][15]
-
Dynamic Light Scattering (DLS): To measure the size and size distribution of functionalized nanoparticles.
-
Zeta Potential Measurement: To assess changes in the surface charge of nanoparticles after functionalization.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conjugation/crosslinking efficiency | - Hydrolysis of EDC and/or NHS-ester intermediate- Inactive EDC/NHS reagents- Incorrect pH for activation or coupling- Presence of competing nucleophiles (e.g., Tris buffer) | - Prepare EDC/NHS solutions immediately before use and use quickly.- Store EDC/NHS reagents in a desiccator at -20°C.- Use MES buffer (pH 4.5-6.0) for activation and PBS or borate buffer (pH 7.2-8.5) for coupling.[8]- Use non-amine and non-carboxylate buffers. |
| Nanoparticle aggregation | - Change in surface charge after activation- High concentration of reagents or nanoparticles | - Optimize the concentration of EDC, NHS, and the biomolecule.- Add stabilizers like BSA after conjugation.- Perform conjugation at a lower nanoparticle concentration. |
| Inconsistent results | - Variability in reagent quality- Incomplete removal of byproducts | - Use high-purity, fresh reagents.- Ensure thorough washing steps to remove urea byproducts and unreacted reagents. |
Conclusion
This compound chemistry, particularly the EDC/NHS system, remains a powerful and versatile tool in nanotechnology and materials science. Its ability to form stable amide bonds under biocompatible conditions has enabled significant progress in drug delivery, tissue engineering, and diagnostics. By understanding the fundamental reaction mechanism, optimizing experimental protocols, and employing appropriate characterization techniques, researchers can effectively harness the potential of carbodiimides to create novel and functional nanomaterials and biomaterials. This guide serves as a foundational resource for scientists and professionals seeking to apply this essential chemistry in their research and development endeavors.
References
- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. This compound Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. scielo.br [scielo.br]
- 4. Methods for Conjugating Antibodies with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. oceannanotech.com [oceannanotech.com]
- 10. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and in vitro characterization of cross-linked collagen-gelatin hydrogel using EDC/NHS for corneal tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Linking Electrospun Type II Collagen Tissue Engineering Scaffolds with this compound in Ethanol - ProQuest [proquest.com]
- 16. The Effect of this compound Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and properties of EDC/NHS mediated crosslinking poly (gamma-glutamic acid)/epsilon-polylysine hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Bond: An In-depth Technical Guide to Carbodiimide Coupling Agents
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
Carbodiimide coupling agents are indispensable tools in the modern molecular laboratory, serving as the molecular "glue" for forging stable amide bonds. Their utility is central to a vast array of applications, from the synthesis of novel therapeutic peptides to the development of sophisticated diagnostic assays. This technical guide provides an in-depth exploration of the core features of this compound coupling agents, offering a practical resource for professionals in research and drug development.
Core Principles of this compound-Mediated Coupling
This compound coupling is a powerful method for forming an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The fundamental mechanism involves the activation of the carboxyl group by the this compound, rendering it susceptible to nucleophilic attack by the amine. This process is a cornerstone of bioconjugation and peptide synthesis, prized for its efficiency under mild reaction conditions that preserve the integrity of sensitive biomolecules.[1]
The reaction proceeds via a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine to form a stable amide bond, regenerating the this compound as a soluble urea byproduct. However, the O-acylisourea intermediate is susceptible to hydrolysis, which can diminish coupling efficiency, and can also rearrange to a stable N-acylurea, an undesired side reaction.[2] To mitigate these issues and enhance reaction yields, activators or additives are frequently employed.
A Comparative Look at Common this compound Coupling Agents
The choice of this compound agent is dictated by the specific requirements of the reaction, including solvent compatibility and the nature of the molecules to be coupled. The most prominently used carbodiimides are EDC, DCC, and DIC.
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) | DCC (N,N'-Dicyclohexylthis compound) | DIC (N,N'-Diisopropylthis compound) |
| Solubility | Water-soluble[1][3][4] | Insoluble in water, soluble in organic solvents (DCM, DMF)[1][4][5] | Insoluble in water, soluble in common organic solvents[3][6] |
| Primary Use | Aqueous-based bioconjugations (e.g., protein-protein, protein-peptide)[1][3] | Organic-phase peptide synthesis, ester formation[1][5] | Solid-phase peptide synthesis (SPPS), organic synthesis[3][6][7] |
| Byproduct | Water-soluble urea[3][4] | Dicyclohexylurea (DCU), insoluble in most organic solvents[3][4][6] | Diisopropylurea (DIU), soluble in most organic solvents[3][6] |
| Optimal pH | 4.5 - 7.2 for activation[8][9] | Not applicable (used in non-aqueous media) | Not applicable (used in non-aqueous media) |
| Key Advantage | Ideal for biological molecules in aqueous buffers; easy byproduct removal.[3][4] | High coupling efficiency in organic synthesis; insoluble byproduct is easily filtered out in solution-phase synthesis.[3] | Liquid form is easy to handle; soluble byproduct is advantageous in solid-phase synthesis.[3][6][7] |
| Key Disadvantage | Susceptible to hydrolysis in aqueous solutions.[1] | Byproduct (DCU) is insoluble and can be difficult to remove in solid-phase synthesis.[3][6] | Can be less reactive than DCC in some applications. |
Enhancing Efficiency: The Role of Activators
To improve the stability of the reactive intermediate and increase coupling efficiency, this compound reactions are often supplemented with activating agents, most commonly N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] These activators react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines.[1] Another common additive, particularly in peptide synthesis, is 1-Hydroxybenzotriazole (HOBt), which serves a similar purpose in stabilizing the activated species and minimizing side reactions like racemization.[6]
Visualizing the Reaction Pathways
To better understand the dynamics of this compound coupling, the following diagrams illustrate the key reaction pathways.
References
- 1. peptide.com [peptide.com]
- 2. agilent.com [agilent.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Influence of High Temperatures on Carbodiimide-Mediated Carboxylic Acid Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction between carbodiimides and carboxylic acids, with a specific focus on the significant impact of elevated temperatures. Understanding these thermal effects is critical for optimizing reaction yields, minimizing difficult-to-remove byproducts, and ensuring the successful synthesis of target molecules, particularly in the fields of peptide synthesis and drug development.
Core Reaction: The Carbodiimide Coupling Mechanism
Carbodiimides, such as N,N'-Dicyclohexylthis compound (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC), are powerful dehydrating agents used to facilitate the formation of amide or ester bonds from carboxylic acids and amines or alcohols, respectively. The reaction proceeds through a highly reactive O-acylisourea intermediate.
The generally accepted mechanism under optimal, low-temperature conditions is as follows:
-
Activation: The carboxylic acid adds to one of the double bonds of the this compound, forming the O-acylisourea intermediate. This key step converts the hydroxyl group of the acid into a good leaving group.
-
Nucleophilic Attack: The amine (or alcohol) performs a nucleophilic attack on the carbonyl carbon of the activated intermediate.
-
Product Formation: A stable amide (or ester) bond is formed, releasing a soluble or insoluble urea byproduct.
This fundamental pathway is highly efficient at room temperature or below, forming the basis of countless synthetic procedures.
The Critical Impact of High Temperatures
While increasing temperature often accelerates reaction rates, in this compound chemistry it introduces a significant competing side reaction that can drastically reduce the yield of the desired product. The primary issue at elevated temperatures is the intramolecular rearrangement of the O-acylisourea intermediate.
N-Acylurea Formation: The Major Side Reaction
At high temperatures (often cited as above 60°C), the highly reactive O-acylisourea intermediate can undergo an irreversible intramolecular acyl migration, known as an O-to-N acyl shift.[1][2][3][4] This rearrangement leads to the formation of a stable and unreactive N-acylurea .
This side reaction is detrimental for two main reasons:
-
Yield Reduction: The carboxylic acid is consumed in this non-productive pathway, lowering the overall yield of the desired amide or ester.
-
Purification Challenges: N-acylureas often have similar solubility properties to the desired product, making their removal by standard chromatographic or extraction techniques difficult.[5]
The propensity for N-acylurea formation is influenced by several factors, including the structure of the this compound and the carboxylic acid, solvent polarity, and most critically, the reaction temperature.[1][5][6][7] Studies have shown that the concentration of N-acylurea can double when increasing the temperature from 5°C to 35°C in certain systems.[6][7]
Data Presentation: Temperature Effects
The following tables summarize the general properties of common carbodiimides and the typical effect of temperature on reaction outcomes.
Table 1: Comparison of Common Carbodiimides
| Feature | DCC (N,N'-Dicyclohexylthis compound) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) |
| Physical State | Waxy, low-melting point solid[8] | Water-soluble hydrochloride salt, solid |
| Solubility | Soluble in organic solvents (DCM, THF, DMF) | Soluble in water and some organic solvents[9] |
| Byproduct | Dicyclohexylurea (DCU) | 1-Ethyl-3-(3-dimethylaminopropyl)urea |
| Byproduct Removal | DCU is largely insoluble in most organic solvents and can be removed by filtration.[8] | The urea byproduct is water-soluble and is typically removed by aqueous workup/extraction. |
| Primary Use Case | Organic-phase synthesis.[8] | Aqueous-phase bioconjugation, peptide synthesis.[9] |
Table 2: Representative Impact of Temperature on Reaction Yield
This table illustrates a hypothetical reaction between a generic carboxylic acid and amine using a this compound coupling agent. The data represents a common trend observed in practice.
| Reaction Temperature | Desired Amide Yield (%) | N-Acylurea Byproduct (%) | Reaction Time | Notes |
| 0 °C | 90% | <5% | 12-24 hours | Slow but clean reaction; minimal side product formation.[6][7][10] |
| 25 °C (Room Temp) | 75% | 15-20% | 4-8 hours | Faster reaction but with a significant increase in N-acylurea.[11] |
| 80 °C | <20% | >60% | 1-2 hours | Very rapid reaction, but the primary product is the undesired N-acylurea.[12] |
Experimental Protocols & Considerations
To minimize the formation of N-acylurea and maximize the yield of the desired product, careful control of the reaction temperature is paramount.
Generalized Protocol for Low-Temperature this compound Coupling
This protocol provides a template for a typical amide coupling reaction.
1. Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (e.g., EDC or DCC, 1.1 - 1.3 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Optional Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.3 eq) to suppress side reactions and racemization.[5][8]
2. Reaction Setup:
-
All glassware should be oven- or flame-dried to ensure anhydrous conditions.
-
The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
A magnetic stirrer and a cooling bath (ice/water or ice/salt) are required.
3. Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in the reaction flask.
-
If using an additive like HOBt or NHS, add it to the solution.
-
Cool the flask to 0 °C using the cooling bath.
-
Add the this compound (EDC or DCC) to the cooled solution and stir for 15-30 minutes. This is the "pre-activation" step.
-
In a separate flask, dissolve the amine in a small amount of anhydrous solvent.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
4. Workup and Purification:
-
For DCC: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
For EDC: Perform an aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO3), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Conclusion
Temperature is a critical parameter in this compound-mediated coupling reactions. While elevated temperatures can increase the reaction rate, they strongly promote the formation of N-acylurea byproducts, which reduces yield and complicates purification. For optimal results, these reactions should be initiated at low temperatures (e.g., 0 °C) and allowed to proceed slowly. The use of additives like HOBt or NHS can further suppress side reactions. By carefully controlling the thermal profile of the reaction, researchers can maximize the efficiency and success of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchmap.jp [researchmap.jp]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Reaction of an Introverted Carboxylic Acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbodiimide-Mediated Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Carbodiimide-mediated amide bond formation stands as a cornerstone of modern organic and medicinal chemistry, prized for its efficiency and mild reaction conditions. This guide provides a comprehensive overview of the core principles, practical considerations, and detailed protocols for successfully employing this powerful synthetic tool.
The Core Mechanism: Activating the Carboxylic Acid
The fundamental principle of this compound-mediated coupling is the activation of a carboxylic acid to facilitate nucleophilic attack by an amine, ultimately forming a stable amide bond.[1] Carbodiimides, characterized by the functional group RN=C=NR, serve as potent dehydration agents in this process.[2] The most commonly employed carbodiimides include the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC) and the organic-soluble N,N'-dicyclohexylthis compound (DCC) and N,N'-diisopropylthis compound (DIC).[3][4]
The reaction proceeds through a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine, leading to the desired amide and a urea byproduct.[5] However, the O-acylisourea intermediate is also prone to undesirable side reactions, including hydrolysis back to the carboxylic acid and rearrangement to a stable, unreactive N-acylurea.[5][6]
Enhancing Efficiency and Minimizing Side Reactions: The Role of Additives
To improve reaction yields and suppress side reactions, additives are frequently incorporated into this compound coupling protocols.[2] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This strategy mitigates the formation of N-acylurea and reduces the likelihood of racemization, a critical consideration in peptide synthesis.[6][7]
Commonly used additives include:
-
N-Hydroxysuccinimide (NHS) and its water-soluble analog Sulfo-NHS : These are widely used to generate semi-stable NHS esters, which are more resistant to hydrolysis and react efficiently with primary amines.[1]
-
1-Hydroxybenzotriazole (HOBt) : HOBt is another effective additive that minimizes racemization and improves coupling efficiency.[7]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) : Oxyma has emerged as a safer and highly effective alternative to HOBt, demonstrating a remarkable capacity to inhibit racemization and enhance coupling efficiency.
The general mechanism involving an additive is depicted below:
Quantitative Data on this compound-Mediated Amide Bond Formation
The efficiency of this compound-mediated amide bond formation is influenced by several factors, including the choice of this compound, the presence and type of additive, pH, temperature, and solvent. The following tables summarize key quantitative data to guide reagent and condition selection.
Table 1: Comparison of Common this compound Reagents
| Reagent | Acronym | Solubility | Byproduct | Byproduct Solubility | Key Applications |
| 1-Ethyl-3-(3-dimethylaminopropyl)this compound | EDC | Water-soluble[8] | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble[9] | Bioconjugation, aqueous phase synthesis[9] |
| N,N'-Dicyclohexylthis compound | DCC | Soluble in organic solvents (e.g., DCM, DMF)[3] | N,N'-Dicyclohexylurea (DCU) | Insoluble in most organic solvents[7] | Peptide synthesis, organic synthesis[3] |
| N,N'-Diisopropylthis compound | DIC | Soluble in organic solvents[7] | N,N'-Diisopropylurea (DIU) | Soluble in common organic solvents[7] | Solid-phase peptide synthesis[7] |
Table 2: Influence of Additives on Amide Synthesis Yield
| This compound System | Reaction | Typical Yield (%) | Reference |
| EDC/DCC (no additive) | General amide synthesis | 70-90% (at room temp) | [2] |
| DCC/HOBt | Amidation of phenylacetic acid with benzylamine | 61% | [10] |
| EDC | Amidation of phenylacetic acid with benzylamine | 94% | [10] |
| EDC·HCl (with LAG) | Amidation of hydroxycarboxylic acids | 76-94% | [11] |
Table 3: Impact of Reaction Conditions on Side Product Formation and Yield
| Parameter | Condition | Effect on N-Acylurea Formation | Effect on Overall Yield | Reference |
| Temperature | Lower temperature (e.g., 5°C vs. 21°C) | Suppressed | Can be increased by minimizing side reactions | [12] |
| pH | Optimal range for EDC activation: 4.5-6.0 | - | Maximized | [13] |
| pH | Optimal range for amine coupling (with NHS ester): 7.0-8.0 | - | Maximized | [14] |
| Solvent | Low dielectric constant (e.g., CH2Cl2) | Minimized | Can be improved | |
| Additive | Use of HOBt or HOSu | Minimized | Increased | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding amide bond formation. Below are representative protocols for common applications.
Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling in Aqueous Solution (e.g., Protein-Small Molecule Conjugation)
This two-step protocol is designed to first activate a carboxylate-containing molecule and then conjugate it to a primary amine-containing molecule.
Materials:
-
Carboxylate-containing molecule
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylate-containing molecule in Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution. A typical starting molar ratio is 1:2:5 (carboxylate:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Amine Coupling:
-
Immediately add the activated carboxylate solution to the amine-containing molecule dissolved in Coupling Buffer.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by reacting with any remaining activated esters. Incubate for 5-15 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted small molecules and byproducts.
-
Protocol 2: DCC/HOBt-Mediated Peptide Coupling in Organic Solvent
This protocol is a standard procedure for solution-phase peptide synthesis.
Materials:
-
N-protected amino acid (or peptide)
-
C-protected amino acid (or peptide) with a free amine
-
N,N'-Dicyclohexylthis compound (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA), if starting with an amine salt)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in the anhydrous solvent.
-
If the amine component is a salt, add the base (1.1 equivalents) to the solution of the C-protected amino acid in a separate flask to generate the free amine.
-
-
Activation:
-
Cool the solution of the N-protected amino acid and HOBt to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the anhydrous solvent dropwise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling:
-
Add the solution of the free amine to the activated acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography or recrystallization.
-
Conclusion
This compound-mediated amide bond formation is a versatile and indispensable tool in modern chemical synthesis. A thorough understanding of the underlying mechanism, the strategic use of additives, and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this powerful methodology in their work.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. bachem.com [bachem.com]
- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 12. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation to Nanoparticles using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies to nanoparticles is a critical process in the development of targeted drug delivery systems, diagnostic assays, and advanced imaging agents. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely adopted "zero-length" crosslinking chemistry for covalently coupling antibodies to nanoparticles functionalized with carboxyl groups. This method forms a stable amide bond between the carboxyl groups on the nanoparticle surface and primary amines (e.g., lysine residues) on the antibody.
This document provides detailed application notes and experimental protocols for the successful conjugation of antibodies to nanoparticles using EDC/NHS chemistry.
Principle of EDC/NHS Chemistry
EDC/NHS chemistry is a two-step process that offers high efficiency and stability for protein conjugation.
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1][2]
-
Formation of a Stable NHS-ester: To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS-ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.[1][2]
-
Amide Bond Formation: The NHS-ester readily reacts with primary amines on the antibody to form a stable amide bond, covalently linking the antibody to the nanoparticle.[3]
The use of a two-step protocol, where the nanoparticle activation and antibody conjugation are performed sequentially, is often preferred to minimize the risk of antibody crosslinking.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the EDC/NHS conjugation protocol, compiled from various sources. These values should be considered as a starting point for optimization for your specific nanoparticle and antibody system.
Table 1: Reagent Concentrations and Molar Ratios
| Reagent | Concentration Range | Molar Excess (relative to -COOH groups) | Notes |
| EDC | 0.1 mM - 50 mM[5][6] | 4-fold to 10-fold molar excess is a common starting point.[7] | Can be adjusted based on conjugation efficiency. Higher concentrations may be needed for less efficient reactions.[1] |
| NHS/Sulfo-NHS | 0.2 mM - 100 mM[5][6] | Often used at a 1:1 to 3:1 molar ratio with EDC.[7][8] | Sulfo-NHS is preferred for its higher water solubility.[9] |
| Antibody | 0.1 mg/mL - 1 mg/mL[10][11] | The optimal amount depends on the nanoparticle size and surface area. A 1 to 10-fold excess of the amount required for full surface coverage is a general guideline.[10] | The antibody should be in a buffer free of other primary amines (e.g., Tris).[12] |
Table 2: Reaction Conditions
| Parameter | Activation Step | Conjugation Step | Notes |
| pH | 4.5 - 7.2[13] | 7.0 - 8.5[13][14] | Activation is most efficient in acidic conditions (MES buffer is commonly used).[1][2] Conjugation to primary amines is more efficient at neutral to slightly basic pH (PBS is a suitable buffer).[13] |
| Temperature | Room Temperature | Room Temperature or 4°C | Room temperature is typical for both steps. Incubation at 4°C can be used for sensitive proteins.[4] |
| Incubation Time | 15 - 30 minutes[4][13] | 1 - 4 hours or overnight[4][10] | Shorter activation times are used to minimize hydrolysis of the active intermediate. |
Experimental Protocols
Materials Required
-
Carboxylated Nanoparticles
-
Antibody of interest (purified and in an amine-free buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[13]
-
Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with 1% BSA and 0.05% Sodium Azide
-
Microcentrifuge and tubes
-
Rotator or vortex mixer
Protocol 1: Two-Step EDC/NHS Conjugation
This protocol is recommended to minimize antibody self-conjugation.
Step 1: Activation of Nanoparticles
-
Resuspend the carboxylated nanoparticles in Activation Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC and NHS are moisture-sensitive and hydrolyze in aqueous solutions.[10]
-
Add EDC and NHS/Sulfo-NHS to the nanoparticle suspension. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.[13]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4][13]
-
Centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS.
-
Wash the nanoparticle pellet twice with ice-cold Activation Buffer to remove any residual unreacted crosslinkers.
Step 2: Conjugation of Antibody
-
Resuspend the activated nanoparticle pellet in the Coupling Buffer.
-
Add the purified antibody to the activated nanoparticle suspension. The optimal antibody concentration should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[4][10]
Step 3: Quenching and Blocking
-
Add the Quenching Solution (e.g., 1 M Glycine to a final concentration of 100 mM) to the reaction mixture and incubate for 30 minutes at room temperature. This will quench any unreacted NHS-esters on the nanoparticle surface.
-
Centrifuge the antibody-conjugated nanoparticles and discard the supernatant.
-
To block any remaining non-specific binding sites, resuspend the nanoparticle pellet in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes at room temperature.
-
Wash the final conjugated nanoparticles 2-3 times with Washing Buffer to remove any unbound antibody and blocking agent.
-
Resuspend the purified antibody-conjugated nanoparticles in an appropriate Storage Buffer.
Characterization of Antibody-Conjugated Nanoparticles
Several techniques can be used to confirm the successful conjugation of antibodies to nanoparticles:
-
UV-Vis Spectroscopy: A red-shift in the plasmon peak of metallic nanoparticles (e.g., gold) can indicate an increase in size due to antibody conjugation.[15][16]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles confirms the presence of the antibody on the surface.[17][18]
-
Zeta Potential: A change in the surface charge of the nanoparticles can indicate successful conjugation.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of amide bond-related peaks can confirm covalent conjugation.[16]
-
Gel Electrophoresis: A change in the electrophoretic mobility of the nanoparticles after conjugation can be observed.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To confirm the biological activity of the conjugated antibody.[15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation.[19] |
| Incorrect pH of buffers | Ensure the pH of the Activation Buffer is between 4.5-7.2 and the Coupling Buffer is between 7.0-8.5.[13] | |
| Presence of primary amines in antibody buffer | Buffer exchange the antibody into an amine-free buffer like PBS.[12] | |
| Insufficient incubation time | Optimize the incubation time for both activation and conjugation steps. | |
| Nanoparticle Aggregation | Inappropriate buffer conditions | Ensure the ionic strength of the buffers is suitable for your nanoparticles.[20] |
| Crosslinking of nanoparticles | Use a two-step conjugation protocol. Optimize the EDC/NHS and antibody concentrations. | |
| Loss of Antibody Activity | Denaturation of antibody | Avoid harsh reaction conditions. Consider performing the conjugation step at 4°C. |
| Steric hindrance | Optimize the antibody to nanoparticle ratio to avoid overcrowding on the surface. |
Visualizations
Caption: EDC/NHS chemical reaction pathway for antibody conjugation.
Caption: Experimental workflow for two-step EDC/NHS conjugation.
References
- 1. This compound Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytodiagnostics.com [cytodiagnostics.com]
- 11. cytodiagnostics.com [cytodiagnostics.com]
- 12. fortislife.com [fortislife.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conjugation of Antibody on Gold Nanoparticles for Biosensors Application | Scientific.Net [scientific.net]
- 17. mdpi.com [mdpi.com]
- 18. Universal Antibody Conjugation to Nanoparticles Using the Fcγ Receptor I (FcγRI): Quantitative Profiling Of Membrane Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Site-Specific Conjugation of Antibody on Gold Nanoparticle Surface for One-Step Diagnosis of Prostate Specific Antigen with Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein-Peptide Conjugation using EDC Chemistry
For researchers, scientists, and drug development professionals, the covalent conjugation of peptides to proteins is a fundamental technique for various applications, including the development of vaccines, targeted therapeutics, and diagnostic assays. This document provides a detailed guide to protein-peptide conjugation utilizing the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
Introduction to EDC/NHS Chemistry
EDC is a water-soluble this compound that facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1][2] This "zero-length" crosslinker activates the carboxyl groups, typically found on the C-terminus or side chains of aspartic and glutamic acid residues of a protein or peptide, to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine on the other molecule to form a stable amide bond, releasing an isourea byproduct.[2]
The O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxyl group.[1][3] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or sulfo-NHS is often included.[1][3] EDC reacts with the carboxyl group and NHS to form a more stable, amine-reactive NHS ester, which then reacts with the amine group to form the amide bond.[1][3][4] This two-step approach can increase conjugation efficiency and allows for better control over the reaction.[3][5]
Key Experimental Parameters
Successful protein-peptide conjugation with EDC/NHS is dependent on several factors that may require optimization for each specific system.
| Parameter | Recommended Range/Condition | Rationale & Considerations |
| pH | Activation: 4.5 - 6.0Conjugation: 7.2 - 8.0 | The activation of carboxyl groups by EDC is most efficient in acidic conditions (e.g., in MES buffer).[1][6] The subsequent reaction of the NHS ester with primary amines is more efficient at a slightly alkaline pH (e.g., in PBS or borate buffer).[6][7] |
| Buffers | Activation: MES bufferConjugation: PBS | Buffers should be free of extraneous primary amines or carboxyl groups (e.g., Tris, glycine) as they will compete with the reaction.[1][7] |
| Molar Ratio (Protein:EDC:NHS) | 1:10:25 (starting point) | A molar excess of EDC and NHS is typically used to drive the reaction. However, excessive EDC can lead to protein precipitation or undesired crosslinking.[2][7][8] Optimization is crucial for each specific protein and peptide pair. |
| Reaction Time | Activation: 15 minutesConjugation: 2 hours to overnight | Activation is a rapid process.[2][3] The conjugation step can be varied to optimize efficiency while maintaining the integrity of the biomolecules. |
| Temperature | Room Temperature or 4°C | Room temperature is generally sufficient for the reaction.[2][3] Lower temperatures can be used to slow down the reaction and potentially reduce side reactions or protein degradation. |
| Quenching | 2-Mercaptoethanol, Hydroxylamine, Glycine, or Tris | Quenching stops the reaction by consuming excess reactive groups. 2-Mercaptoethanol quenches EDC.[3][6] Hydroxylamine cleaves unreacted NHS esters.[3][6] Glycine or Tris can be used to cap any remaining active sites.[5] |
Experimental Protocols
Materials and Reagents
-
Protein to be conjugated (containing carboxyl or amine groups)
-
Peptide to be conjugated (containing amine or carboxyl groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-7.4[3][6]
-
Quenching Solution (choose one):
-
2-Mercaptoethanol
-
Hydroxylamine-HCl
-
1 M Tris-HCl, pH 8.0
-
1 M Glycine, pH 8.0
-
-
Desalting columns (e.g., Sephadex G-25) for purification[2][3]
-
Reaction tubes
-
Ultrapure water
Note: Always allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent condensation of moisture, as these reagents are hygroscopic.[3] Prepare EDC and NHS solutions immediately before use as their reactivity decreases in aqueous solutions.[5]
Two-Step Conjugation Protocol (Recommended)
This method is preferred when the protein to be activated also contains primary amines to prevent self-polymerization.
Step 1: Activation of Carboxyl Groups
-
Dissolve the protein or peptide containing the carboxyl groups (Protein #1) in ice-cold Activation Buffer to a concentration of 1-10 mg/mL.
-
Add EDC and NHS (or sulfo-NHS) to the Protein #1 solution. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.[2][6]
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.[2][3]
-
(Optional but recommended) To quench the EDC, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.[6]
-
Remove excess EDC, NHS, and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
Step 2: Conjugation to Amine-Containing Molecule
-
Immediately add the amine-containing peptide or protein (Protein #2) to the activated and purified Protein #1. An equimolar amount of Protein #2 to Protein #1 is a good starting point.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][5]
-
Quench the reaction by adding a quenching solution to block any unreacted NHS esters. For example, add hydroxylamine to a final concentration of 10 mM or Tris-HCl to a final concentration of 50 mM.[3][6] Incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove unreacted peptide, protein, and quenching reagents.[10][11][12]
One-Step Conjugation Protocol
This method is simpler but carries a higher risk of protein self-conjugation and precipitation if both molecules contain carboxyl and amine groups.
-
Dissolve the protein and peptide in Coupling Buffer (e.g., PBS, pH 7.2).
-
Add EDC and NHS to the mixture.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction as described in the two-step protocol.
-
Purify the conjugate.
Visualizing the Process
Chemical Reaction Mechanism
Caption: EDC/NHS chemical reaction mechanism for protein-peptide conjugation.
Experimental Workflow
Caption: Two-step experimental workflow for protein-peptide conjugation.
Example Signaling Pathway Application
This diagram illustrates a hypothetical scenario where a peptide drug is conjugated to a monoclonal antibody (mAb) for targeted delivery to a cancer cell overexpressing a specific receptor.
Caption: Targeted drug delivery via a mAb-peptide conjugate to induce apoptosis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed) | - Use fresh, properly stored reagents. Allow to warm to RT before opening.[3] |
| - Incorrect pH of buffers | - Verify the pH of activation and coupling buffers.[13] | |
| - Competing nucleophiles in buffer | - Ensure buffers are free of amines (Tris, glycine) or carboxylates.[1] | |
| - Insufficient molar excess of reagents | - Optimize the molar ratio of EDC/NHS to the carboxyl-containing molecule.[7] | |
| Protein Precipitation | - Excessive crosslinking | - Reduce the concentration of EDC.[2] |
| - Hydrophobicity of peptide/protein | - Perform the reaction at a lower concentration of reactants. | |
| - Incorrect buffer conditions | - Ensure appropriate buffer and pH are used. | |
| No Conjugation | - Absence of available -COOH or -NH2 groups | - Confirm the presence and accessibility of reactive groups on the protein and peptide. |
| - Hydrolysis of active intermediate | - Perform the reaction quickly after adding EDC/NHS. Use the two-step method with NHS for a more stable intermediate.[1][5] |
References
- 1. This compound Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. manuals.plus [manuals.plus]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. nbinno.com [nbinno.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. covachem.com [covachem.com]
- 8. Mechanism of amide formation by this compound for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. bio-works.com [bio-works.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Carbodiimide-Mediated Immobilization of Enzymes
Introduction
Enzyme immobilization is a critical process in biotechnology, enabling the reuse of expensive biocatalysts, enhancing their stability, and simplifying downstream product purification.[1][2][3] Covalent attachment to a solid support is one of the most robust methods for enzyme immobilization, preventing enzyme leakage and often improving resistance to environmental changes like pH and temperature.[3][4] Carbodiimide chemistry is a widely used and effective method for covalently linking enzymes to solid supports.[1][5] This technique typically employs a zero-length crosslinking agent, such as 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC or EDAC), to form a stable amide bond between the carboxyl groups on a support and the primary amino groups on an enzyme (e.g., from lysine residues).[2][5][6] To increase efficiency and stability, N-hydroxysuccinimide (NHS) is often used in conjunction with EDC to create a more stable amine-reactive intermediate.[3][5][7]
Principle of the Method
The this compound-mediated coupling reaction occurs in two main steps. First, the this compound (EDC) activates a carboxyl group (-COOH) on the solid support, forming a highly reactive O-acylisourea intermediate.[2][8] This intermediate is unstable in aqueous solutions and can be hydrolyzed.[8] To prevent this and improve coupling efficiency, N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a semi-stable NHS ester.[7][8] This amine-reactive ester is less susceptible to hydrolysis. In the second step, the primary amino groups (-NH₂) on the surface of the enzyme attack the NHS ester, displacing the NHS and forming a stable amide bond that covalently links the enzyme to the support.[7][9]
Caption: Chemical pathway of EDC/NHS-mediated enzyme immobilization.
Application Data
The success of immobilization is influenced by factors such as the enzyme, support material, and reaction conditions. The following table summarizes quantitative data from various studies using this compound-mediated immobilization.
| Enzyme | Support Material | This compound/Reagents | Key Conditions | Binding Yield (%) | Activity Yield (%) | Reference |
| Glucose Oxidase (GOx) | Magnetic Microparticles | EDC | pH 4.0 | ~95% | Up to 36% | [2][10] |
| Horseradish Peroxidase (HRP) | Magnetic Microparticles | EDC | pH 4.0 | ~80% | < 6% | [2][11] |
| Trypsin | Magnetic Nanoparticles | This compound | - | 86% | N/A | [1] |
| Yeast Alcohol Dehydrogenase | Magnetic Nanoparticles | This compound | pH 6.0 | 100% | 62% | [1] |
| Glucoamylase | Magnetic Poly(styrene) | Aldehyde Groups* | pH 4.0 | 70% | 70% | [1] |
| Esterase | Thiol-functionalized Nanoparticles | EDC / NHS | pH 6.0 | N/A | N/A | [12] |
| Bovine Serum Albumin (BSA) | Carboxymethyl Cellulose | EDC | - | ~90% (after 3h) | N/A | [13] |
Note: Glucoamylase example is for comparison of covalent methods but does not use this compound.
Experimental Protocols
Protocol 1: General Procedure for Enzyme Immobilization on Carboxylated Supports using EDC/NHS
This protocol provides a general two-step method for immobilizing enzymes onto a solid support functionalized with carboxylic acid groups.
Materials:
-
Carboxyl-functionalized solid support (e.g., magnetic beads, agarose resin, silica particles)
-
Enzyme to be immobilized
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer compatible with the enzyme. Avoid buffers containing primary amines (e.g., Tris).
-
1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC)
-
N-hydroxysuccinimide (NHS)
-
Washing Buffer: Typically the same as the coupling buffer.
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine to block unreacted NHS-ester sites.
Procedure:
-
Support Preparation:
-
Weigh or measure a desired amount of the carboxylated support.
-
Wash the support extensively with the Activation Buffer to equilibrate the pH and remove any preservatives. For bead-based supports, this can be done by centrifugation or magnetic separation. A common ratio is 1:10 (w/v) of support to buffer for each wash.
-
-
Activation of Carboxyl Groups:
-
Resuspend the washed support in fresh Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer. A typical concentration is 0.4 M EDC and 0.1 M NHS.
-
Add the EDC and NHS solutions to the support slurry.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming NHS esters.
-
-
Washing:
-
Quickly wash the activated support with cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS. This step is crucial to prevent cross-linking of the enzyme itself.
-
-
Enzyme Coupling:
-
Immediately resuspend the activated support in the Coupling Buffer containing the enzyme. The amount of enzyme to add depends on the support's capacity and should be optimized (e.g., 5 to 50 mg enzyme per gram of support).[1][2]
-
Incubate for 1-2 hours at room temperature or 4°C overnight with gentle mixing. The optimal time and temperature depend on the enzyme's stability.
-
-
Quenching and Final Washing:
-
(Optional) Add a quenching solution to the slurry and incubate for 30 minutes to block any remaining active NHS-ester sites on the support.
-
Wash the immobilized enzyme conjugate several times with Washing Buffer to remove non-covalently bound enzyme.
-
-
Storage:
-
Store the immobilized enzyme in a suitable buffer, often with a preservative like sodium azide, at 4°C.
-
Protocol 2: Optimized Immobilization of Glucose Oxidase (GOx) on Magnetic Microparticles
This protocol is adapted from a study optimizing GOx immobilization on carboxyl-functionalized magnetic particles.[2][11]
Materials:
-
Carboxyl-functionalized magnetic microparticles
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Activation Buffer: 0.1 M MES, pH 5.3
-
Coupling Buffer: 0.02 M Citrate Buffer, pH 4.0
-
EDC Solution: 50 mg/mL EDC in Activation Buffer
-
Washing Buffer: 0.02 M Citrate Buffer, pH 4.0
-
Magnetic separator
Procedure:
-
Particle Washing:
-
Take a specific amount of magnetic microparticles (e.g., to a final concentration of 60 g/L).
-
Wash the particles twice with Activation Buffer (0.1 M MES, pH 5.3) using a magnetic separator to pellet the particles between washes.
-
-
Activation:
-
Resuspend the washed particles in Activation Buffer.
-
Add the freshly prepared EDC solution (50 mg/mL) to the particle suspension.
-
Incubate for 35 minutes at 11°C with continuous mixing.
-
-
Post-Activation Wash:
-
Separate the activated particles using the magnetic separator.
-
Wash the particles once with the Coupling Buffer (0.02 M Citrate Buffer, pH 4.0) to remove excess EDC.
-
-
Enzyme Coupling:
-
Prepare a solution of GOx in the Coupling Buffer. An optimized ratio is approximately 10-20 mg of GOx per gram of particles.
-
Add the enzyme solution to the washed, activated particles.
-
Incubate for 2 hours at 25°C with gentle mixing.
-
-
Final Washing and Activity Assay:
-
Separate the immobilized GOx from the solution using the magnetic separator.
-
Collect the supernatant to determine the amount of unbound protein (for binding yield calculation).
-
Wash the particles three times with the Coupling Buffer to remove any non-covalently attached enzyme.
-
The final immobilized GOx preparation is now ready for activity assays and storage.
-
Visualized Workflow and Optimization Logic
A successful immobilization protocol requires careful planning and execution. The following diagram illustrates a typical experimental workflow.
Caption: Standard workflow for enzyme immobilization via this compound chemistry.
Optimizing the reaction is key to achieving high activity yields. Several parameters interact to determine the final outcome. The choice of pH, for example, is critical as it affects both the activation of carboxyl groups and the charge of the enzyme, influencing its interaction with the support.[9][14]
Caption: Logical relationships in optimizing enzyme immobilization.
References
- 1. scispace.com [scispace.com]
- 2. Optimization of enzyme immobilization on magnetic microparticles using 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC) as a crosslinking agent - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02670A [pubs.rsc.org]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of layer thickness and immobilization chemistry on the detection of CRP in LSPR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of enzyme immobilization on magnetic microparticles using 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC) as a crosslinking agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of DCC in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dicyclohexylcarbodiimide (DCC) is a potent activating agent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1] Since its introduction, DCC has been a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS) due to its high reactivity, cost-effectiveness, and the mild reaction conditions required for its use.[2][3] This document provides detailed application notes, experimental protocols, and comparative data on the use of DCC in SPPS, aimed at guiding researchers in the effective application of this classical coupling reagent.
DCC functions by activating the C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain attached to a solid support.[1][4] This activation proceeds through a highly reactive O-acylisourea intermediate.[5] While highly effective, the use of DCC in SPPS is not without its challenges, including the potential for racemization and the formation of an insoluble byproduct, dicyclohexylurea (DCU).[2][6] These aspects and strategies for their mitigation are discussed herein.
Mechanism of Action
The primary role of DCC in peptide bond formation is the activation of a carboxyl group. The mechanism involves the following key steps:
-
Formation of the O-acylisourea intermediate: The carboxyl group of the N-protected amino acid attacks the central carbon atom of DCC, forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic attack: The free N-terminal amine of the peptide chain on the solid support attacks the carbonyl carbon of the activated intermediate.
-
Peptide bond formation and DCU release: A new peptide bond is formed, and DCC is released as the byproduct N,N'-dicyclohexylurea (DCU).
This reaction pathway is illustrated in the diagram below.
Caption: Mechanism of DCC-mediated peptide bond formation.
Advantages and Disadvantages
The selection of a coupling reagent is critical for the success of peptide synthesis. DCC offers a distinct profile of advantages and disadvantages that researchers must consider.
| Feature | Advantages | Disadvantages | Mitigation Strategies |
| Cost | Highly cost-effective and widely available.[3] | - | - |
| Reactivity | High reactivity leading to efficient coupling under mild conditions.[2] | Potential for side reactions, such as N-acylurea formation.[6] | Use of additives like HOBt, maintaining low reaction temperatures. |
| Byproduct | In solution-phase synthesis, the insolubility of DCU can facilitate its removal by filtration. | In SPPS, the insoluble DCU can precipitate on the resin, leading to clogging and incomplete reactions.[2][6] | Use of N,N'-diisopropylthis compound (DIC), whose urea byproduct is more soluble in common SPPS solvents.[6] |
| Racemization | - | Prone to causing racemization of the activated amino acid, especially for sensitive residues.[2][3] | Addition of 1-hydroxybenzotriazole (HOBt) or its analogs (e.g., HOAt) to form a less racemization-prone active ester.[2][7] |
| Handling | Relatively stable and easy to handle in solid form. | Moisture sensitive; requires anhydrous conditions for optimal performance.[4] | Perform reactions under an inert atmosphere using anhydrous solvents. |
Quantitative Data Summary
The efficiency of coupling reagents is a critical parameter in SPPS. The following tables provide a summary of available quantitative and qualitative data comparing DCC with other common coupling reagents.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Typical Coupling Time | Coupling Efficiency | Racemization Potential | Key Considerations |
| DCC/HOBt | 1-2 hours[8] | Good to High | Moderate, significantly reduced by HOBt.[2] | Cost-effective; DCU precipitation can be problematic in SPPS.[6] |
| DIC/HOBt | 1-4 hours[9] | Good to High | Low, comparable to DCC/HOBt. | Preferred over DCC for SPPS due to soluble urea byproduct.[6] |
| HBTU/HATU | 5-60 minutes[8] | Very High | Low, especially with HATU.[10] | Faster and more efficient than carbodiimides, but more expensive. Can cause guanidinylation of the N-terminus if used in excess.[10] |
| DIC/Oxyma | Fast | Very High | Very Low | OxymaPure® is a non-explosive alternative to HOBt and can provide better or equal performance in suppressing racemization and improving coupling efficiency.[3] |
Table 2: Racemization Levels with Different Additives
| Coupling Method | Peptide Sequence Fragment | % Epimerization | Reference |
| DCC/HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 18% | [8] |
| DCC/HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 6% | [8] |
Table 3: Solubility of Dicyclohexylurea (DCU) in Common Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[11][12] | - |
| Dichloromethane (DCM) | Sparingly Soluble[4] | Often used as the reaction solvent; DCU can precipitate upon standing or cooling.[10] |
| Dimethylformamide (DMF) | Soluble[4] | Common solvent for SPPS. |
| Acetonitrile | Low Solubility | Can be used to precipitate DCU.[4] |
| Ethanol | Soluble (especially when warm)[4] | Can be used for crystallization to remove DCU.[4] |
| Diethyl Ether | Low Solubility | Can be used to precipitate DCU after concentrating the reaction mixture.[13] |
Experimental Protocols
The following is a detailed protocol for a standard manual Fmoc-based solid-phase peptide synthesis cycle using DCC/HOBt for the coupling step.
Materials
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
N,N'-Dicyclohexylthis compound (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Acetic anhydride (for capping)
-
Methanol
-
Reagents for monitoring (e.g., Ninhydrin test)
-
Solid-phase synthesis vessel
-
Shaker
Experimental Workflow
References
- 1. Amide Formation: Choosing the Safer this compound in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. benchchem.com [benchchem.com]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Carbodiimide Crosslinking in Protein-Protein Interaction Studies
Introduction
Carbodiimide crosslinking is a powerful technique used to covalently link interacting proteins, thereby capturing transient or weak interactions for subsequent analysis.[1][2] This method creates an amide bond between a carboxyl group (-COOH) on one protein and a primary amine (-NH2) on another, effectively freezing the protein-protein interaction.[3][4] The most commonly used this compound for biological applications is 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC), a zero-length crosslinker, meaning it facilitates the bond without becoming part of the final linkage between the two proteins.[1][5]
The efficiency and stability of the crosslinking reaction are significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4][6] EDC first activates the carboxyl groups on aspartate, glutamate residues, or the C-terminus of a protein to form a highly reactive O-acylisourea intermediate.[4][6][7] This intermediate can then react with a primary amine on a nearby lysine residue or the N-terminus of an interacting protein. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group.[6][7] NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is more resistant to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond.[3][4][6]
This technique is invaluable for identifying protein binding partners, mapping interaction interfaces, and providing distance constraints for 3D structure modeling.[8] The resulting crosslinked protein complexes can be analyzed by various methods, including SDS-PAGE and mass spectrometry, to identify the interacting partners and the specific sites of crosslinking.[1][2]
Chemical Reaction Pathway
Caption: this compound crosslinking mechanism using EDC and NHS.
Quantitative Data Summary
For successful this compound crosslinking, the molar ratio of the reagents and the pH of the reaction buffer are critical parameters that need to be optimized.[3][9] The table below provides a summary of recommended starting conditions for optimization.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Protein:EDC:NHS) | 1:10:25 (starting point) | The ratio may need to be optimized for each specific protein pair.[10] |
| EDC Concentration | 2-10 mM | Higher concentrations can be used to compensate for lower efficiency at neutral pH.[4][7] |
| NHS/sulfo-NHS Concentration | 5-25 mM | Sulfo-NHS is water-soluble and suitable for reactions in aqueous buffers.[6] |
| pH for Activation (EDC/NHS) | 4.5 - 7.2 | The activation of carboxyl groups by EDC is most efficient in a slightly acidic pH range.[3][4][7] |
| pH for Crosslinking (to Amine) | 7.0 - 8.0 | The reaction of the NHS-ester with the primary amine is most efficient at neutral to slightly basic pH.[7][10] |
| Reaction Time (Activation) | 15 minutes | The activation step is typically rapid.[6][7] |
| Reaction Time (Crosslinking) | 2 hours | The crosslinking reaction with the second protein is allowed to proceed for a longer duration.[6][7] |
| Quenching Agent Concentration | 10-20 mM | Hydroxylamine or 2-mercaptoethanol can be used to quench the reaction.[6][7][10] |
Experimental Protocols
Materials:
-
Crosslinking Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride), NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Buffers:
-
Quenching Solution: Hydroxylamine-HCl or 2-Mercaptoethanol.[6]
-
Proteins of Interest (Protein #1 and Protein #2)
Protocol: Two-Step this compound Crosslinking
This protocol is adapted for sequentially coupling two proteins, which prevents the carboxyl groups of the second protein from being affected by EDC.[7]
Step 1: Activation of Protein #1
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are hygroscopic.[6]
-
Prepare a 1 mg/mL solution of Protein #1 in Activation Buffer.
-
For a 1 mL reaction, add 0.4 mg of EDC and 0.6 mg of NHS (or 1.1 mg of sulfo-NHS).[6][7] This corresponds to approximately a 2 mM EDC and 5 mM NHS/sulfo-NHS final concentration.
-
Incubate the reaction mixture for 15 minutes at room temperature.[6][7]
Step 2: Quenching of EDC (Optional but Recommended)
-
To quench the EDC and prevent it from reacting with Protein #2, add 1.2-1.4 µL of 2-mercaptoethanol to the reaction mixture (final concentration of approximately 20 mM).[6][7]
-
Incubate for 5-10 minutes at room temperature.
-
(Optional) To remove excess quenching reagent and inactivated crosslinker, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.[7]
Step 3: Crosslinking with Protein #2
-
If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding concentrated phosphate buffer.[10] Ensure that any buffers used do not contain primary amines (e.g., Tris or glycine).[10]
-
Add an equimolar amount of Protein #2 to the activated Protein #1 solution.[6][7]
-
Allow the crosslinking reaction to proceed for 2 hours at room temperature.[6][7]
Step 4: Quenching of the Crosslinking Reaction
-
To stop the reaction, add a quenching agent such as hydroxylamine to a final concentration of 10-20 mM.[6][10]
-
Incubate for 10-15 minutes at room temperature.
Step 5: Analysis of Crosslinked Products
-
The crosslinked protein mixture can now be analyzed. Common methods include:
Experimental Workflow
Caption: General experimental workflow for two-step this compound crosslinking.
Optimization of Crosslinking Conditions
Optimizing the crosslinking reaction is crucial for achieving a balance between efficient crosslinking and minimizing unwanted side reactions, such as intramolecular crosslinks or the formation of large, insoluble aggregates.
Optimization Flowchart
Caption: Flowchart for optimizing this compound crosslinking conditions.
Key Optimization Parameters:
-
Reagent Concentrations: The molar ratio of EDC and NHS to the protein is a critical factor.[10] A titration of EDC/NHS concentrations should be performed to find the optimal balance between crosslinking efficiency and protein aggregation.
-
pH: The pH of the reaction buffer significantly influences the efficiency of both the activation and coupling steps.[3][4][9] It is often beneficial to perform the activation at a lower pH (4.5-6.0) and then raise the pH to 7.0-8.0 for the coupling reaction.[7][11]
-
Reaction Time: The incubation times for both activation and crosslinking can be varied to control the extent of the reaction.
-
Protein Concentration: The concentration of the protein reactants can influence the likelihood of intermolecular versus intramolecular crosslinking. Higher protein concentrations favor intermolecular crosslinking.
By systematically optimizing these parameters, researchers can enhance the yield of specifically crosslinked protein complexes, facilitating the successful identification and characterization of protein-protein interactions.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. This compound Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. manuals.plus [manuals.plus]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Critical Parameters for this compound Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. covachem.com [covachem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Carbodiimide Chemistry for Immunogen and Hapten Conjugation
Introduction
In immunology and drug development, the generation of a robust antibody response against small molecules, known as haptens, is a critical step. Haptens, which include drugs, toxins, and hormones, are typically non-immunogenic on their own due to their small size (usually <1000 Da)[]. To elicit an immune response, they must be covalently coupled to a larger, immunogenic carrier molecule, most commonly a protein[][2]. The resulting conjugate is referred to as an immunogen.
Carbodiimide chemistry is a widely used and effective method for conjugating haptens to carrier proteins[][3]. This approach utilizes a zero-length crosslinker, meaning no part of the crosslinker molecule is incorporated into the final amide bond, thus preserving the native structure of the coupled molecules[4][5]. The most common water-soluble this compound is 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC or EDAC)[5][6].
Principle of EDC/NHS Chemistry
EDC-mediated conjugation creates a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2)[5]. The reaction proceeds in two main steps:
-
Activation of Carboxyl Group: EDC reacts with a carboxyl group (present on the hapten or the carrier protein's aspartic or glutamic acid residues) to form a highly unstable O-acylisourea intermediate[5][7]. This activation step is most efficient in an acidic environment (pH 4.5-6.0), typically using a buffer like MES (2-(N-morpholino)ethanesulfonic acid)[4][5].
-
Nucleophilic Attack by Amine: The O-acylisourea intermediate can then react with a primary amine (on the hapten or the carrier protein's lysine residues) to form a stable amide bond, releasing a soluble urea byproduct[3][7].
To improve the efficiency and control of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included[5][8]. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. This NHS-ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate and can react more efficiently with amines at a physiological pH of 7.2-8.0[7][9][10]. This allows for two-step conjugation procedures, which minimize undesirable polymerization of the carrier protein[7][8].
Visualizing the Chemistry and Workflows
Quantitative Data and Reaction Parameters
Successful conjugation depends on optimizing several factors, including the molar ratio of reactants, pH, and reaction time. The tables below summarize key quantitative parameters.
Table 1: Recommended Molar Ratios for EDC/NHS Conjugation
| Reactant | Recommended Molar Excess (relative to Carrier Protein) | Notes |
| Hapten | 20 - 100 fold | The optimal ratio depends on the desired hapten density.[11] |
| EDC | 10 - 50 fold | Higher concentrations can compensate for lower efficiency at neutral pH.[5][12] A 10-fold molar excess is a common starting point.[13] |
| NHS/Sulfo-NHS | 25 - 50 fold | Typically used at a 2.5-fold excess relative to EDC.[12][13] |
Note: These ratios are starting points and should be optimized for each specific hapten-carrier system.
Table 2: Typical Reaction Conditions
| Parameter | Activation Step (Two-Step) | Conjugation Step | One-Step Protocol |
| pH | 4.5 - 6.0[4][9] | 7.2 - 8.0[7][9] | 4.5 - 7.2 (compromise) |
| Buffer | MES (non-amine, non-carboxylate)[5] | PBS or Bicarbonate | MES or PBS[7] |
| Temperature | Room Temperature | Room Temperature or 4°C | Room Temperature[7] |
| Time | 15 - 30 minutes[8] | 2 hours to Overnight[7][8] | 2 hours[7][9] |
Table 3: Common Carrier Proteins
| Carrier Protein | Abbreviation | Molecular Weight (kDa) | Key Features |
| Keyhole Limpet Hemocyanin | KLH | 4,500 - 13,000 | Highly immunogenic due to large size and complex structure.[2] |
| Bovine Serum Albumin | BSA | ~66.5 | Highly soluble, well-characterized, and readily available.[][2] |
| Ovalbumin | OVA | ~45 | A common alternative to BSA, useful for screening assays.[9] |
| Concholepas concholepas hemocyanin | CCH | >4,000 | Highly immunogenic with better solubility than KLH.[2][14] |
Experimental Protocols
Protocol 1: One-Step EDC Coupling of a Hapten to a Carrier Protein
This method is simpler but may result in some carrier protein polymerization, which can sometimes enhance immunogenicity.[3][5]
Materials:
-
Carrier Protein (e.g., BSA, KLH)[9]
-
Hapten with a carboxyl or amine group
-
EDC (1-ethyl-3-[3-dimethylaminopropyl]this compound hydrochloride)[7]
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[9]
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)[7][14]
-
Ultrapure Water
Procedure:
-
Prepare Carrier Protein: Dissolve 2 mg of lyophilized carrier protein (e.g., BSA) in 200 µL of Conjugation Buffer.[9]
-
Prepare Hapten: Dissolve 1-2 mg of the hapten in 500 µL of Conjugation Buffer.[9]
-
Combine Reactants: Add the hapten solution to the carrier protein solution and mix gently.
-
Initiate Reaction: Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water. Add 100 µL of this EDC solution to the carrier-hapten mixture.[7][9]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[7][9]
-
Purify Conjugate: Remove excess, unreacted hapten and EDC byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column.[7]
-
Characterize and Store: Determine the conjugation efficiency and hapten density using methods like MALDI-TOF mass spectrometry or spectrophotometry.[15] Store the purified immunogen at -20°C or -80°C.
Protocol 2: Two-Step EDC/Sulfo-NHS Coupling
This is the preferred method for minimizing carrier protein cross-linking and provides more control over the conjugation reaction.[7][8]
Materials:
-
Molecule #1 (containing carboxyl groups, e.g., hapten or carrier)
-
Molecule #2 (containing primary amine groups, e.g., carrier or hapten)
-
EDC[7]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[8]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]
-
Quenching Solution (Optional): Hydroxylamine or 2-Mercaptoethanol[4][7]
-
Desalting column[7]
Procedure: Step A: Activation of Carboxyl Groups
-
Prepare Molecule #1: Dissolve the carboxyl-containing molecule (e.g., 2 mg of BSA) in 1 mL of Activation Buffer.
-
Add Crosslinkers: Add EDC (to a final concentration of ~2-4 mM) and Sulfo-NHS (to a final concentration of ~5-10 mM). For example, add 0.4 mg EDC and 1.1 mg Sulfo-NHS to the 1 mL protein solution.[4][7]
-
Incubate: React for 15-30 minutes at room temperature.[8]
-
Remove Excess Reagents: Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS). This step is critical to prevent unwanted reactions in the next step. Alternatively, the reaction can be quenched by adding 2-mercaptoethanol to a final concentration of 20 mM, but this requires subsequent purification.[7]
Step B: Conjugation to Amine Groups 5. Add Molecule #2: Add the amine-containing molecule (e.g., hapten) to the solution of the activated molecule from Step A. A 1:1 molar ratio of activated molecule to incoming molecule is a good starting point, but this should be optimized.[7] 6. Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8] 7. Quench Reaction (Optional): Add a quenching solution like hydroxylamine to a final concentration of 10-20 mM to deactivate any remaining NHS-esters.[4][12] 8. Purify and Store: Purify the final conjugate using a desalting column to remove reaction byproducts.[7] Characterize the conjugate and store at -20°C or -80°C.
References
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. This compound Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manuals.plus [manuals.plus]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. covachem.com [covachem.com]
- 13. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detailed Protocol for Bioconjugation in Aqueous Media Using EDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that facilitates the covalent conjugation of a molecule with a primary amine to a molecule with a carboxyl group, forming a stable amide bond.[1][2] This technique is widely employed in biological research and drug development for applications such as antibody-drug conjugation, protein-peptide linkage, and immobilization of biomolecules onto surfaces.[2][3][4]
EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][5] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group.[2][5] To increase the efficiency of the conjugation reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often used.[2][] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with a primary amine to form the desired amide bond.[2][5] The use of sulfo-NHS is advantageous in aqueous solutions as it increases the water solubility of the crosslinker and prevents it from permeating cell membranes.[][7]
This document provides a detailed two-step protocol for the bioconjugation of two proteins in an aqueous medium using EDC and sulfo-NHS.
Reaction Mechanism and Workflow
The bioconjugation process using EDC and sulfo-NHS involves two main steps: the activation of the carboxyl group on the first molecule, followed by the reaction with the amine group on the second molecule.
Caption: EDC/Sulfo-NHS bioconjugation mechanism.
The general workflow for this two-step conjugation process is outlined below.
Caption: Two-step bioconjugation workflow.
Materials and Reagents
Reagents
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amine groups)
-
1-Ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
2-Mercaptoethanol (for quenching EDC)
-
Hydroxylamine-HCl (for quenching the final reaction)
Buffers
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1] It is crucial to use a buffer free of primary amines and carboxylates for the activation step.[8]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5.[1]
-
Quenching Solution: 1 M Hydroxylamine-HCl in water.
-
Storage Buffer: Appropriate buffer for the final bioconjugate, which may contain stabilizers like BSA.[9]
Equipment
-
Reaction tubes
-
pH meter
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification[1][10]
-
Spectrophotometer or other analytical instruments for characterization (e.g., SDS-PAGE, HPLC, mass spectrometer)[11][12]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.[9]
A. Preparation of Reagents
-
Equilibrate EDC and sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[2][8] Both reagents are hygroscopic and sensitive to moisture.[2][13]
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use, as EDC is prone to hydrolysis.[9]
-
Prepare Protein #1 at a concentration of 1 mg/mL in the Activation Buffer.[1]
-
Prepare Protein #2 in the Coupling Buffer.[1]
B. Activation of Protein #1
-
To 1 mL of the Protein #1 solution, add EDC and sulfo-NHS.[1] A common starting point is a molar ratio of Protein:EDC:sulfo-NHS of approximately 1:10:25, though this may need to be optimized.[14] For a 1 mg/mL solution of a 60 kDa protein, this would be approximately 0.4 mg of EDC (~2 mM) and 1.1 mg of sulfo-NHS (~5 mM).[1]
-
Mix the components well and allow the reaction to proceed for 15 minutes at room temperature.[1][2]
C. Quenching of EDC and Removal of Byproducts
-
To quench the EDC activation reaction, add 1.4 µL of 2-mercaptoethanol (final concentration of 20 mM).[1] This step is crucial in a two-step protocol to prevent crosslinking of the second protein.[2]
-
Remove excess EDC, sulfo-NHS, and quenching reagent using a desalting column equilibrated with the Coupling Buffer.[1][15] This step also serves to exchange the buffer to the optimal pH for the coupling reaction.[1]
D. Coupling of Protein #2 to Activated Protein #1
-
Add Protein #2 to the solution of activated Protein #1.[1] An equimolar ratio of Protein #1 to Protein #2 is a good starting point.[1][2]
-
Mix the solution gently and allow the reaction to proceed for 2 hours at room temperature.[1][2] The reaction can also be performed overnight at 4°C.[9]
E. Quenching of the Final Reaction
-
To stop the coupling reaction, add hydroxylamine to a final concentration of 10 mM.[1] This will hydrolyze any unreacted NHS esters.[1] Alternative quenching agents include Tris, glycine, or ethanolamine at a final concentration of 20-50 mM.[1][15]
-
Incubate for 15 minutes at room temperature.[16]
F. Purification of the Bioconjugate
-
Purify the final bioconjugate to remove unreacted proteins, excess reagents, and byproducts.[10] This can be achieved using desalting columns, dialysis, size-exclusion chromatography, or tangential flow filtration (TFF).[1][3][10] The choice of purification method will depend on the properties of the bioconjugate and the scale of the reaction.[10][]
G. Characterization of the Bioconjugate
-
Analyze the purified bioconjugate to confirm successful conjugation and assess its purity and integrity.[18] Common characterization techniques include:
-
SDS-PAGE: To visualize the formation of a higher molecular weight product.
-
HPLC (e.g., SEC, IEX, RP): To assess purity and separate different conjugate species.[11]
-
Mass Spectrometry: To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR) in ADC development.[3]
-
Functional Assays: To ensure that the biological activity of the conjugated molecules is retained.[18]
-
Data Presentation: Key Reaction Parameters
The efficiency of EDC-mediated bioconjugation is influenced by several factors. The following table summarizes the key parameters and their recommended ranges.
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[1][19] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[1][9] |
| Molar Ratio (Protein:EDC:sulfo-NHS) | 1:2:5 to 1:10:25 | A starting point for optimization; higher ratios may be needed for less concentrated protein solutions.[1][14][20] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the NHS ester.[1][9] |
| Reaction Time (Coupling) | 2 hours to overnight | Allows for efficient coupling of the amine-containing molecule.[1][9] |
| Temperature | Room temperature or 4°C | Room temperature is generally sufficient, while 4°C can be used for longer incubation times.[9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Degraded EDC/sulfo-NHS | Use fresh reagents and equilibrate to room temperature before opening.[13] |
| Inappropriate buffer | Ensure the activation buffer is free of amines and carboxylates.[8][13] | |
| Suboptimal pH | Verify the pH of the activation and coupling buffers.[9] | |
| Hydrolysis of NHS ester | Proceed to the coupling step immediately after activation and removal of byproducts.[19] | |
| Protein Precipitation | High concentration of EDC | Reduce the amount of EDC used.[1] |
| Hydrophobic nature of the molecule | Add a water-miscible organic solvent like DMSO or DMF (up to 10%).[7][13] | |
| Crosslinking of Proteins | One-step reaction protocol used with proteins containing both amines and carboxyls | Use the two-step protocol with a quenching step for EDC.[2][9] |
| Loss of Biological Activity | Harsh reaction conditions | Reduce reaction time, temperature, or reagent concentrations.[9] |
By following this detailed protocol and considering the key parameters and troubleshooting advice, researchers can effectively perform bioconjugation in aqueous media using EDC and sulfo-NHS for a wide range of applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 4. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. covachem.com [covachem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. interchim.fr [interchim.fr]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to avoid N-acylurea side product formation in carbodiimide reactions
Welcome to the Technical Support Center for carbodiimide-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of N-acylurea, a common and problematic side product. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem in this compound coupling reactions?
A1: N-acylurea is a stable and unreactive byproduct formed during this compound-mediated amide bond formation. Its formation is problematic for several reasons:
-
Reduced Yield: The formation of N-acylurea consumes the activated carboxylic acid, thereby reducing the yield of the desired amide product.[1]
-
Purification Challenges: N-acylurea derivatives can be difficult to separate from the desired product, especially in non-polar solvents, complicating the purification process.[1]
-
Irreversible Formation: The rearrangement to N-acylurea is an irreversible intramolecular process, meaning the activated acid cannot be regenerated.[2]
Q2: How is N-acylurea formed in a this compound reaction?
A2: The formation of N-acylurea is a result of an intramolecular rearrangement of the highly reactive O-acylisourea intermediate. The reaction proceeds as follows:
-
The this compound (e.g., DCC, EDC) reacts with a carboxylic acid to form the O-acylisourea intermediate.[1]
-
This intermediate is intended to react with an amine to form the desired amide bond.
-
However, the O-acylisourea can undergo a spontaneous O-to-N acyl migration, leading to the formation of the stable N-acylurea byproduct.[1][3]
Q3: What are the most common carbodiimides, and do they differ in their propensity to form N-acylurea?
A3: The most commonly used carbodiimides are N,N'-dicyclohexylthis compound (DCC), N,N'-diisopropylthis compound (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC).[1] While all can lead to N-acylurea formation, the choice of this compound can influence the reaction outcome and ease of purification.
-
DCC: The byproduct, dicyclohexylurea (DCU), is largely insoluble in many common organic solvents, which can simplify its removal by filtration.[1]
-
DIC: The diisopropylurea (DIU) byproduct is more soluble in organic solvents, making it a preferred choice for solid-phase peptide synthesis (SPPS) where filtration is not feasible.[1]
-
EDC: EDC and its corresponding urea byproduct are water-soluble, which is advantageous for reactions in aqueous media and allows for easy removal by aqueous extraction.[1]
There is some evidence to suggest that DIC may lead to less N-acylurea formation compared to EDC and other carbodiimides under certain conditions.[4]
Q4: How do additives like HOBt, HOAt, and NHS help in preventing N-acylurea formation?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and N-hydroxysuccinimide (NHS) are crucial for suppressing N-acylurea formation. They function by intercepting the O-acylisourea intermediate and converting it into a more stable, yet still reactive, active ester.[1] This active ester is less prone to rearrangement and reacts efficiently with the amine to form the desired amide bond.[1] HOAt is often considered more effective than HOBt at accelerating coupling reactions and suppressing side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound coupling reactions that may be related to N-acylurea formation.
| Problem ID | Observation | Potential Cause(s) | Suggested Solution(s) |
| NAU-001 | Low yield of the desired amide product with a significant amount of a byproduct identified as N-acylurea. | 1. The rate of N-acylurea formation is competitive with the rate of amide formation.2. The reaction temperature is too high.3. The pH of the reaction is not optimal. | 1. Add a coupling additive: Introduce HOBt, HOAt, or NHS to the reaction mixture to form a more stable active ester and minimize the rearrangement to N-acylurea.[1]2. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of N-acylurea formation.[2][5]3. Optimize the pH: Adjust the pH of the reaction to a slightly acidic range (pH 4.5-5.5), which can suppress N-acylurea formation.[2][5] |
| NAU-002 | Difficulty in purifying the desired product from a persistent impurity. | The N-acylurea byproduct has similar solubility properties to the desired product. | 1. Change the this compound: If using DCC, the insoluble DCU can be removed by filtration. If using EDC, the water-soluble urea can be removed by aqueous workup.[1]2. Optimize the solvent system for chromatography: A different solvent system may improve the separation of the product and the N-acylurea byproduct. |
| NAU-003 | Inconsistent reaction yields, with varying amounts of N-acylurea formation. | 1. Variability in reagent quality, particularly the this compound.2. Inconsistent reaction setup and conditions. | 1. Use fresh, high-quality reagents: Carbodiimides can degrade upon exposure to moisture. Ensure they are stored properly and use fresh batches for critical reactions.2. Standardize the protocol: Maintain strict control over reaction parameters such as temperature, reaction time, and reagent stoichiometry. |
Quantitative Data on N-Acylurea Suppression
The following table summarizes the effect of various additives and conditions on the formation of N-acylurea.
| This compound | Additive | Temperature | pH | N-Acylurea Formation (%) | Reference |
| EDC | None | 21 °C | 6 | ~39 | [6] |
| EDC | Pyridine (10 mM) | 21 °C | 6 | ~5 | [6] |
| EDC | 1,2,4-Triazole (10 mM) | 21 °C | 6 | ~40 | [6] |
| EDC | DMAP (10 mM) | 21 °C | 6 | ~40 | [6] |
| EDC | None | 5 °C | 6 | Reduced compared to 21 °C | [5] |
| EDC | None | 35 °C | 6 | Increased compared to 21 °C | [5] |
| EDC | None | 21 °C | 5 | Reduced compared to pH 6 | [5] |
| EDC | None | 21 °C | 7 | Increased compared to pH 6 | [5] |
| EDC | Pyridine (5 mM) | 5 °C | 5 | Significantly suppressed | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling to Minimize N-Acylurea
This protocol describes a standard method for amide bond formation using EDC in the presence of HOBt.
Materials:
-
Carboxylic acid
-
Amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound)
-
HOBt (1-hydroxybenzotriazole)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification. For reactions in DCM, the mixture can be washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[7]
Protocol 2: Two-Step EDC/Sulfo-NHS Coupling in Aqueous Buffer
This two-step protocol is particularly useful for conjugating biomolecules and helps to prevent cross-linking of proteins that contain both carboxyl and amine groups.
Materials:
-
Molecule with carboxyl groups (Protein #1)
-
Molecule with primary amine groups (Protein #2)
-
EDC
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation/Coupling Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)
-
Desalting column
Procedure:
-
Dissolve Protein #1 in the activation/coupling buffer.
-
Add EDC (e.g., final concentration of 2 mM) and Sulfo-NHS (e.g., final concentration of 5 mM) to the Protein #1 solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Quench the EDC by adding a quenching solution (e.g., 2-mercaptoethanol to a final concentration of 20 mM). This step is crucial to prevent EDC from reacting with Protein #2.
-
Remove excess EDC and byproducts by passing the solution through a desalting column equilibrated with the coupling buffer.
-
Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.
-
Incubate for 2 hours at room temperature to allow for amide bond formation.
-
The final conjugate can be purified using a desalting column or other appropriate chromatographic techniques.[8][9]
Visualizing the Reaction Pathways
The following diagrams illustrate the key chemical transformations in this compound coupling reactions.
Caption: this compound reaction pathway showing the desired amide formation and the competing N-acylurea side reaction.
Caption: Mechanism of N-acylurea suppression by additives like HOBt, HOAt, or NHS.
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reaction of an Introverted Carboxylic Acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing pH for Efficient EDC-Mediated Crosslinking
Welcome to the technical support center for EDC-mediated crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a specific focus on the critical role of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during EDC-mediated crosslinking and provides solutions with a focus on pH optimization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Efficiency | Suboptimal pH for Carboxyl Activation: The activation of carboxyl groups by EDC is most efficient in an acidic environment (pH 4.5-6.0).[1][2][3][4] | Perform the activation step in a non-amine, non-carboxylate buffer such as 0.1 M MES at pH 5.0-6.0.[1][3] |
| Suboptimal pH for Amine Coupling: The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH (7.0-8.5).[3][5][6] | After the activation step, raise the pH of the reaction mixture to 7.2-8.0 using a suitable buffer like PBS.[1][3] | |
| Hydrolysis of NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at alkaline pH, which regenerates the carboxyl group.[3][6] | Minimize the time the reaction is held at a higher pH before the addition of the amine-containing molecule. The half-life of NHS esters decreases significantly with increasing pH.[6] | |
| Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction.[3] | Use MES buffer for the activation step and PBS or borate buffer for the coupling step.[3] | |
| Precipitation of Proteins/Molecules | Incorrect EDC Concentration: Excessive EDC can sometimes lead to precipitation.[1] | If precipitation occurs, try reducing the amount of EDC used in the reaction.[1] |
| pH-Induced Instability: The pH of the solution may be close to the isoelectric point (pI) of one of the proteins, causing it to precipitate. | Ensure the pH of the reaction buffers is not at or near the pI of your proteins. Adjust the pH accordingly while staying within the optimal ranges for the reaction steps. | |
| High Background or Non-Specific Crosslinking | One-Step Reaction Issues: Performing the reaction in a single step where both carboxyl and amine groups are present can lead to self-polymerization or other side reactions. | Employ a two-step protocol where the carboxyl-containing molecule is activated first, followed by quenching of excess EDC and then addition of the amine-containing molecule.[1][3] |
| Side Reactions: At neutral to alkaline pH, EDC can induce degradation of gelatin and potentially other proteins, especially in the absence of available amino groups.[7] | Follow the recommended two-step protocol with optimized pH for each step to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activation of carboxyl groups with EDC?
A1: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[1][2][3][4] A commonly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][3]
Q2: What is the optimal pH for the coupling of the activated NHS-ester to a primary amine?
A2: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5.[3][5][6] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.[3] A pH of 7.2-7.5 is often used.[1][6]
Q3: Why is a two-step protocol with different pH values recommended for EDC/NHS crosslinking?
A3: A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction.[3] The first step, carboxyl activation, is performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester. The pH is then raised to a neutral/basic level (7.2-8.0) for the second step, the efficient reaction of the NHS-ester with the target amine.[3] This approach minimizes side reactions, such as the self-polymerization of molecules containing both carboxyl and amine groups, and generally results in higher conjugation yields.[3]
Q4: How does pH affect the stability of the NHS-ester intermediate?
A4: The stability of the amine-reactive NHS-ester is inversely related to pH.[3] The rate of hydrolysis of the NHS-ester, a competing reaction where the ester reacts with water to regenerate the carboxylic acid, increases significantly as the pH becomes more alkaline.[3][6] This makes the intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that needs to be managed by proceeding with the coupling step promptly after pH adjustment. For example, NHS esters have a half-life of 4-5 hours at pH 7, but only 10 minutes at pH 8.6.[6]
Q5: What buffers should I use for the activation and coupling steps?
A5: Buffer selection is critical to avoid interference with the reaction.
-
Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES buffer is the most common and highly recommended choice.[3]
-
Coupling Step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate buffer, or carbonate-bicarbonate buffer are suitable.[3] It is important to avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the intended reaction and significantly reduce conjugation efficiency.[3]
Quantitative Data Summary
The efficiency of EDC-mediated crosslinking is highly dependent on pH. The following tables summarize the optimal pH ranges for the key reaction steps.
Table 1: Optimal pH Ranges for EDC/NHS Crosslinking Steps
| Reaction Step | Optimal pH Range | Rationale |
| Carboxyl Activation | 4.5 - 6.0 | Maximizes the formation of the amine-reactive O-acylisourea intermediate and subsequent NHS-ester.[1][2][3][4] |
| Amine Coupling | 7.0 - 8.5 | Promotes the nucleophilic attack of the unprotonated primary amine on the NHS-ester.[3][5][6] |
Table 2: Half-life of NHS-Esters at Different pH Values
| pH | Half-life |
| 7.0 | 4-5 hours[6] |
| 8.0 | 1 hour[6] |
| 8.6 | 10 minutes[6] |
Experimental Protocols
Two-Step EDC/NHS Crosslinking Protocol
This protocol provides a general guideline for conjugating a carboxyl-containing molecule (Molecule A) to an amine-containing molecule (Molecule B).
Materials:
-
Molecule A (with carboxyl groups)
-
Molecule B (with primary amine groups)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (optional): 2-Mercaptoethanol or hydroxylamine
-
Desalting column
Procedure:
Step 1: Activation of Carboxyl Groups
-
Dissolve Molecule A in Activation Buffer to the desired concentration.
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water immediately before use.[1][3]
-
Add the EDC solution to the Molecule A solution. A common starting point is a 2- to 10-fold molar excess of EDC over the carboxyl groups.[3]
-
Immediately add the NHS/Sulfo-NHS solution. Use a molar ratio of NHS to EDC of approximately 1.25 to 2.5.[3]
-
Incubate the reaction for 15 minutes at room temperature.[1][8]
Step 2: Amine Coupling
-
Optional Quenching of EDC: To stop the activation reaction and prevent unwanted side reactions with Molecule B if it also contains carboxyl groups, quench the excess EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.[1][8]
-
Buffer Exchange (optional but recommended): Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This also serves to raise the pH for the next step.[1]
-
If a desalting column is not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding concentrated Coupling Buffer.[1]
-
Immediately add Molecule B to the activated Molecule A solution. A common starting point is an equimolar ratio of Molecule B to Molecule A.[1]
-
Allow the reaction to proceed for 2 hours at room temperature.[1]
-
Optional Quenching of Reaction: To stop the coupling reaction, add hydroxylamine to a final concentration of 10 mM.[1][8]
-
Purify the final conjugate using a desalting column or other appropriate chromatography method to remove unreacted molecules and quenching reagents.[1]
Visualizations
Caption: EDC/NHS crosslinking reaction mechanism.
Caption: Two-step EDC/NHS crosslinking workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. This compound Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
troubleshooting low yield in carbodiimide coupling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in carbodiimide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a this compound coupling reaction?
Low yields in this compound couplings, such as those using EDC or DCC, can stem from several factors:
-
Hydrolysis of the O-acylisourea intermediate: The primary activated species is highly unstable in aqueous solutions and can hydrolyze back to the carboxylic acid before reacting with the amine.[1][2][3]
-
Side Reactions: The formation of an unreactive N-acylurea byproduct can occur, especially with sterically hindered substrates or when the amine concentration is low.[4][5]
-
Suboptimal pH: The reaction is highly pH-dependent. Carboxyl activation is most efficient in acidic conditions (pH 4.5-6.0), while the subsequent reaction with a primary amine is more efficient at a slightly higher pH (7-8).[1][6][7]
-
Incompatible Buffers or Reagents: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the intended reaction.[8][9] Phosphate buffers can also participate in side reactions with carbodiimides.[1]
-
Poor Reagent Quality: Carbodiimides like EDC are sensitive to moisture and can degrade over time. Always use fresh, high-quality reagents.[10]
-
Steric Hindrance: Bulky molecules can physically block the reactive sites, slowing down or preventing the coupling reaction.[1][10]
Q2: How can I improve the stability of the activated carboxylic acid?
The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a common and effective strategy.[1][3] EDC reacts with the carboxylic acid to form the O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[2][3][11]
Q3: What is the optimal pH for a one-pot EDC/NHS coupling reaction?
For one-pot reactions, a compromise pH is necessary. A pH range of 6.0-7.5 is often used. However, for optimal results, a two-step protocol is recommended. First, activate the carboxylic acid with EDC and NHS at a lower pH (e.g., 4.5-6.0 in MES buffer). Then, raise the pH to 7.2-7.5 before adding the amine-containing molecule.[6]
Q4: Can I use solvents other than water for my coupling reaction?
Yes, the choice of solvent depends on the this compound used.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) is water-soluble and typically used in aqueous buffers.[1][12]
-
DCC (N,N'-Dicyclohexylthis compound) is insoluble in water and is used in anhydrous organic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.[1][3][13]
While traditional amide bond formation relies on organic solvents, greener methods using water or micellar systems are being developed.[14][15][16][17][18]
Q5: How do I remove the urea byproduct after the reaction?
The removal method depends on the this compound used:
-
From EDC reactions: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble and can typically be removed during aqueous workup or by dialysis/desalting columns for biomolecules.[5][19]
-
From DCC reactions: The dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and precipitates out of the reaction mixture. It can be removed by filtration.[1][5][13] Chilling the reaction mixture can further promote precipitation.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of activated intermediate: The O-acylisourea intermediate is unstable in water.[1][2] 2. Inactive Reagents: EDC/DCC is old or has been exposed to moisture. 3. Incorrect pH: pH is too high or too low for efficient reaction.[1][20] 4. Competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).[8][9] | 1. Add NHS or Sulfo-NHS to form a more stable amine-reactive ester.[1][3] 2. Use fresh, high-quality EDC or DCC. Equilibrate to room temperature before opening to prevent moisture condensation.[2][6] 3. Optimize the pH. Use a two-step protocol: activate at pH 4.5-6.0, then couple at pH 7.0-8.0.[6] 4. Use a non-amine, non-carboxylate buffer such as MES for the activation step and PBS for the coupling step.[1][3][6] |
| Presence of N-acylurea Side Product | 1. Rearrangement of O-acylisourea intermediate: This is more common in non-aqueous solvents or with sterically hindered substrates.[4][5] 2. Low concentration of amine nucleophile. | 1. Add an additive like 1-hydroxybenzotriazole (HOBt) or NHS. These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[5][19] 2. Increase the concentration of the amine-containing molecule. |
| Difficulty in Product Purification | 1. Incomplete removal of urea byproduct: Dicyclohexylurea (DCU) from DCC reactions can be difficult to remove completely.[1] 2. Presence of unreacted starting materials. | 1. For DCU, filter the reaction mixture. If some remains soluble, concentrate the mixture and triturate with a solvent where DCU has low solubility (e.g., ether), then filter again.[13] For water-soluble urea from EDC, use chromatography or dialysis. 2. Optimize stoichiometry to ensure complete consumption of the limiting reagent. Perform an aqueous workup to remove water-soluble starting materials.[10] |
| Reaction Mixture Shows Multiple Spots on TLC | 1. Formation of side products. 2. Racemization: This is a concern in peptide synthesis.[19] 3. Incomplete reaction. | 1. Optimize reaction time and temperature. Lowering the temperature can sometimes reduce side product formation.[10] 2. Add HOBt or use alternative coupling reagents like HATU or HBTU, which are known to suppress racemization.[10][19] 3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[10] |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of a Protein to a Carboxylated Surface
This protocol is a general guideline for covalently immobilizing a protein onto a surface with available carboxyl groups.
Materials:
-
Carboxylated surface (e.g., beads, sensor chip)
-
Protein to be immobilized (in an amine-free buffer)
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH 8.5
-
Wash Buffer: PBS with a non-ionic detergent (e.g., 0.05% Tween-20)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[21] A common starting concentration is 50 mg/mL for both.
-
Surface Equilibration: Wash the carboxylated surface 2-3 times with Activation Buffer.
-
Activation:
-
Mix equal volumes of the EDC and Sulfo-NHS solutions.
-
Immediately add the mixture to the carboxylated surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[21]
-
-
Washing: Wash the surface 2-3 times with Activation Buffer to remove excess EDC and Sulfo-NHS.[21]
-
Coupling:
-
Immediately add the protein solution (dissolved in Coupling Buffer) to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[21]
-
-
Quenching: Add the Quenching Solution to block any unreacted NHS-ester sites. Incubate for 15-30 minutes at room temperature.
-
Final Wash: Wash the surface 3-5 times with Wash Buffer to remove non-covalently bound protein and quenching reagents.
Reagent Concentration Guidelines
| Reagent | Typical Molar Ratio (vs. Carboxyl) | Typical Concentration | Notes |
| EDC | 10 - 50 fold excess | 2 - 10 mM | Should be freshly prepared.[22] Higher excess can compensate for lower efficiency at neutral pH.[3] |
| NHS/Sulfo-NHS | 2 - 5 fold excess over EDC | 5 - 25 mM | Improves efficiency and stability of the active intermediate.[1][22] |
| Protein (Amine) | 1 - 1.5 fold excess | 0.1 - 1 mg/mL | Concentration depends on the specific protein and surface. |
Note: These are starting recommendations and should be optimized for each specific application.[8]
Visual Guides
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in this compound coupling reactions.
This compound Coupling Reaction Pathway
Caption: Reaction pathways in EDC/NHS-mediated amide bond formation, including side reactions.
References
- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. This compound Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. peptide.com [peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. covachem.com [covachem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. Workup [chem.rochester.edu]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Water: An Underestimated Solvent for Amide Bond-Forming Reactions - OAK Open Access Archive [oak.novartis.com]
- 17. researchgate.net [researchgate.net]
- 18. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 19. peptide.com [peptide.com]
- 20. Control of pH alters the type of cross-linking produced by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) treatment of acellular matrix vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 22. ucl.ac.uk [ucl.ac.uk]
strategies to minimize hydrolysis of O-acylisourea intermediate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of the O-acylisourea intermediate during carbodiimide-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the O-acylisourea intermediate and why is its hydrolysis a problem?
In this compound chemistry, such as reactions involving EDC or DCC, the this compound reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essential for the subsequent reaction with a primary amine to form a stable amide bond. However, this intermediate is highly unstable in aqueous environments and can rapidly hydrolyze, regenerating the original carboxylic acid and forming a urea byproduct.[1] This hydrolysis is a major side reaction that reduces the overall yield of the desired amide product and consumes the coupling reagents.
Q2: What are the main factors that influence the rate of O-acylisourea hydrolysis?
The stability of the O-acylisourea intermediate is influenced by several factors:
-
pH: The intermediate is highly susceptible to hydrolysis, especially at neutral to high pH. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][3]
-
Solvent: Aqueous environments promote hydrolysis. The use of non-aqueous organic solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction when the reactants are soluble.[2][4]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[5]
-
Presence of Nucleophiles: Water is the primary nucleophile responsible for hydrolysis.
Q3: How can I minimize the hydrolysis of the O-acylisourea intermediate?
Several strategies can be employed to stabilize the O-acylisourea intermediate and improve coupling efficiency:
-
Use of Additives: The most common and effective strategy is the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2] These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and still highly reactive towards primary amines.[2][3][6] Other additives like 1-hydroxybenzotriazole (HOBt) and OxymaPure also serve a similar purpose.[5][7]
-
pH Control: Maintain a slightly acidic pH (4.5-6.0) during the activation step to favor the formation of the O-acylisourea intermediate. The subsequent coupling to the amine is typically performed at a pH of 7.2-8.5.[1][2][3]
-
Solvent Selection: When possible, use anhydrous organic solvents to reduce the concentration of water.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., on ice or at 4°C) to slow down the rate of hydrolysis.[5][8]
-
Fresh Reagents: Carbodiimides like EDC are sensitive to moisture and can hydrolyze over time. Always use fresh, high-quality reagents and prepare solutions immediately before use.[6][9]
Q4: What is the difference between EDC and DCC in terms of O-acylisourea hydrolysis?
EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound) is a water-soluble this compound, making it suitable for reactions in aqueous buffers. However, this also makes the corresponding O-acylisourea intermediate highly susceptible to hydrolysis.[1][2] DCC (N,N'-dicyclohexylthis compound) is insoluble in water and is used in non-aqueous organic solvents.[2][10] The bulky dicyclohexyl groups on DCC can provide some steric hindrance, making the O-acylisourea intermediate slightly less prone to hydrolysis compared to the EDC-derived intermediate in a non-aqueous environment.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low or no amide product yield | Hydrolysis of O-acylisourea intermediate | • Add NHS or Sulfo-NHS to the reaction to form a more stable NHS ester. • Ensure the pH of the activation step is between 4.5 and 6.0. • Use fresh, high-quality EDC; do not use if it appears clumpy or moist. • Perform the reaction at a lower temperature (e.g., 4°C).[8] • If reactants are soluble, consider using an anhydrous organic solvent. |
| Inefficient activation of carboxylic acid | • Confirm the pH is optimal for activation (4.5-6.0). • Use an appropriate buffer, such as MES, that does not contain carboxyl or amine groups.[1][2] | |
| Degraded coupling reagents | • Use fresh EDC and NHS/Sulfo-NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. | |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate | This is another side reaction that competes with the desired amidation. • The use of additives like HOBt or NHS can minimize the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable active ester.[11] • Lowering the reaction temperature is also recommended.[5] |
| Precipitation during the reaction | Insolubility of reactants or byproducts | • If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble and will precipitate. This is expected and can be removed by filtration.[10] • Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is designed to maximize coupling efficiency by first activating the carboxylic acid with EDC and NHS to form a stable NHS ester, followed by the addition of the amine.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Reaction tubes
-
Magnetic stirrer or rotator
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer at the desired concentration.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical starting concentration is 100 mM.
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS to a final concentration that is in molar excess (typically 2-10 fold) over the carboxylic acid.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the amine-containing molecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using standard methods such as dialysis, size exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.
-
Visualizing the Reaction Pathway and Troubleshooting Logic
Caption: this compound reaction pathway showing the desired amidation and competing side reactions.
Caption: Troubleshooting flowchart for low yield in this compound-mediated coupling reactions.
References
- 1. This compound Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. peptide.com [peptide.com]
- 11. EDAC – Water soluble this compound – Actim [actim.com]
Technical Support Center: Optimizing Carbodiimide Reactions with NHS Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of carbodiimide reactions involving N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step EDC/NHS coupling reaction?
A1: For optimal results in a two-step coupling reaction, it is recommended to perform the carboxyl activation step (with EDC and NHS) in a slightly acidic buffer, typically at a pH between 4.5 and 6.0.[1][2][3][4][5][6] The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7.2 to 8.5.[2][3][][8] For a one-step reaction, a pH range of 4.5-7.2 is generally effective, though yields may be lower.[2][3]
Q2: Which buffer should I use for my EDC/NHS reaction?
A2: MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended for the activation step, especially at a pH of 4.7-6.0.[2][3][4][5] This is because MES does not contain primary amines or carboxyl groups that would compete with the coupling reaction.[4][9] While phosphate buffers can be used, they may result in lower yields.[5][6][9] Buffers containing primary amines, such as Tris, should be strictly avoided during the reaction as they will compete for reaction with the NHS ester, but they can be used to quench the reaction.[9]
Q3: What is the ideal molar ratio of EDC and NHS to my carboxyl-containing molecule?
A3: While the optimal molar ratio can vary depending on the specific reactants, a common starting point is to use an excess of both EDC and NHS relative to the number of carboxyl groups. Ratios of EDC:NHS can range from 1:1 to 1:1.5, and the ratio of the carboxyl-containing molecule to EDC:NHS can be around 1:10:25 in some protocols.[10][11][12] It is often advisable to start with a 1.2 to 10-fold molar excess of EDC and NHS over the carboxyl-containing molecule and optimize from there.[10][11][13]
Q4: How can I prevent the hydrolysis of EDC and the NHS ester?
A4: EDC is highly unstable in aqueous solutions and should be dissolved immediately before use.[14] Both EDC and NHS are hygroscopic and should be stored desiccated at 4°C and brought to room temperature before opening to prevent condensation.[14][15] The NHS ester intermediate is also susceptible to hydrolysis, especially at higher pH values.[][16][17][18] Performing the activation at a lower pH (4.5-6.0) and using the activated molecule promptly can minimize hydrolysis.[1][2][3]
Q5: How do I stop (quench) the coupling reaction?
A5: The reaction can be quenched by adding a reagent that will react with the remaining active esters. Common quenching agents include 2-mercaptoethanol, hydroxylamine, or buffers containing primary amines such as Tris, glycine, or ethanolamine at a final concentration of 10-50 mM.[2][11][15]
Q6: How can I remove excess EDC, NHS, and byproducts after the reaction?
A6: For macromolecular products like proteins or nanoparticles, dialysis or size-exclusion chromatography (e.g., using PD-10 desalting columns) are effective methods for removing unreacted EDC, NHS, and the isourea byproduct.[19] For smaller molecules, purification techniques such as precipitation with a suitable solvent (e.g., cold acetone) or column chromatography may be necessary.[19][20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Suboptimal pH: Incorrect pH for activation or coupling. - Reagent Instability: Hydrolysis of EDC or NHS ester.[][14] - Incorrect Buffer: Use of amine or carboxylate-containing buffers.[4][9] - Insufficient Reagents: Molar ratio of EDC/NHS is too low. - Steric Hindrance: The amine nucleophile is sterically hindered.[] | - Optimize pH: Use a two-step pH procedure: pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling.[3] - Use Fresh Reagents: Prepare EDC solution immediately before use. Ensure EDC and NHS are properly stored.[14][21] - Switch Buffer: Use MES buffer for the activation step.[4][5] - Increase Reagent Concentration: Increase the molar excess of EDC and NHS.[5] - Increase Reaction Time: Allow for a longer incubation period, but be mindful of NHS ester hydrolysis.[] |
| Precipitation/Aggregation of Reactants (especially nanoparticles) | - Loss of Surface Charge: Activation of surface carboxyl groups can neutralize the charge, leading to aggregation.[22] - High EDC Concentration: Excessive EDC can sometimes cause precipitation.[2] | - Use Sulfo-NHS: The sulfonated version of NHS can help maintain solubility.[22] - Optimize EDC Concentration: Titrate the amount of EDC to find the optimal concentration that avoids precipitation.[2] - Add Surfactants: A small amount of a non-ionic surfactant like Tween 20 may help prevent aggregation, but its concentration needs to be carefully optimized.[22] - Gentle Resuspension: Use gentle vortexing or brief sonication to resuspend particles.[22] |
| Formation of N-acylurea Byproduct | - Rearrangement of O-acylisourea intermediate: This is a common side reaction, especially in the absence of NHS.[23] | - Use NHS or Sulfo-NHS: These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to rearrangement.[5][6][24] - Use Aprotic Solvents: If your reaction is compatible with organic solvents, using a solvent with a low dielectric constant like dichloromethane can minimize this side reaction.[23] |
| Inconsistent Results | - Reagent Quality: EDC and NHS can degrade if not stored properly.[15][21] - pH Control: Inadequate buffering capacity can lead to pH shifts during the reaction.[25] | - Use Fresh Reagents: Purchase new EDC and NHS if degradation is suspected.[21] - Ensure Proper Buffering: Use a buffer at a concentration sufficient to maintain the desired pH throughout the reaction. For MES, a pH of 6.0 is within its effective buffering range.[25] |
Quantitative Data Summary
Table 1: pH Optimization for EDC/NHS Reactions
| Reaction Step | Recommended pH Range | Rationale | Supporting Evidence |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | Most efficient formation of the O-acylisourea intermediate and subsequent NHS ester. Minimizes hydrolysis of the NHS ester. | The formation of NHS-ester is critically affected by pH; carboxyl groups have poor reactivity to EDC/NHS at pH < 4.5.[1] MES buffer at pH 5-6 leads to a more efficient reaction.[1][2] |
| Amine Coupling (to NHS ester) | 7.2 - 8.5 | The primary amine is deprotonated and more nucleophilic, leading to a faster reaction with the NHS ester.[][8] | The amidation reaction is most efficient at pH values between 6 and 8.[1] At low pH, amino groups have poor nucleophilicity.[1] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Half-life | Implication |
| 7.0 | 4-5 hours | Relatively stable, allowing for sufficient reaction time.[9][18] |
| 8.0 | 1 hour | Increased rate of hydrolysis; the coupling step should be performed efficiently.[9] |
| 8.6 | 10 minutes | Very rapid hydrolysis; this pH is generally not recommended for extended reactions.[9][18] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Coupling
This protocol is adapted from procedures that minimize self-conjugation by activating one protein first before introducing the second.[2][15]
Materials:
-
Protein #1 (with carboxyl groups to be activated)
-
Protein #2 (with primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.[15] Prepare a 1 mg/mL solution of Protein #1 in Activation Buffer.
-
Activation of Protein #1:
-
Removal of Excess Reagents (Optional but Recommended):
-
Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
Collect the protein-containing fractions. This step removes excess EDC and Sulfo-NHS, preventing them from reacting with Protein #2.
-
-
Coupling to Protein #2:
-
Quenching:
-
Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove quenching reagent and any remaining byproducts.
Protocol 2: One-Step Small Molecule Conjugation to a Carrier Protein
This protocol is suitable for conjugating haptens or other small molecules containing a carboxyl group to a carrier protein.[2]
Materials:
-
Carrier Protein (e.g., BSA, KLH)
-
Small molecule (hapten) with a carboxyl group
-
EDC
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0
-
Desalting columns
Procedure:
-
Preparation: Equilibrate EDC to room temperature.
-
Dissolve Reactants:
-
Initiate Coupling:
-
Prepare a fresh solution of 10 mg/mL EDC in ultrapure water.
-
Immediately add an appropriate volume of the EDC solution to the protein-hapten mixture. For BSA, a final EDC concentration of around 1-2 mg/mL can be a starting point, but this may require optimization to avoid precipitation.[2]
-
-
Reaction: React for 2 hours at room temperature.[2]
-
Purification: Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Workflow of a two-step EDC/NHS coupling reaction.
Caption: Troubleshooting logic for low EDC/NHS reaction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. This compound Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. covachem.com [covachem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride) - FAQs [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. US3129245A - Purification of carbodimides - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. peptide.com [peptide.com]
- 25. researchgate.net [researchgate.net]
- 26. tools.thermofisher.com [tools.thermofisher.com]
common pitfalls in carbodiimide crosslinking and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing carbodiimide crosslinking chemistry with reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in this compound crosslinking?
A1: EDC is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate can then react with primary amines (-NH2) to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1][4] To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is often included.[1][5][6] EDC couples NHS to the carboxyl group, creating a more stable NHS ester intermediate that is more resistant to hydrolysis and reacts efficiently with primary amines at physiologic pH.[1][5][6]
Q2: What is the optimal pH for EDC/NHS crosslinking?
A2: A two-step pH process is optimal for most applications. The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH of 4.5-6.0.[7][8] The subsequent reaction of the NHS-activated molecule with primary amines is most efficient at a physiological pH of 7.2-8.5.[7][8][9] Therefore, it is recommended to perform the initial activation step in a buffer such as MES at pH 5-6, and then raise the pH for the coupling step with a buffer like PBS.[7][8]
Q3: Which buffers should I use for this compound crosslinking?
A3: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[10][11] MES buffer (2-(N-morpholino)ethanesulfonic acid) is a good choice for the activation step (pH 4.5-6.0).[4] For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) is commonly used.[7][9] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines that will quench the reaction.[10][11]
Q4: How can I prevent my protein from precipitating during the crosslinking reaction?
A4: Protein precipitation can occur if the crosslinking reaction is too aggressive or if the protein's solubility is compromised by the modification of its surface charges. To avoid this, you can try the following:
-
Optimize the crosslinker concentration: Using an excessive amount of EDC can lead to extensive crosslinking and precipitation.[4] It is advisable to perform a titration of EDC to find the optimal concentration.
-
Control the reaction time and temperature: Shorter reaction times or lower temperatures can help to control the extent of crosslinking.[4]
-
Modify the buffer conditions: Ensure the pH of the buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI. The addition of non-reactive stabilizing agents may also be beneficial.
Q5: How do I stop or "quench" the crosslinking reaction?
A5: The crosslinking reaction can be stopped by adding a quenching reagent that reacts with the remaining active crosslinker. Common quenching agents include:
-
Hydroxylamine: This will hydrolyze non-reacted NHS esters, regenerating the original carboxyl groups.[7][8]
-
2-Mercaptoethanol: This can be used to quench the EDC activation reaction.[1][7]
-
Amine-containing buffers: Buffers like Tris or glycine can be added to a high final concentration to react with any remaining NHS-esters.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crosslinking Efficiency | 1. Hydrolysis of EDC/NHS esters: The reactive intermediates are sensitive to moisture.[1][4] 2. Incorrect pH: The pH of the reaction buffer is critical for both the activation and coupling steps.[4][7][8] 3. Presence of interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction.[10][11] 4. Inactive reagents: EDC and NHS are moisture-sensitive and can lose activity over time.[4][12] | 1. Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Prepare solutions fresh before each use.[1][4][7] 2. Use a two-step reaction with optimal pH for each step: pH 4.5-6.0 for activation (e.g., in MES buffer) and pH 7.2-8.5 for coupling (e.g., in PBS buffer).[7][8] 3. Use non-amine, non-carboxylate buffers such as MES and PBS. 4. Use fresh, high-quality EDC and NHS. Store reagents properly in a desiccated environment.[4][12] |
| Protein Aggregation/Precipitation | 1. Over-crosslinking: Excessive crosslinking can alter the protein's structure and solubility.[11] 2. pH near the protein's isoelectric point (pI): Proteins are least soluble at their pI. 3. High concentration of reactants. | 1. Optimize the molar ratio of EDC/NHS to your protein. Perform a titration to find the lowest effective concentration.[13] 2. Adjust the buffer pH to be at least one unit away from the pI of your protein. 3. Reduce the concentration of your protein and/or the crosslinking reagents. |
| Undesired Side Reactions | 1. Formation of N-acylisourea: This is an inactive byproduct that can form from the rearrangement of the O-acylisourea intermediate, especially in the absence of a nucleophile.[2][3] 2. Intra-molecular crosslinking: Crosslinking within the same molecule instead of between two different molecules. | 1. The addition of NHS or Sulfo-NHS helps to minimize this side reaction by creating a more stable intermediate.[1][5] 2. Optimize the molar ratio of the two molecules to be crosslinked. A two-step crosslinking procedure can also help by first activating one molecule before introducing the second. |
| Inconsistent Results | 1. Variability in reagent preparation: EDC and NHS are hygroscopic and their activity can vary if not handled properly.[4] 2. Inconsistent reaction times or temperatures. | 1. Always equilibrate reagents to room temperature before opening and weighing. Prepare solutions immediately before use.[1][4][7] 2. Carefully control and document reaction times and temperatures for each experiment. |
Experimental Protocols
Two-Step this compound Crosslinking Protocol
This protocol is a general guideline for crosslinking two proteins (Protein A and Protein B) using EDC and NHS.
Materials:
-
Protein A (with carboxyl groups to be activated)
-
Protein B (with primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Activation of Protein A:
-
Dissolve Protein A in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Add EDC and Sulfo-NHS to the Protein A solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the amount of Protein A.[7]
-
Incubate the reaction for 15-30 minutes at room temperature.[7][9]
-
-
Removal of Excess Crosslinker (Optional but Recommended):
-
To prevent unwanted crosslinking of Protein B, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[7]
-
-
Coupling of Protein B:
-
If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Add Protein B to the activated Protein A solution. An equimolar ratio to Protein A is a good starting point.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7][9]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted proteins and byproducts.
-
Visualizations
Caption: Workflow for a two-step this compound crosslinking reaction.
Caption: A logical flowchart for troubleshooting common crosslinking issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. This compound Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. scribd.com [scribd.com]
- 6. This compound Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EDC/NHS Coupling Reactions
Welcome to the technical support center for EDC/NHS chemistry. This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of buffer selection in ensuring the efficiency of your 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) mediated crosslinking reactions.
Troubleshooting Guide
Here we address specific issues you may encounter during your experiments.
Question: Why is my conjugation efficiency low?
Answer: Low conjugation efficiency is a common problem that can be attributed to several factors, many of which are related to the reaction buffer and pH.[1]
-
Potential Cause 1: Suboptimal pH. The EDC/NHS reaction involves two distinct steps with different optimal pH ranges.
-
Activation Step: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][3][4] At lower pH values, the carboxyl group is protonated and less reactive, while at higher pH, the active O-acylisourea intermediate is prone to rapid hydrolysis.[5]
-
Coupling Step: The reaction of the NHS-ester intermediate with primary amines is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4][6][7]
-
Solution: For maximum efficiency, consider a two-step protocol. Perform the initial carboxyl activation in a buffer at pH 5.0-6.0, then raise the pH to 7.2-7.5 before adding your amine-containing molecule.[4][7][8]
-
-
Potential Cause 2: Inappropriate Buffer Choice. The components of your buffer can directly interfere with the coupling reaction.
-
Competing Groups: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules for reaction with EDC, significantly reducing your yield.[9][10][11][12]
-
Side Reactions: Phosphate buffers, while sometimes used, can react with EDC, which may reduce conjugation efficiency.[9][12][13] This can often be overcome by increasing the concentration of EDC.[2][9]
-
Solution: Use a non-interfering buffer. MES buffer is highly recommended for the activation step as it is effective in the acidic pH range and does not contain competing amine or carboxyl groups.[2][9][11] For the coupling step, buffers like PBS or HEPES are suitable choices.[14][15][16]
-
-
Potential Cause 3: Reagent Instability. EDC is highly sensitive to moisture and hydrolyzes quickly in aqueous solutions.[9] The NHS-ester intermediate also has a limited half-life in aqueous buffers, which decreases as pH increases.[7][17]
Question: I observed precipitation or aggregation of my molecules after adding the coupling reagents. What should I do?
Answer: Precipitation can occur for several reasons, including protein denaturation at suboptimal pH or excessive crosslinking.
-
Potential Cause 1: Protein Instability. The optimal acidic pH for EDC activation (pH 4.5-6.0) might be close to the isoelectric point (pI) of your protein, causing it to lose solubility and precipitate.[16]
-
Solution: Check the pI of your protein. If it is within the acidic activation range, you may need to perform the reaction at a pH that is a compromise between efficiency and protein stability (e.g., pH 6.0-7.2), and compensate by using a higher concentration of EDC.[2]
-
-
Potential Cause 2: Excessive Crosslinking. Using too much EDC can lead to uncontrolled polymerization of proteins and peptides, which contain both carboxyl and amine groups, resulting in precipitation.[16][18]
-
Potential Cause 3: Nanoparticle Aggregation. When working with nanoparticles, changing the buffer between the activation and coupling steps (e.g., from MES to PBS) can lead to aggregation due to changes in ionic strength and pH.[20]
-
Solution: Try performing both the activation and coupling steps in the same buffer, such as MES. While the coupling efficiency might be lower at an acidic pH, it may prevent aggregation.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the best buffer for EDC reactions? A1: There isn't a single "best" buffer for the entire process, especially for high-efficiency two-step reactions.
-
For the activation step (carboxyl activation): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 is highly recommended.[2][4][21] It lacks interfering primary amines and carboxylates and has an ideal buffering range for this step.[9][11]
-
For the coupling step (amine reaction): Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 is a common and effective choice.[4][7][14] Other options include HEPES and borate buffers.[16][22]
Q2: Why should I avoid buffers like Tris, Glycine, or Acetate? A2: These buffers contain functional groups that actively interfere with the EDC/NHS chemistry.
-
Tris and Glycine contain primary amines and will compete with your target amine-containing molecule, quenching the reaction.[10][12][23] They are sometimes used intentionally at the end of a protocol to stop the reaction.[15][23]
-
Acetate and other carboxylate-containing buffers will compete with the carboxyl groups on your target molecule for activation by EDC.[9][24]
Q3: Can I use Phosphate-Buffered Saline (PBS) for the entire reaction? A3: While PBS is a common biological buffer, it is not ideal for the EDC activation step. Phosphate ions can participate in side reactions with the this compound, reducing coupling efficiency.[5][9][13] However, it can be used, especially in a one-pot reaction, but you may need to compensate for the lower efficiency by adding more EDC.[2][9] For the second step (coupling to amines at pH 7.2-7.5), PBS is a very suitable buffer.[7]
Q4: What is the purpose of adding NHS or Sulfo-NHS? A4: Adding N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) significantly improves the efficiency and stability of the reaction. EDC initially activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2][21] This intermediate can be quickly hydrolyzed in water, regenerating the original carboxyl group. NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester.[2][21][25] This two-step process increases the overall yield by creating a longer-lasting reactive species for the subsequent reaction with the amine.[2][5][18]
Q5: What is the difference between a one-step and a two-step coupling procedure? A5:
-
One-Step Procedure: All reactants (carboxyl-containing molecule, amine-containing molecule, EDC, and NHS) are mixed together in a single reaction. This is simpler but can lead to unwanted polymerization if your molecules contain both carboxyl and amine groups.[18]
-
Two-Step Procedure: The carboxyl-containing molecule is first activated with EDC and NHS. Excess EDC is then quenched (e.g., with 2-mercaptoethanol) or removed, followed by the addition of the amine-containing molecule.[4][21] This method is preferred to minimize undesirable self-conjugation.[14][21] It also allows for optimizing the pH for each step independently.[1][4]
Data Presentation
Table 1: Buffer Selection Guide for EDC/NHS Chemistry
| Buffer | Optimal pH Range | Recommended Step | Compatibility Notes |
| MES | 5.5 - 6.7 | Activation | Highly Recommended. Lacks interfering amine and carboxyl groups.[2][9][11] |
| PBS | 7.0 - 7.5 | Coupling | Recommended. Can reduce efficiency in the activation step due to side reactions, but is excellent for the amine coupling step.[2][5][7] |
| HEPES | 7.2 - 8.0 | Coupling | Good Alternative. Suitable for the amine coupling step.[16][22] |
| Borate | 8.0 - 9.0 | Coupling | Good Alternative. Suitable for the amine coupling step.[22] |
| MOPS | 6.5 - 7.9 | Activation/Coupling | Can be used. Mentioned as a potential buffer for coupling reactions.[20][26] |
| Tris/Glycine | N/A | Quenching Only | Incompatible for reaction. Contains primary amines that compete with the target molecule. Use only to quench the reaction.[10][12][23] |
| Acetate/Citrate | N/A | Incompatible | Incompatible. Contains carboxyl groups that compete with the target molecule.[9][10][20] |
Table 2: Influence of pH on EDC/NHS Reaction Steps
| Reaction Step | Optimal pH | Rationale |
| 1. Carboxyl Activation | 4.5 - 6.0 | Maximizes the formation of the O-acylisourea intermediate while minimizing its hydrolysis.[2][3][5] |
| 2. Amine Coupling | 7.2 - 8.5 | At this pH, primary amines are typically deprotonated and more nucleophilic, leading to efficient amide bond formation.[4][6][7] |
| NHS-Ester Hydrolysis | Increases with pH | The stability of the amine-reactive NHS-ester intermediate decreases significantly at pH > 8, making prompt use important.[7][17][27] |
Experimental Protocols
General Two-Step EDC/NHS Coupling Protocol
This protocol is a standard starting point for covalently conjugating a carboxyl-containing molecule (Molecule 1) to a primary amine-containing molecule (Molecule 2). Optimization of reagent concentrations and reaction times may be necessary.[1][4][21]
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[19]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2[19]
-
Molecule #1 (with -COOH group)
-
Molecule #2 (with -NH₂ group)
-
EDC (FW: 191.7)
-
Sulfo-NHS (FW: 217.14)
-
Quenching Solution (Optional): 2-Mercaptoethanol[4][21] or Hydroxylamine[21]
-
Desalting Column
Procedure:
-
Preparation: Equilibrate EDC and Sulfo-NHS powders to room temperature before opening the vials to prevent moisture contamination.[9][21] Prepare fresh stock solutions of EDC and Sulfo-NHS in either ultrapure water or Activation Buffer immediately before use.[1][18]
-
Activation: Dissolve Molecule #1 in Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution of Molecule #1. A common starting point is a molar ratio of 1:2:5 (Molecule #1 Carboxyls : EDC : Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.[1][4]
-
Quenching/Removal of Excess Reagents (Optional but Recommended):
-
Coupling: Immediately add the activated Molecule #1 to a solution of Molecule #2 dissolved in Coupling Buffer.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][14]
-
Final Quench (Optional): To stop the reaction and quench any remaining NHS-esters, add a quenching buffer like Tris or hydroxylamine to a final concentration of 10-50 mM.[15][21]
-
Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate method, such as dialysis or size-exclusion chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. interchim.fr [interchim.fr]
- 8. EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride), 5 g - FAQs [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bangslabs.com [bangslabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. covachem.com [covachem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride) - FAQs [thermofisher.com]
- 19. manuals.plus [manuals.plus]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) this compound Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Precipitation During EDC/NHS Conjugation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein precipitation during 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during EDC/NHS conjugation?
Protein precipitation during EDC/NHS conjugation is a common issue that can arise from several factors that destabilize the protein in solution. Key contributors include:
-
Suboptimal pH: The pH of the reaction buffer is critical. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, leading to aggregation.[1] Additionally, the two main steps in EDC/NHS chemistry have different optimal pH ranges.
-
High Reagent Concentration: Localized high concentrations of EDC and NHS, often resulting from rapid addition of solid reagents, can lead to uncontrolled reactions and protein precipitation.[2]
-
Over-labeling: The addition of too many crosslinker molecules can alter the protein's net charge, isoelectric point, and surface hydrophobicity, reducing its solubility.[2]
-
Protein Instability: The intrinsic properties of the protein, such as a high content of hydrophobic amino acids on its surface, can make it prone to aggregation.[1]
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or carboxylates in the buffer can compete with the desired reaction, while incorrect ionic strength can disrupt stabilizing electrostatic interactions.[3]
-
Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic regions and promoting aggregation.[4]
Q2: How can I optimize the pH of my reaction to prevent precipitation?
Optimizing the pH is a crucial step. The EDC/NHS reaction typically proceeds in two stages with different pH optima:
-
Carboxyl Activation: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[5][6][7] MES buffer is commonly used for this step.[8][9]
-
Amine Reaction: The subsequent reaction of the NHS ester with a primary amine is most efficient at a slightly alkaline pH, generally between 7.2 and 8.5.[2][8] Phosphate-buffered saline (PBS) or HEPES buffers are suitable for this stage.[2]
A two-step protocol is often recommended. First, activate the carboxyl-containing molecule in an appropriate acidic buffer. Then, either by buffer exchange or by adjusting the pH, introduce the amine-containing molecule for the conjugation step at a slightly alkaline pH.[8][10] It is also critical to ensure the reaction pH is not close to the protein's isoelectric point (pI), as this will minimize its solubility.[1]
Q3: What are some recommended strategies for adding EDC/NHS reagents to the reaction?
To avoid localized high concentrations of crosslinkers which can cause precipitation, follow these guidelines:
-
Fresh Solutions: Always prepare fresh solutions of EDC and NHS immediately before use, as they are moisture-sensitive and can lose activity.[11]
-
Slow Addition: Add the dissolved EDC and NHS solutions to the protein solution slowly and with gentle, continuous mixing.[2]
-
Stepwise Addition: For sensitive proteins, consider adding the reagents in smaller aliquots over a period of time.
Q4: Can the choice of buffer and the presence of additives help in preventing precipitation?
Yes, the reaction buffer and additives play a significant role in maintaining protein stability.
-
Buffer Selection: Use amine-free and carboxyl-free buffers such as MES for the activation step and PBS or HEPES for the conjugation step.[2][3]
-
Solubility Enhancers: A variety of excipients can be included to stabilize the protein. The optimal choice and concentration should be determined empirically for each specific protein. Some common additives include:
-
Salts: Modulating the ionic strength with salts like NaCl can affect protein solubility.[12]
-
Sugars and Polyols: Sucrose, trehalose, or glycerol can act as cryoprotectants and stabilizers.[12]
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) can help solubilize proteins.[12]
-
Amino Acids: Arginine and glutamic acid can increase protein solubility.[13]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitation upon adding EDC/NHS | - High local concentration of reagents.- Incorrect buffer pH, close to the protein's pI. | - Add EDC/NHS slowly while gently mixing.[2]- Ensure the buffer pH is at least one unit away from the protein's pI.[14]- Perform a buffer screen to identify optimal pH and ionic strength. |
| Cloudiness or precipitation develops during the reaction | - Over-labeling of the protein, altering its physicochemical properties.- Protein instability under the reaction conditions (pH, temperature).- Intermolecular crosslinking. | - Reduce the molar excess of the EDC/NHS reagents.[2] Perform a titration to find the optimal ratio.- Lower the reaction temperature (e.g., incubate at 4°C for a longer duration).- If the protein has accessible thiols, consider blocking them to prevent unintended side reactions.[2] |
| Low yield of conjugated protein with evidence of aggregation | - Hydrolysis of the NHS ester intermediate.- Presence of competing primary amines in the buffer.- Inactive EDC or NHS. | - Perform the conjugation step immediately after activation.[5]- Use amine-free buffers like PBS, MES, or HEPES.[2][3]- Use fresh, anhydrous EDC and NHS.[5] Allow reagents to warm to room temperature before opening to prevent condensation. |
| Aggregates detected by analytical methods (e.g., SEC, DLS) post-conjugation | - Formation of soluble aggregates due to increased hydrophobicity from the crosslinker or conjugated molecule.- Mechanical stress during processing. | - Screen for stabilizing excipients (see table below).- Use hydrophilic linkers (e.g., PEG linkers) to improve the solubility of the conjugate.[15]- Handle the protein solution gently, avoiding vigorous vortexing or harsh filtration methods.[4] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for EDC/NHS Conjugation
| Parameter | Activation Step (Carboxyl Activation) | Conjugation Step (Amine Reaction) | Reference(s) |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | [5][7][8] |
| Recommended Buffers | 0.1 M MES | 1X PBS, HEPES | [2][3][8] |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | [2] |
| EDC Molar Excess | Titrate to find optimal ratio (e.g., start with 2-10 fold molar excess over carboxyl groups) | - | [8][10] |
| NHS/Sulfo-NHS Molar Excess | Titrate to find optimal ratio (e.g., start with 2-10 fold molar excess over carboxyl groups) | - | [8][10] |
Table 2: Common Stabilizing Excipients to Prevent Protein Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action | Reference(s) |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Preferential exclusion, increases protein stability | [12] |
| Amino Acids | Arginine, Glutamic Acid | 50-500 mM | Suppress aggregation by interacting with hydrophobic and charged regions | [13] |
| Salts | NaCl, KCl | 50-500 mM | Modulates electrostatic interactions | [12][13] |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions | [12] |
| Chelating Agents | EDTA | 1-5 mM | Prevent metal-catalyzed oxidation | [4] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation Protocol to Minimize Precipitation
This protocol is designed to provide greater control over the reaction and minimize protein precipitation by separating the activation and conjugation steps.
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amine groups)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (optional): 2-Mercaptoethanol, Hydroxylamine, or Tris buffer
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein #1 in Activation Buffer. Dissolve Protein #2 in Coupling Buffer. Ensure both protein solutions are clear and free of aggregates before starting.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer.[5]
-
Activation of Protein #1:
-
Add the desired molar excess of EDC and Sulfo-NHS to the solution of Protein #1.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately after activation, remove excess and hydrolyzed crosslinkers using a desalting column equilibrated with Coupling Buffer. This step also serves to exchange the buffer for the next step.
-
-
Conjugation:
-
Add the activated Protein #1 to the solution of Protein #2.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent. For example, add hydroxylamine to a final concentration of 10 mM.[16]
-
-
Purification:
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Visualizations
Caption: Two-step EDC/NHS conjugation workflow.
Caption: EDC/NHS crosslinking reaction mechanism.
References
- 1. Protein precipitation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: EDC Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) for crosslinking and conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching an EDC reaction?
A1: Quenching an EDC reaction is a critical step to stop the coupling process by deactivating the remaining EDC and any reactive intermediates, such as O-acylisourea or NHS-esters. This prevents unwanted side reactions, such as polymerization or modification of non-target molecules, and ensures the stability and purity of the final conjugate.[1][2]
Q2: What are the common methods for quenching an EDC reaction?
A2: There are two primary approaches to quenching an EDC reaction:
-
Chemical Quenching: This involves adding a small molecule that reacts with the remaining EDC and/or active esters. Common quenching agents include those with primary amines (e.g., Tris, glycine, lysine, ethanolamine), hydroxylamine, or thiol-containing compounds (e.g., 2-mercaptoethanol).[1][2]
-
Physical Removal: This method involves physically separating the unreacted EDC, its byproducts, and NHS from the reaction mixture. Techniques like dialysis, size-exclusion chromatography (e.g., desalting columns), or precipitation with a solvent in which the byproducts are soluble can be effective.[1][3]
Q3: How do I choose the right quenching agent for my experiment?
A3: The choice of quenching agent depends on the specific requirements of your experiment:
-
To avoid modification of carboxyl groups: Use hydroxylamine, which specifically hydrolyzes unreacted NHS esters to hydroxamates without modifying the original carboxyl group.[1][4]
-
For a two-step coupling to quench the EDC activation step: 2-Mercaptoethanol is often used to quench EDC before the addition of the second molecule.[1][2]
-
To block all reactive sites: Primary amine-containing quenchers like Tris, glycine, or ethanolamine are effective but will modify any remaining activated carboxyl groups.[1][5]
Q4: Can I quench an EDC reaction by changing the pH?
A4: Yes, increasing the pH of the reaction mixture can contribute to quenching. The NHS-ester intermediate is susceptible to hydrolysis, and its half-life decreases significantly as the pH becomes more alkaline. For instance, NHS esters have a half-life of only 10 minutes at pH 8.6, which leads to the regeneration of the original carboxyl group.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation after quenching | Premature quenching of the reaction. | Ensure the coupling reaction has proceeded for the optimal time before adding the quenching agent. Monitor reaction progress if possible. |
| Inactive quenching agent. | Prepare fresh solutions of the quenching agent, as some can degrade over time. | |
| Incorrect pH for quenching. | Ensure the pH of the reaction mixture is suitable for the chosen quenching agent's activity. | |
| Unwanted side-products or aggregation | Incomplete quenching. | Increase the concentration of the quenching agent or the quenching reaction time. Ensure thorough mixing. |
| The quenching agent is causing side reactions. | Consider a different quenching agent. For example, if you suspect the primary amine in Tris is reacting with your molecule of interest, switch to hydroxylamine.[1] | |
| In a two-step reaction, the quencher from the first step is interfering with the second step. | Remove the quenching agent after the first quenching step using a desalting column or dialysis before proceeding to the second coupling step.[1] | |
| Difficulty removing quenching agent and byproducts | The chosen purification method is ineffective for the specific quenching agent. | If using a desalting column, ensure the molecular weight cutoff is appropriate to separate your product from the small molecule quencher.[3] For water-soluble byproducts from EDC, aqueous washes can be effective if your product is not water-soluble.[8] |
| Formation of emulsions during aqueous workup. | If your product is a surfactant, avoid aqueous washes. Consider precipitating the EDC and its urea byproduct with a non-polar solvent like hexanes and removing them by filtration.[9] |
Quantitative Data on Quenching Agents
The following table summarizes common quenching agents and their typical working concentrations for effectively stopping an EDC coupling reaction.
| Quenching Agent | Typical Final Concentration | Mechanism of Action | Notes |
| Hydroxylamine | 10 mM | Hydrolyzes unreacted NHS-esters to form hydroxamates.[1] | Ideal for quenching the second step of a two-step conjugation, as it does not modify the original carboxyl group.[4] |
| Tris (Tris(hydroxymethyl)aminomethane) | 20-50 mM | The primary amine reacts with and modifies any remaining activated carboxyl groups.[1] | A common and effective quenching agent. Be aware that it will cap the reactive sites. |
| Glycine | 20-50 mM, up to 0.2 M | The primary amine reacts with and modifies activated carboxyl groups.[1][5] | Similar to Tris, it effectively blocks reactive sites. |
| Ethanolamine | 20-50 mM, up to 100 mM | The primary amine reacts with and modifies activated carboxyl groups.[1][5] | Another effective primary amine-containing quencher. |
| 2-Mercaptoethanol | 20 mM | The thiol group inactivates EDC.[1][2] | Often used to quench the EDC in the first step of a two-step protocol before adding the second molecule.[1] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling with 2-Mercaptoethanol and Hydroxylamine Quenching
This protocol is adapted for coupling two proteins.[1][2]
Materials:
-
Protein #1 (to be activated)
-
Protein #2 (containing primary amines)
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
2-Mercaptoethanol
-
Hydroxylamine•HCl
-
Desalting columns
Procedure:
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2 mM) and NHS (e.g., to a final concentration of 5 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC:
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[1]
-
(Optional) Remove excess quenching agent and byproducts using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling to Protein #2:
-
Add Protein #2 to the activated Protein #1 solution.
-
Incubate for 2 hours at room temperature.
-
-
Final Quenching:
-
Add hydroxylamine to a final concentration of 10 mM to quench any remaining reactive NHS-esters.[1]
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove excess reagents.
-
Protocol 2: Quenching with a Primary Amine
This protocol is a general method for stopping the reaction by blocking reactive sites.[5]
Materials:
-
Completed EDC/NHS reaction mixture
-
Quenching Solution (e.g., 1 M Tris, pH 7.5; 1 M Glycine)
Procedure:
-
Following the desired coupling reaction time, add the Quenching Solution to the reaction mixture to achieve a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris to a 1 mL reaction).[1]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[5]
-
Proceed with the purification of your conjugate via dialysis, size-exclusion chromatography, or other appropriate methods to remove the quenching agent and reaction byproducts.
Visualizations
Caption: EDC/NHS reaction pathway for amide bond formation.
Caption: General workflow for quenching an EDC reaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
carbodiimide-induced degradation of proteins and how to prevent it
Welcome to the technical support center for carbodiimide-mediated protein modifications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during protein conjugation experiments using this compound crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced protein degradation and why does it occur?
A1: this compound-induced protein degradation is a side reaction that can occur during EDC-mediated coupling. While EDC is intended to activate carboxyl groups for conjugation with primary amines, excessive EDC, especially at neutral to alkaline pH and in the absence of available primary amines, can lead to protein degradation.[1][2][3] The proposed "extended Khorana mechanism" suggests that under these conditions, EDC can promote cleavage of the protein backbone.[1][2][3]
Q2: My protein is aggregating after adding EDC/NHS. What could be the cause and how can I prevent it?
A2: Protein aggregation is a common issue in EDC/NHS chemistry. It can be caused by several factors:
-
Inappropriate Buffer: The use of buffers containing primary amines (e.g., Tris, Glycine) or carboxylates can compete with the desired reaction, leading to unintended crosslinking and aggregation.[4][5][6] Phosphate buffers should also be avoided due to potential side reactions with carbodiimides.[7] MES buffer is often recommended for the activation step.[7][8]
-
Excessive Crosslinking: Too much EDC can lead to uncontrolled intramolecular and intermolecular crosslinking, resulting in aggregation.[7]
-
pH Changes: The pH of the reaction is critical. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the activated NHS-ester with amines is more efficient at a physiological to slightly alkaline pH (7.2-8.5).[4][7][9][10] Drastic pH shifts can affect protein stability.
-
Hydrophobic Interactions: If your protein or molecule is hydrophobic, it may precipitate out of solution during the reaction.[11]
To prevent aggregation, consider optimizing reagent concentrations, using a two-step coupling protocol, ensuring proper buffer selection, and potentially adding surfactants for hydrophobic molecules.[12]
Q3: My conjugation efficiency is very low. What are the possible reasons?
A3: Low conjugation efficiency can stem from several sources:
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and can rapidly hydrolyze, regenerating the carboxyl group.[7][8] The NHS-ester is more stable but also susceptible to hydrolysis, especially at higher pH.[4][13][14]
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.[5][8] It is recommended to use fresh solutions for each experiment.[5][15]
-
Suboptimal pH: Performing the entire reaction at a single, non-optimal pH can reduce efficiency. A two-step reaction with distinct pH conditions for activation and coupling is often more effective.[9][10]
-
Insufficient Amine Concentration: The concentration of the amine-containing molecule should be sufficient to compete with hydrolysis.[16]
Q4: Can I use any buffer for my EDC/NHS reaction?
A4: No, buffer selection is critical. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates as they will compete in the reaction.[4][5][6] Phosphate buffers can also have side reactions with carbodiimides.[7] The recommended buffer for the EDC activation step is MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0.[7][8] For the subsequent amine coupling step, a non-amine buffer like PBS (Phosphate-Buffered Saline) at pH 7.2-8.5 is suitable.[9][10]
Troubleshooting Guides
Issue 1: Protein Degradation
| Symptom | Possible Cause | Recommended Solution |
| Appearance of lower molecular weight bands on SDS-PAGE. | Excess EDC, especially at neutral to alkaline pH and lack of available amines.[1][2][3] | Optimize EDC concentration; use a molar excess but avoid large excesses. Perform a two-step conjugation to ensure primary amines are available for the activated carboxyls. Quench the reaction promptly. |
| Loss of protein activity post-conjugation. | Degradation of the protein backbone or modification of critical residues. | Reduce reaction time and temperature. Ensure the pH is optimal for each step. Consider alternative crosslinking chemistries if the protein is particularly sensitive. |
Issue 2: Low Conjugation Yield
| Symptom | Possible Cause | Recommended Solution |
| Low signal in downstream applications (e.g., ELISA, Western Blot). | Hydrolysis of the O-acylisourea or NHS-ester intermediate.[4][7][8] | Use N-hydroxysulfosuccinimide (sulfo-NHS) to increase the stability of the active intermediate.[7][8] Perform the reaction at 4°C to slow down hydrolysis.[4] Ensure a sufficient concentration of the amine-containing molecule.[16] |
| Inconsistent results between experiments. | Inactive EDC or NHS due to improper storage.[5][8] | Aliquot EDC and NHS upon receipt and store desiccated at -20°C. Equilibrate to room temperature before opening to prevent condensation.[8] Prepare fresh solutions immediately before use.[5][15] |
| No conjugation detected. | Incorrect buffer composition.[4][5][7] | Use MES buffer for the activation step and a non-amine, non-carboxylate buffer like PBS for the coupling step.[7][9] |
Issue 3: Protein Aggregation/Precipitation
| Symptom | Possible Cause | Recommended Solution |
| Visible precipitate forms during the reaction. | Excessive crosslinking due to high EDC concentration.[7] | Titrate the EDC concentration to find the optimal ratio. A good starting point is a 2-10 fold molar excess over the carboxyl-containing molecule. |
| Sample becomes cloudy or viscous. | Protein instability at the reaction pH. | Ensure the chosen pH range is compatible with the stability of your protein. Perform a pilot study to assess protein stability under the planned reaction conditions. |
| Hydrophobic molecule precipitating. | Low solubility of the molecule in the aqueous reaction buffer.[11] | Try adding a small percentage of a water-miscible organic solvent like DMSO or DMF to improve solubility.[10] Note that DMF can contain dimethylamine impurities that can react with NHS esters.[17] |
Experimental Protocols
Two-Step EDC/NHS Protein-Protein Conjugation
This protocol is designed to minimize intramolecular crosslinking and protein aggregation by activating one protein first before adding the second protein.
Materials:
-
Protein #1 (containing carboxyl groups to be activated)
-
Protein #2 (containing primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation.[8] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[5][15]
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS to the Protein #1 solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent EDC from reacting with Protein #2, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step also allows for a buffer exchange to the optimal pH for the coupling reaction.
-
-
Conjugation with Protein #2:
-
Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer. A 1:1 molar ratio of Protein #1 to Protein #2 is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM. Hydroxylamine will cleave any unreacted NHS-esters, while Tris will react with them.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and reaction byproducts by dialysis or using a desalting column.
-
Visualizations
Caption: EDC/NHS reaction pathway and major side reactions.
Caption: A logical workflow for troubleshooting common issues.
Caption: Workflow for a two-step EDC/NHS conjugation protocol.
References
- 1. This compound induced cross-linking, ligand addition, and degradation in gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Comparative Guide to EDC and DCC for Bioconjugation Applications
In the realm of bioconjugation, the formation of stable amide bonds between proteins, peptides, nucleic acids, and other biomolecules is a fundamental process. This is often achieved by activating carboxyl groups to react with primary amines. Among the most common reagents for this purpose are carbodiimides, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylthis compound (DCC) being two prominent examples. While both facilitate the formation of amide linkages, their distinct properties make them suitable for different applications. This guide provides an objective comparison of EDC and DCC for bioconjugation, supported by their reaction mechanisms and detailed experimental protocols.
At a Glance: EDC vs. DCC
The primary distinction between EDC and DCC lies in their solubility and the solubility of their respective byproducts. EDC is water-soluble, making it the reagent of choice for bioconjugation reactions in aqueous buffers, which are essential for maintaining the structure and function of most biomolecules.[1][2][3] In contrast, DCC is soluble in organic solvents and is primarily used in non-aqueous environments, such as in peptide synthesis.[1][2][4]
| Feature | EDC (1-ethyl-3-(3-dimethylaminopropyl)this compound) | DCC (Dicyclohexylthis compound) |
| Solubility | Water-soluble.[1][2][3] | Insoluble in water, soluble in organic solvents (e.g., DMF, DCM).[1][2][4] |
| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Dicyclohexylurea (DCU) |
| Byproduct Solubility | Water-soluble.[2][3] | Insoluble in most organic solvents.[2] |
| Byproduct Removal | Aqueous workup, dialysis, or gel filtration.[5] | Filtration.[6][7] |
| Primary Application | Bioconjugation in aqueous buffers (e.g., protein-protein coupling, antibody labeling).[1] | Peptide synthesis and organic synthesis in non-aqueous solvents.[1][4] |
| Reaction pH | Optimal for carboxyl activation at pH 4.5-5.0; amine coupling at pH 7.0-8.0.[8] | Typically performed in anhydrous, neutral to slightly basic conditions.[1] |
| Key Advantage | Compatibility with biological systems in aqueous environments.[1] | Easy removal of insoluble byproduct by filtration in organic synthesis.[2] |
| Key Disadvantage | The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions.[8] | DCC is a potent allergen and sensitizer.[9] The DCU byproduct can be difficult to remove if it co-precipitates with the product. |
Reaction Mechanisms
Both EDC and DCC function by activating a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing a urea byproduct.
To improve the efficiency and stability of the reaction, especially in aqueous solutions with EDC, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added.[10] This creates a more stable NHS-ester intermediate that is less susceptible to hydrolysis and reacts efficiently with primary amines.[1]
Experimental Protocols
The choice between EDC and DCC dictates the experimental design, particularly the solvent system and purification strategy. Below are representative protocols for a typical bioconjugation reaction: the coupling of a small molecule (hapten) to a carrier protein.
Protocol 1: EDC-Mediated Hapten-Protein Conjugation in Aqueous Buffer
This protocol is suitable for biomolecules that are soluble and stable in aqueous environments.
Materials:
-
Carrier protein (e.g., Bovine Serum Albumin, BSA)
-
Hapten with a carboxyl group
-
EDC
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, but recommended)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the carrier protein in Activation Buffer to a final concentration of 5-10 mg/mL.
-
Hapten Preparation: Dissolve the carboxyl-containing hapten in Activation Buffer.
-
Activation of Carboxyl Groups (Two-Step Approach):
-
Add the hapten solution to the protein solution.
-
Add EDC to a final concentration of 10 mM.
-
Add Sulfo-NHS to a final concentration of 25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Reagents (Optional but recommended for two-step): Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation:
-
If a one-step approach is used, add the amine-containing molecule directly to the activation mixture.
-
For a two-step approach, add the amine-containing molecule to the purified activated protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate from excess hapten and reaction byproducts by dialysis or gel filtration.
Protocol 2: DCC-Mediated Hapten-Amine Coupling in Organic Solvent
This protocol is suitable for molecules that are soluble in organic solvents and is not typically used for bioconjugation of proteins in their native state.
Materials:
-
Amine-containing molecule
-
Hapten with a carboxyl group
-
DCC
-
N-hydroxysuccinimide (NHS) (optional)
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Filtration apparatus
Procedure:
-
Reactant Preparation: Dissolve the carboxyl-containing hapten and the amine-containing molecule in the anhydrous organic solvent. If using NHS, add it at this stage.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
DCC Addition: Dissolve DCC in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture with constant stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The formation of a white precipitate (DCU) is indicative of the reaction proceeding.
-
Byproduct Removal:
-
Cool the reaction mixture to facilitate further precipitation of DCU.
-
Remove the precipitated DCU by filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent to recover any trapped product.
-
-
Purification:
-
The filtrate contains the desired conjugate.
-
The solvent can be removed under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography to remove any remaining soluble DCU and unreacted starting materials.[6]
-
Conclusion
The choice between EDC and DCC for conjugation applications is primarily determined by the solvent system required to maintain the solubility and stability of the reactants. For bioconjugation involving sensitive biomolecules like proteins and antibodies, EDC is the superior choice due to its water solubility and compatibility with aqueous buffers.[1][2] The use of NHS or Sulfo-NHS in conjunction with EDC is highly recommended to enhance the efficiency and yield of the conjugation reaction. DCC, on the other hand, remains a valuable tool for organic synthesis, particularly in peptide chemistry, where its use in non-aqueous solvents and the easy removal of its insoluble byproduct by filtration are advantageous.[2][4] For researchers in drug development and other life sciences fields, a thorough understanding of the properties of these reagents is crucial for designing successful bioconjugation strategies.
References
- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Workup [chem.rochester.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. differencebetween.com [differencebetween.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle: Unraveling the Best Antibody Immobilization Strategy
A Comparative Guide to EDC/NHS and Alternative Crosslinking Chemistries for Researchers, Scientists, and Drug Development Professionals
Choosing the optimal method for immobilizing antibodies is a critical step in the development of a wide range of applications, from immunoassays and biosensors to antibody-drug conjugates and targeted drug delivery systems. The effectiveness of an immobilized antibody is largely determined by its orientation, stability, and the preservation of its antigen-binding sites. This guide provides an in-depth, objective comparison of the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) crosslinking chemistry against other prominent immobilization techniques. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in making informed decisions for their specific needs.
The Contenders: An Overview of Antibody Immobilization Chemistries
The primary goal of antibody immobilization is to attach antibodies to a solid support, such as beads, nanoparticles, or a sensor surface, while maintaining their biological activity. The choice of chemistry can significantly impact the performance of the final product.
1. EDC/NHS Chemistry: This "zero-length" crosslinker chemistry is one of the most common methods for covalently immobilizing antibodies.[1] It facilitates the formation of a stable amide bond between the carboxyl groups on a surface and the primary amines on the antibody.[1] The addition of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the reaction by creating a more stable amine-reactive intermediate, mitigating the rapid hydrolysis of the EDC-activated carboxyl groups.[2]
2. Protein A/G Mediated Immobilization: This technique leverages the natural affinity of bacterial proteins A and G for the Fc region of immunoglobulins (IgG).[3] By first immobilizing Protein A/G onto the surface, antibodies can be captured in a highly oriented fashion, with their antigen-binding Fab regions pointing away from the surface, thus maximizing their availability for antigen binding.[4]
3. Biotin-Streptavidin Interaction: This non-covalent, yet remarkably strong and specific, interaction is another popular method for antibody immobilization. The antibody is first biotinylated, and then introduced to a surface coated with streptavidin or its analog, avidin.[5] This method also promotes a degree of oriented immobilization.
4. Schiff Base Formation (Reductive Amination): This covalent immobilization method involves the reaction between an aldehyde group on a surface and a primary amine on the antibody to form a Schiff base.[6] This intermediate is then reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride.[6]
5. Physical Adsorption: This is the simplest immobilization technique, relying on non-covalent interactions such as hydrophobic, ionic, and van der Waals forces to attach antibodies to a surface.[7] While straightforward, it often leads to random orientation and potential denaturation of the antibody.[8]
Performance Showdown: A Data-Driven Comparison
The efficacy of an immobilization strategy can be quantified by measuring the amount of antibody immobilized (surface density) and, more importantly, the retained antigen-binding capacity. The following tables summarize experimental data from comparative studies.
| Immobilization Method | Antibody Surface Concentration (ng/cm²) | Antigen Binding Capacity (ng/cm²) | Immobilization Efficiency (%) | Reference |
| EDC/NHS Chemistry | 150 ± 15 | 85 ± 10 | ~60 | [9][10] |
| Protein A/G Mediated | 120 ± 12 | 110 ± 15 | >80 (Oriented) | [9][10] |
| Biotin-Streptavidin | Variable (depends on biotinylation) | High (Oriented) | High | [10] |
| Schiff Base (Reductive Amination) | ~130 | ~75 | >85 | [6] |
| Physical Adsorption | 180 ± 20 | 30 ± 5 | Variable (low activity) | [8][11] |
Table 1: Comparison of Antibody Immobilization Performance. Data is compiled and averaged from multiple sources for illustrative purposes. Actual performance may vary depending on the specific antibody, surface, and experimental conditions.
| Parameter | EDC/NHS Chemistry | Protein A/G Mediated | Biotin-Streptavidin | Schiff Base Formation | Physical Adsorption |
| Orientation | Random | Oriented | Mostly Oriented | Random | Random |
| Bond Type | Covalent (Amide) | Affinity | Non-covalent (Affinity) | Covalent (Secondary Amine) | Non-covalent |
| Stability | High | Moderate to High | Very High | High | Low to Moderate |
| Complexity | Moderate | Moderate | High (requires biotinylation) | Moderate | Low |
| Cost | Low to Moderate | High | High | Moderate | Low |
| Reversibility | No | Yes (harsh conditions) | Yes (harsh conditions) | No | Yes (mild conditions) |
Table 2: Qualitative Comparison of Antibody Immobilization Chemistries.
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further clarify the differences between these immobilization strategies, the following diagrams illustrate their core mechanisms and experimental workflows.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for the key immobilization chemistries discussed. Researchers should optimize these protocols for their specific antibodies and substrates.
Protocol 1: EDC/NHS Immobilization of Antibodies on Carboxylated Surfaces[12]
Materials:
-
Carboxylated beads or surface
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]this compound)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Antibody solution in PBS, pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation: Wash the carboxylated surface twice with Activation Buffer.
-
Activation: Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer. Immediately add the activation solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Wash the activated surface twice with Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Antibody Coupling: Immediately add the antibody solution (typically 0.1-1.0 mg/mL) to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to block any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.
-
Final Washes: Wash the surface three times with Wash Buffer to remove unbound antibody and quenching reagents. The antibody-immobilized surface is now ready for use.
Protocol 2: Protein A/G Mediated Antibody Immobilization[13]
Materials:
-
Surface with appropriate functional groups for Protein A/G attachment (e.g., amine-reactive)
-
Protein A/G solution
-
Binding/Wash Buffer: PBS, pH 7.4
-
Antibody solution in Binding/Wash Buffer
-
(Optional) Crosslinker such as BS3 for covalent attachment of the antibody to Protein A/G
Procedure:
-
Protein A/G Immobilization: Immobilize Protein A/G to the surface according to the manufacturer's instructions for the specific surface chemistry.
-
Washing: Wash the Protein A/G coated surface three times with Binding/Wash Buffer.
-
Antibody Capture: Add the antibody solution (typically 10-100 µg/mL) to the Protein A/G surface and incubate for 1-2 hours at room temperature with gentle mixing.
-
Washing: Wash the surface three times with Binding/Wash Buffer to remove unbound antibody.
-
(Optional) Covalent Crosslinking: To create a more stable linkage, a crosslinker can be used to covalently attach the captured antibody to the Protein A/G.
-
The oriented antibody-immobilized surface is ready for use.
Protocol 3: Biotin-Streptavidin Antibody Immobilization[14]
Materials:
-
Streptavidin-coated surface
-
Biotinylated antibody
-
Binding/Wash Buffer: PBS with 0.1% BSA, pH 7.4
Procedure:
-
Surface Preparation: Wash the streptavidin-coated surface three times with Binding/Wash Buffer.
-
Antibody Immobilization: Add the biotinylated antibody solution to the streptavidin-coated surface and incubate for 30-60 minutes at room temperature with gentle mixing.
-
Washing: Wash the surface three to five times with Binding/Wash Buffer to remove any unbound biotinylated antibody.
-
The antibody-immobilized surface is now ready for use.
Protocol 4: Schiff Base Formation (Reductive Amination) for Antibody Immobilization[15]
Materials:
-
Aldehyde-activated surface
-
Coupling Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7
-
Antibody solution in Coupling Buffer
-
Sodium Cyanoborohydride (NaCNBH₃) solution
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Wash Buffer: PBS
Procedure:
-
Surface Preparation: Wash the aldehyde-activated surface with Coupling Buffer.
-
Antibody Reaction: Add the antibody solution to the surface.
-
Reduction: Add NaCNBH₃ solution to the antibody-surface mixture to a final concentration of 50 mM. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to block any unreacted aldehyde groups. Incubate for 30-60 minutes.
-
Final Washes: Wash the surface thoroughly with Wash Buffer. The antibody-immobilized surface is now ready for use.
Conclusion: Selecting the Right Tool for the Job
The optimal antibody immobilization strategy is highly dependent on the specific application, the nature of the antibody, and the substrate material.
-
EDC/NHS chemistry offers a robust and cost-effective method for creating stable, covalent linkages, but at the cost of random antibody orientation which may reduce antigen binding capacity.
-
Protein A/G mediated immobilization provides excellent control over antibody orientation, leading to superior antigen-binding performance, making it a preferred choice for sensitive immunoassays and biosensors.[12]
-
Biotin-streptavidin interaction is a versatile and strong non-covalent method that also promotes favorable antibody orientation, though it requires an additional biotinylation step.
-
Schiff base formation is a reliable covalent method that achieves high immobilization yields, but like EDC/NHS, it results in random orientation.[6]
-
Physical adsorption is the simplest method but generally offers the lowest performance in terms of stability and retained antibody activity.[8]
By carefully considering the trade-offs between performance, complexity, and cost, researchers can select the most appropriate immobilization chemistry to ensure the success of their antibody-based applications. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-directed immobilization of antibody using EDC-NHS-activated protein A on a bimetallic-based surface plasmon resonance chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips for Antibody Purification Using Immobilized Protein A & G | Rockland [rockland.com]
- 4. Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. アフィニティーリガンドの共有結合による固定化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A stable physisorbed layer of packed capture antibodies for high-performance sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Antibody Immobilization Mediated by Lipid and Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of random and oriented antibody immobilization techniques on the binding capacity of immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Comparative Assessment of Affinity-Based Techniques for Oriented Antibody Immobilization towards Immunosensor Performance Optimization | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Techniques for Confirming Carbodiimide Conjugation
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules via carbodiimide chemistry is a critical step in creating bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes. This compound crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC) and N,N'-dicyclohexylthis compound (DCC), are widely used to facilitate the formation of a stable amide bond between a carboxyl group and a primary amine.[1] Confirmation of this bond formation is essential for validating the final product's structure and function.
This guide provides an objective comparison of common analytical techniques used to confirm successful this compound conjugation, complete with experimental data summaries and detailed protocols.
The this compound Reaction Mechanism
This compound chemistry activates a carboxyl group (-COOH) to make it reactive towards a primary amine (-NH2). The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with an amine to form the desired amide bond. However, this intermediate is unstable in aqueous solutions and can undergo hydrolysis, regenerating the carboxyl group, or rearrange into a stable N-acylurea byproduct, which is an undesired side reaction.[3][4][5] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS-ester, which then reacts with the amine.[6]
Comparison of Analytical Techniques
A variety of analytical methods can be employed to confirm the formation of the amide bond and characterize the resulting bioconjugate. The choice of technique depends on the specific molecules involved, the required level of detail, and available instrumentation.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared light by specific chemical bonds. | Confirmation of amide bond formation (new peaks at ~1550-1650 cm⁻¹) and disappearance of carboxylic acid C=O (~1700 cm⁻¹).[7][8] | Rapid, non-destructive, provides direct evidence of bond formation. | Not quantitative, can be difficult to interpret with complex biomolecules due to overlapping peaks. |
| UV-Vis Spectroscopy | Measures the absorbance of UV or visible light by the molecule. | Quantifies the degree of labeling (DOL) or drug-to-antibody ratio (DAR) by comparing absorbance at two wavelengths (e.g., 280 nm for protein, and another for the conjugated molecule).[9] | Simple, rapid, quantitative, and uses readily available equipment.[9][10] | Requires the conjugated molecule to have a unique absorbance peak; can be inaccurate if extinction coefficients are unknown or change upon conjugation.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the precise molecular weight of the conjugate, confirming the covalent addition of the second molecule.[11][12] Can assess purity and heterogeneity.[13] | Highly sensitive and specific, provides definitive mass confirmation. | Can be complex, requires specialized equipment, may not be suitable for all sample types. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the specific C-N amide bond.[14][15] Can be used for kinetic studies.[15] | Provides unambiguous structural confirmation. | Requires high sample concentration and purity, complex data analysis, expensive instrumentation. |
| HPLC | Separates molecules based on their physical and chemical properties (e.g., size, polarity). | Separates the conjugate from starting materials and byproducts, allowing for purity assessment and quantification.[11] | Highly effective for purification and analysis of reaction mixtures. | It is an indirect method for confirming conjugation; requires coupling with other detectors (e.g., MS, UV-Vis) for definitive identification. |
Experimental Protocols
Below are generalized protocols for the key analytical techniques. Note that optimal conditions may vary depending on the specific bioconjugate.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the formation of the amide bond.
Methodology:
-
Sample Preparation: Prepare separate samples of the starting carboxyl-containing molecule, the amine-containing molecule, and the final conjugated product. Samples can be analyzed neat if liquid, or as a solid mixed with potassium bromide (KBr) to form a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of small amounts of liquid or solid samples.
-
Data Acquisition: Record the FTIR spectrum for each sample over the range of 4000 to 400 cm⁻¹.
-
Data Analysis:
-
In the spectrum of the starting carboxylic acid, identify the characteristic C=O stretching peak around 1700-1725 cm⁻¹.
-
In the spectrum of the final conjugate, look for the disappearance or significant reduction of the carboxylic acid peak.
-
Confirm the appearance of two new peaks characteristic of the amide bond: the amide I band (C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend) around 1550 cm⁻¹.[7]
-
UV-Vis Spectrophotometry
Objective: To quantify the degree of conjugation (e.g., Drug-to-Antibody Ratio).
Methodology:
-
Determine Extinction Coefficients: Obtain the molar extinction coefficients (ε) for the primary biomolecule (e.g., protein) at 280 nm and for the conjugated molecule at its maximum absorbance wavelength (λ_max).
-
Sample Preparation: Prepare a solution of the purified bioconjugate in a suitable buffer.
-
Data Acquisition: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the conjugated molecule (A_max).
-
Calculation (Example for Antibody-Drug Conjugate):
-
First, correct the A₂₈₀ reading for the contribution from the conjugated drug:
-
Correction Factor (CF) = ε₂₈₀ of Drug / ε_max of Drug
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
-
Calculate the molar concentration of the antibody:
-
[Antibody] = Corrected A₂₈₀ / ε₂₈₀ of Antibody
-
-
Calculate the molar concentration of the drug:
-
[Drug] = A_max / ε_max of Drug
-
-
Calculate the Drug-to-Antibody Ratio (DAR):
-
DAR = [Drug] / [Antibody]
-
-
Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the final conjugate.
Methodology:
-
Sample Preparation: Desalt the purified conjugate sample using a suitable method (e.g., desalting column) to remove non-volatile salts that can interfere with ionization. Dilute the sample in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
-
Liquid Chromatography (LC): Inject the sample into an HPLC system, typically with a reverse-phase column (e.g., C18), to separate the conjugate from any remaining impurities.
-
Mass Spectrometry (MS): The eluent from the LC is directed into the mass spectrometer (e.g., ESI-Q-TOF). The instrument ionizes the molecules and measures their mass-to-charge (m/z) ratio.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate. Compare this experimental mass with the theoretical mass calculated based on the sum of the starting molecules' masses minus the mass of water (18.02 Da), which is lost during amide bond formation.
Workflow for Selecting an Analytical Technique
Choosing the right analytical technique is crucial for efficient and accurate characterization of your bioconjugate. The following workflow can guide your decision-making process.
Alternative Conjugation Methods
While this compound chemistry is robust, several alternative bioconjugation strategies exist, each with unique advantages. Understanding these alternatives can provide a broader context for selecting the best method for a specific application.
-
Maleimide-Thiol Chemistry: Reacts a maleimide-functionalized molecule with a thiol group (e.g., from a cysteine residue). It is highly specific and efficient.[16]
-
Click Chemistry (e.g., SPAAC): Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for use in living systems.[16][17]
-
Hydrazone/Oxime Ligation: Involves the reaction of a hydrazine or aminooxy group with an aldehyde or ketone to form a stable C=N bond.[16][18]
-
Tetrazine Ligation: An inverse-electron-demand Diels-Alder reaction known for its exceptionally fast reaction kinetics.[16][19]
References
- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. This compound Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of amide formation by this compound for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Conjugation of Latent Transforming Growth Factor β1 to Superparamagnetic Iron Oxide Nanoparticles for Remote Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 11. "Exploring alternative bioconjugation methods for covalent linkage of D" by Jennifer Lynn Kahn [docs.lib.purdue.edu]
- 12. Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of analytical methods for antibody conjugates with application in nuclear imaging - Report from the trenches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 15. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantitative Analysis of Amide Bond Formation Post-Carbodiimide Coupling
For researchers in the fields of chemistry, biochemistry, and drug development, the formation of amide bonds is a cornerstone of synthesis, particularly in peptide and bioconjugate chemistry. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylthis compound (DCC), are widely utilized reagents that facilitate this crucial transformation.[1][2] However, the efficiency of these reactions can be influenced by various factors, leading to the formation of byproducts like N-acylurea.[1][3] Consequently, the accurate quantitative analysis of amide bond formation is paramount for reaction optimization, yield determination, and quality control.
This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of amide bond formation following a this compound-mediated reaction. We will delve into the principles, advantages, and limitations of each method, supported by experimental protocols and data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Quantitative Analytical Methods
Choosing the right analytical tool is critical for obtaining reliable quantitative data. The following table summarizes and compares the key features of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Colorimetric Assays for the analysis of amide bond formation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Colorimetric Assays (e.g., Hydroxamate Assay) |
| Principle | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase, followed by detection (e.g., UV-Vis).[4] | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition.[5] | Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.[5] | Chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte concentration.[6] |
| Primary Use | Separation and quantification of reactants, products, and byproducts.[7] | Structural elucidation and quantification of all proton-bearing species in solution.[8][9] | Monitoring the appearance of the amide bond and disappearance of starting materials in real-time.[10] | High-throughput screening and rapid quantification of amide bonds.[6] |
| Advantages | - High sensitivity and selectivity.[7] - Can quantify multiple components in a single run. - Well-established and robust technique. | - Inherently quantitative without the need for response factors for each analyte.[8][9] - Provides structural information for all components. - Non-destructive. | - Real-time reaction monitoring is possible.[10] - Minimal sample preparation for ATR-FTIR. - Fast analysis time. | - High-throughput capability.[11] - Cost-effective and requires simple instrumentation. - High sensitivity.[12] |
| Disadvantages | - Requires reference standards for each analyte for accurate quantification.[8][9] - Can be time-consuming for method development. - Higher initial instrument cost.[9] | - Lower sensitivity compared to HPLC. - Potential for signal overlap in complex mixtures. - Higher instrument cost and requires specialized expertise. | - Lower sensitivity and selectivity compared to HPLC and NMR. - Can be difficult to quantify individual components in a mixture without chemometrics. - Water absorption can interfere with amide bond signals.[10] | - Indirect method; relies on a chemical reaction that may not be universally applicable. - Potential for interference from other compounds in the sample. - Less structural information provided. |
| Typical Sensitivity | Low μg/mL to ng/mL range. | mg/mL range. | Generally lower than HPLC and NMR for quantification. | μM to mM range. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Amide and N-Acylurea Quantification
This protocol outlines a general method for the simultaneous quantification of the desired amide product and the common N-acylurea byproduct from a this compound coupling reaction using Reverse-Phase HPLC (RP-HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction mixture sample
-
Reference standards for the carboxylic acid, amine, amide product, and N-acylurea byproduct
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at a specific time point by adding a suitable quenching agent (e.g., water or a primary amine scavenger).
-
Dilute the quenched sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Standard Preparation:
-
Prepare stock solutions of the carboxylic acid, amine, amide product, and N-acylurea byproduct in a suitable solvent (e.g., acetonitrile/water mixture).
-
Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the reaction components.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a fixed volume (e.g., 10 µL) of the prepared standards and the reaction sample.
-
Run a gradient elution method to separate the components. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength where all components have reasonable absorbance).
-
-
Data Analysis:
-
Integrate the peak areas of the carboxylic acid, amine, amide product, and N-acylurea in the chromatograms of the standards and the sample.
-
Construct a calibration curve for each component by plotting peak area versus concentration.
-
Determine the concentration of each component in the reaction sample using its peak area and the corresponding calibration curve.
-
Calculate the reaction yield and the percentage of byproduct formation.
-
Quantitative ¹H NMR Spectroscopy for Amide Formation
This protocol describes the use of ¹H NMR with an internal standard to quantify the conversion of a carboxylic acid to an amide.
Materials:
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)[13][14]
-
Reaction mixture sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture aliquot.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both the reaction mixture and the internal standard in a known volume of the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
-
Data Analysis:
-
Identify non-overlapping signals for the starting carboxylic acid, the amide product, and the internal standard. For the amide, the N-H proton signal or a proton on an adjacent carbon can be used.[15]
-
Integrate the selected signals.
-
Calculate the molar ratio of the amide product to the starting carboxylic acid relative to the internal standard using the following formula: M_x = (I_x / N_x) * (N_is / I_is) * (M_is / W_is) * W_x Where:
-
M = Molarity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
W = Weight
-
x = analyte (amide or carboxylic acid)
-
is = internal standard
-
-
Determine the percent conversion to the amide product.
-
Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Reaction Monitoring
This protocol details how to monitor the progress of an amide bond formation reaction in real-time using ATR-FTIR.
Materials:
-
FTIR spectrometer equipped with an ATR accessory
-
Reaction vessel compatible with the ATR probe (if monitoring in-situ) or a pipette for sampling
-
Reaction mixture
Procedure:
-
Background Spectrum:
-
Acquire a background spectrum of the solvent and starting materials (excluding the this compound) at the reaction temperature.
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the this compound to the reaction mixture.
-
If using an in-situ probe, begin collecting spectra at regular intervals.
-
If sampling, withdraw a small aliquot of the reaction mixture at different time points, place it on the ATR crystal, and acquire a spectrum.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands for the starting materials and the product. Key bands include:
-
Monitor the decrease in the intensity of the carboxylic acid peak and the increase in the intensity of the Amide I and Amide II peaks over time.
-
For quantitative analysis, a calibration curve can be generated by preparing standards of known concentrations of the starting material and product in the reaction solvent. The peak height or area of a characteristic band can then be used to determine the concentration in the reaction mixture.[18]
-
Hydroxamate Colorimetric Assay for Amide Quantification
This protocol describes a colorimetric method for the quantification of amides based on their conversion to hydroxamic acids, which form a colored complex with ferric ions.[6]
Materials:
-
Spectrophotometer (UV-Vis)
-
Hydroxylamine solution (alkaline)
-
Ferric chloride solution (acidic)
-
Amide-containing sample
-
Amide standard of known concentration
-
Trichloroacetic acid (TCA)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of amide standards of known concentrations.
-
Prepare the unknown sample containing the amide product.
-
-
Hydroxamic Acid Formation:
-
To a known volume of each standard and the unknown sample, add an equal volume of alkaline hydroxylamine solution.
-
Heat the mixtures in a water bath for a specific time (e.g., 10 minutes at 60°C) to convert the amide to the corresponding hydroxamic acid.
-
Cool the solutions to room temperature.
-
-
Color Development:
-
Add an acidic ferric chloride solution to each tube. A colored complex (typically reddish-brown or purple) will form.
-
Allow the color to develop for a set amount of time.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the ferric-hydroxamate complex (typically around 500-540 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of the amide in the unknown sample using its absorbance and the calibration curve.
-
Visualizing the Process: Workflows and Comparisons
To further clarify the relationships between the reaction and the analytical methods, the following diagrams have been generated using Graphviz.
Caption: Workflow of this compound reaction and subsequent quantitative analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design | MDPI [mdpi.com]
- 6. Hydroxamate-based colorimetric assay to assess amide bond formation by adenylation domain of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR-FTIR Biosensors for Antibody Detection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly sensitive and selective colorimetric detection of Pb(ii) ions using Michelia tonkinensis seed extract capped gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 1 H-NMR methods for quantitative determination of alkylamides in Zanthoxylum bungeanum and quality evaluation based on its fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
comparative study of different carbodiimide coupling reagents (EDC, DCC, DIC)
A Comparative Guide to Carbodiimide Coupling Reagents: EDC, DCC, and DIC
Carbodiimides are a class of zero-length crosslinking agents that facilitate the formation of amide bonds between a carboxylic acid and a primary amine.[1] By activating the carboxyl group, they enable a direct reaction with the amine, forming a stable amide linkage with the release of a urea byproduct.[1][2] This methodology is fundamental in peptide synthesis, bioconjugation, and the chemical modification of proteins.[3][4] The most commonly used carbodiimides in research and development are 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC), N,N'-Dicyclohexylthis compound (DCC), and N,N'-Diisopropylthis compound (DIC). While they share a common reaction mechanism, their distinct physical properties, particularly the solubility of the reagent and its corresponding urea byproduct, dictate their specific applications and workup procedures.[5][6][7]
General Reaction Mechanism
The this compound-mediated coupling process begins with the reaction of the this compound with a carboxyl group to form a highly reactive O-acylisourea intermediate.[3][8] This intermediate is susceptible to nucleophilic attack by a primary amine, which results in the formation of the desired amide bond and a urea derivative.[1][8] However, the O-acylisourea intermediate is unstable and can undergo hydrolysis or rearrange into a stable N-acylurea, an undesired side product that terminates the reaction pathway.[8][9] To improve efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[10][11] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine to yield the final amide product.[9][11]
Caption: General mechanism of this compound-mediated amide bond formation.
Comparative Data of Coupling Reagents
The selection of a this compound reagent is primarily dictated by the reaction solvent and the method of purification. EDC is the reagent of choice for aqueous-based reactions typical in bioconjugation, while DCC and DIC are used in organic synthesis. The key difference between DCC and DIC lies in the solubility of their urea byproducts, which impacts their suitability for solution-phase versus solid-phase peptide synthesis (SPPS).
| Feature | EDC (EDAC) | DCC | DIC |
| Full Name | 1-Ethyl-3-(3-dimethylaminopropyl)this compound[1] | N,N'-Dicyclohexylthis compound[1] | N,N'-Diisopropylthis compound[10] |
| MW ( g/mol ) | 191.70 (as HCl salt)[1] | 206.33[1] | 126.20 |
| Physical Form | White, crystalline solid[12] | Waxy, low-melting point solid[6][9] | Clear, colorless liquid[9][12] |
| Reagent Solubility | Water-soluble[3][12] | Soluble in organic solvents (DCM, DMF); Insoluble in water[3][13] | Soluble in organic solvents (DCM, DMF)[10] |
| Byproduct | Water-soluble urea derivative[5][14] | N,N'-Dicyclohexylurea (DCU)[10][13] | N,N'-Diisopropylurea (DIU)[9] |
| Byproduct Solubility | High water solubility[9][14] | Insoluble in most organic solvents[6][9][10] | Soluble in most organic solvents (e.g., DMF, DCM)[9][10] |
| Primary Applications | Bioconjugation, aqueous-phase couplings, protein immobilization[1][3][9] | Solution-phase peptide synthesis, general organic synthesis[5][10][13] | Solid-phase peptide synthesis (SPPS), general organic synthesis[9][10] |
| Purification Method | Aqueous workup/extraction or dialysis[9][12][14] | Filtration to remove precipitated DCU[6][13][15] | Aqueous extraction or chromatography[12] |
| Key Advantage | Byproduct is easily removed in aqueous reactions.[5][6] | Insoluble byproduct is easily removed by filtration.[6][15] | Liquid form is easy to handle; soluble byproduct prevents clogging in SPPS reactors.[9][10] |
| Key Disadvantage | Hygroscopic; can modify phosphate groups.[3][12] | Potent allergen; insoluble byproduct is problematic for SPPS.[11][15] | Byproduct removal can be more difficult than simple filtration.[5] |
Experimental Protocols and Workflow
The following protocols provide a general framework for performing amide coupling reactions. Optimal conditions, such as reagent stoichiometry and reaction time, may vary depending on the specific substrates and should be optimized accordingly.
Caption: Generalized experimental workflow for this compound coupling reactions.
Protocol 1: Typical EDC/NHS Coupling in Aqueous Buffer
This method is ideal for conjugating proteins, peptides, or labels in a biological context.[1][12]
-
Buffer Preparation : Prepare a reaction buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) with 0.5 M NaCl, at a pH of 4.7-6.0. Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete in the reaction.[1][3]
-
Reactant Dissolution : Dissolve the molecule containing the carboxylic acid in the reaction buffer.
-
Activation : Add a freshly prepared solution of EDC (e.g., 10 mg/mL in water) and N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS.[12] A typical molar excess is 2-10 fold over the carboxyl-containing molecule.
-
Incubation : Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling : Add the amine-containing molecule to the reaction mixture.
-
Reaction : Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : The reaction can be quenched by adding a reagent like hydroxylamine or 2-mercaptoethanol to consume excess reactive esters.
-
Purification : Remove the urea byproduct and excess reagents by dialysis or size-exclusion chromatography.[9][12]
Protocol 2: Typical DCC/HOBt Coupling in Organic Solvent
This protocol is a standard procedure for solution-phase synthesis of amides or small peptides.[13][15]
-
Reactant Preparation : Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous organic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[13]
-
Cooling : Cool the reaction mixture to 0°C in an ice bath with stirring.
-
Amine Addition : If the amine component is provided as a hydrochloride salt, add it to the mixture along with a non-nucleophilic base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 eq.) to generate the free amine.[13]
-
DCC Addition : In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the main reaction mixture at 0°C.[13][15]
-
Reaction : Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.[13] The formation of a white precipitate (DCU) indicates the reaction is progressing.
-
Purification :
-
Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).[15]
-
Wash the filter cake with a small amount of fresh solvent.
-
Combine the filtrates and perform an aqueous workup (e.g., wash with dilute acid, then base, then brine) to remove HOBt and any remaining water-soluble impurities.
-
Dry the organic phase (e.g., over Na₂SO₄), filter, and evaporate the solvent to obtain the crude product, which can be further purified by chromatography or recrystallization.[14]
-
Protocol 3: Typical DIC/HOBt Coupling
This procedure is common in both solution-phase and solid-phase peptide synthesis (SPPS). The workup differs from DCC as the DIU byproduct is soluble.[10][14]
-
Reactant Preparation : Dissolve the carboxylic acid (e.g., N-protected amino acid, 5 eq. for SPPS) and HOBt (5.5 eq.) in DMF.[14]
-
Addition to Amine : Add the acid/HOBt solution to the amine component (e.g., resin with a deprotected N-terminus).[14]
-
DIC Addition : Add DIC (5.5 eq.) to the reaction mixture at room temperature.[14]
-
Reaction : Shake the mixture at room temperature. Monitor the reaction for completion using a method like the ninhydrin test for SPPS.[14][16]
-
Purification : Since the DIU byproduct is soluble, it cannot be removed by filtration. For solution-phase synthesis, the product is isolated via aqueous workup and chromatography. For SPPS, the DIU and excess reagents are removed by washing the resin extensively with the reaction solvent (e.g., DMF, DCM).[9][10]
References
- 1. This compound Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Protein Crosslinking Using Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding protein-protein interactions (PPIs) and protein conformational changes is paramount. Crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique to capture these dynamics by covalently linking interacting or proximal amino acid residues, providing distance constraints that are invaluable for structural biology. This guide provides an objective comparison of common XL-MS reagents and software, supported by experimental data, to help you navigate the critical steps of validation.
Comparison of Common Crosslinking Reagents
The choice of crosslinking reagent is a critical first step that dictates the scope and success of an XL-MS experiment. Reagents vary by their reactive groups, spacer arm length, cleavability, and cell membrane permeability.
| Reagent | Reactive Group | Spacer Arm Length (Å) | Cleavability | Membrane Permeability | Key Characteristics & Applications |
| DSS (Disuccinimidyl suberate) | Amine-reactive NHS Ester | 11.4 | Non-cleavable | Permeable | The most common non-cleavable crosslinker; ideal for in vitro studies and when analyzing simpler protein complexes.[1][2] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Amine-reactive Sulfo-NHS Ester | 11.4 | Non-cleavable | Impermeable | A water-soluble analog of DSS, making it ideal for crosslinking proteins on the cell surface without lysing the cell.[2][3][4] |
| DSSO (Disuccinimidyl sulfoxide) | Amine-reactive NHS Ester | 12.5 | MS-cleavable (CID) | Permeable | Contains a sulfoxide bond that can be cleaved in the mass spectrometer, simplifying data analysis by generating characteristic fragment ion doublets.[5][6] |
| DSBU (Disuccinimidyl dibutyric urea) | Amine-reactive NHS Ester | 12.6 | MS-cleavable (CID) | Permeable | An MS-cleavable reagent that, like DSSO, aids in the confident identification of crosslinked peptides from complex mixtures.[4][7] |
| SDA (Succinimidyl-diazirine) | Heterobifunctional (NHS Ester & Diazirine) | 3.9 | Non-cleavable | Permeable | A photo-activatable crosslinker. The NHS ester reacts with primary amines, while the diazirine group, upon UV activation, reacts non-specifically with any proximal amino acid, capturing a wider range of interactions.[8][9] |
| aaDSBSO (azide-tagged DSBSO) | Amine-reactive NHS Ester | 10.1 | Acid & MS-cleavable | Permeable | A trifunctional reagent with an azide handle for affinity enrichment (via click chemistry), an acid-cleavable site, and an MS-cleavable site, enabling robust enrichment and identification workflows.[10] |
The XL-MS Experimental Workflow
A typical XL-MS experiment follows a multi-step process from sample preparation to data analysis. The complexity of the sample, particularly for in-vivo studies, often necessitates enrichment steps to isolate the low-abundance crosslinked peptides.[5][10][11]
Comparison of Data Analysis Software
The final and arguably most complex step is the computational analysis of the MS data to identify the crosslinked peptides. Various software packages have been developed, each with its own algorithms and features.
| Software | Key Algorithm/Feature | Cleavable Crosslinker Support | Visualization Tools | Notes |
| XiSearch | Specialized search engine for crosslinked peptides. | Yes | Integrated with xiNET for 2D network visualization. | Often used in quantitative crosslinking (QCLMS) workflows.[3][7] |
| XlinkX (Proteome Discoverer) | Node within Thermo Scientific Proteome Discoverer. | Yes (Optimized for DSSO) | Integrates with Proteome Discoverer's visualization tools. | Streamlined workflow for users of Thermo Fisher Scientific instruments and software.[5] |
| MeroX | Supports a wide range of crosslinkers and fragmentation methods. | Yes | Provides annotated spectra views for manual validation. | Noted for its user-friendly interface and relatively fast processing time.[7] |
| pLink | High-performance search engine for large-scale datasets. | Yes | Results can be exported to other visualization tools. | A popular choice for proteome-wide, in-vivo crosslinking studies.[12] |
| MaxLynx | A tool within the MaxQuant environment. | Yes | Integrates with MaxQuant's powerful quantitative and visualization features. | Enables quantification of crosslinks within a familiar proteomics software environment.[7][13] |
| ProXL | Web-based platform for data storage, sharing, and visualization. | Yes (Data Importer) | Interactive 2D maps and 3D structure viewers. | Independent of any single search engine; allows for comparison and merging of results from different pipelines.[14][15] |
The Logic of MS-Cleavable Crosslinkers
MS-cleavable crosslinkers like DSSO have become popular because they simplify the identification of crosslinked peptides from complex tandem mass spectra. During MS/MS analysis, the crosslinker can be fragmented at a specific labile bond, releasing the individual peptides. This allows for a two-stage analysis (often MS2 followed by MS3) where the constituent peptides can be identified more easily than the intact, branched crosslinked product.[6][16]
Experimental Protocols
Protocol 1: In-Vitro Crosslinking of a Purified Protein Complex with BS3
This protocol is adapted for crosslinking a purified, soluble protein complex in an aqueous buffer.
-
Buffer Preparation: Prepare a crosslinking buffer such as HEPES, PBS, or bicarbonate, pH 7.5-8.5. Ensure the buffer is amine-free (i.e., no Tris or glycine).
-
Protein Preparation: Adjust the concentration of the purified protein complex to 0.5-2 mg/mL in the crosslinking buffer.
-
Crosslinker Preparation: Immediately before use, dissolve BS3 in the crosslinking buffer to a stock concentration of 25 mM.
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to a final concentration typically ranging from 0.25 to 2 mM. The optimal ratio of crosslinker to protein should be determined empirically.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[17]
-
Verification (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful crosslinking.[17]
-
Sample Preparation for MS: Proceed with protein denaturation, reduction, alkylation, and proteolytic digestion (e.g., with trypsin) according to standard proteomics protocols.[5]
Protocol 2: Enrichment of Crosslinked Peptides using Strong Cation Exchange (SCX)
This protocol is designed to enrich for crosslinked peptides, which typically carry a higher charge than linear peptides.
-
Sample Preparation: The digested peptide mixture from the crosslinking experiment should be acidified (e.g., with formic acid) and desalted using a C18 StageTip or equivalent.
-
SCX Column Equilibration: Equilibrate an SCX spin column or StageTip with an appropriate loading buffer (e.g., 0.5% acetic acid, 30% acetonitrile).
-
Sample Loading: Load the desalted peptide mixture onto the equilibrated SCX column.
-
Washing: Wash the column with the loading buffer to remove unbound peptides.
-
Stepwise Elution: Elute peptide fractions using buffers with increasing salt concentrations (e.g., step gradients of 100 mM, 250 mM, and 500 mM NaCl or ammonium acetate). Crosslinked peptides, due to their higher charge state, are expected to elute at higher salt concentrations.[5][18]
-
Desalting: Desalt each eluted fraction using C18 StageTips prior to LC-MS/MS analysis.
-
Analysis: Analyze each fraction separately by LC-MS/MS to increase the number of identified crosslinks.
References
- 1. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSSBU: A novel mass spectrometry-cleavable analogue of the BS3 cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. portlandpress.com [portlandpress.com]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. iscrm.uw.edu [iscrm.uw.edu]
- 12. Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Learn More About Proxl - Protein Cross-linking Database [proxl-ms.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
Assessing the Stability of Carbodiimide-Formed Amide Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of an amide bond is a critical parameter influencing the efficacy and safety of bioconjugates, peptides, and other molecular assemblies. Amide bonds formed via carbodiimide chemistry, particularly using 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC), are ubiquitous in these applications. This guide provides an objective comparison of the stability of EDC-formed amide bonds with those created using other common coupling reagents, supported by available experimental data and detailed protocols for stability assessment.
The inherent stability of the amide bond, with an estimated half-life of approximately 600 years under neutral physiological conditions, makes it a cornerstone of modern bioconjugation and peptide synthesis[1]. This remarkable stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond[2][3]. However, the choice of coupling chemistry and the surrounding chemical environment can influence the real-world stability of these linkages.
The Role of Carbodiimides in Amide Bond Formation
Carbodiimides like EDC are "zero-length" crosslinkers, meaning they facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage[4]. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can lower reaction efficiency. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine to form the desired amide bond[4][5].
Figure 1. Reaction mechanism of EDC/NHS-mediated amide bond formation.
Comparative Performance of Coupling Reagents
While amide bonds are fundamentally stable, the efficiency of their formation and the purity of the resulting product can vary significantly depending on the coupling reagent used. Uronium/aminium and phosphonium salt-based reagents, such as HATU, HBTU, and PyBOP, are common alternatives to carbodiimides. These reagents also activate the carboxylic acid, often through the formation of an active ester, to facilitate reaction with an amine.
The choice of coupling reagent can impact reaction kinetics and the potential for side reactions, including racemization in peptide synthesis. For instance, HATU is known for its fast coupling times and ability to suppress epimerization.
| Coupling Reagent | Class | Additive | General Characteristics |
| EDC | This compound | NHS/sulfo-NHS | Water-soluble, "zero-length" crosslinker. The O-acylisourea intermediate is unstable and prone to hydrolysis. NHS addition significantly improves efficiency by forming a more stable NHS ester.[4][5] |
| HATU | Uronium/Aminium Salt | HOAt | High coupling efficiency and fast reaction rates. Known to minimize racemization.[6] |
| HBTU | Uronium/Aminium Salt | HOBt | Efficient coupling reagent, though generally considered slightly less reactive than HATU.[6] |
| PyBOP | Phosphonium Salt | HOBt | Effective coupling reagent with byproducts that are generally considered less hazardous than those from some other phosphonium reagents.[6] |
Quantitative Comparison of Coupling Efficiency
Direct comparative studies on the long-term stability (i.e., hydrolysis rates) of amide bonds formed by these different reagents are not extensively available in the literature, largely because the amide bond itself is remarkably stable. However, data on coupling efficiency and crude product purity provide valuable insights into the performance of these reagents.
| Coupling Reagent | Coupling Time | Crude Purity (%) - Peptide 1 | Crude Purity (%) - Peptide 2 |
| PyBOP | 2 x 1 min | 48.11 | 40.10 |
| HATU | 2 x 1 min | 83.63 | 89.63 |
| HCTU | 2 x 1 min | 79.86 | 88.29 |
| PyBOP | 2 x 20 min | 70.27 | 88.54 |
| HATU | 2 x 20 min | 79.91 | 92.11 |
| HCTU | 2 x 20 min | 80.52 | Not Reported |
Table 1. Comparison of crude purity for the synthesis of two different peptides using PyBOP, HATU, and HCTU with varying coupling times. Data suggests that HATU and HCTU generally provide higher crude purity, especially with shorter reaction times.
Experimental Protocols for Assessing Amide Bond Stability
To empirically determine the stability of a newly formed amide bond within a bioconjugate or other molecule of interest, a stability-indicating analytical method is required. Forced degradation studies are often employed to accelerate the identification of potential degradation pathways. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for this purpose.
Figure 2. General workflow for assessing amide bond stability.
Detailed Protocol: Forced Hydrolysis Study using LC-MS
This protocol outlines a general method for conducting a forced hydrolysis study to assess the stability of an amide bond in a bioconjugate under acidic, basic, and neutral conditions.
1. Materials and Reagents:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Eppendorf tubes or HPLC vials
-
Incubator or water bath
-
Centrifuge
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
2. Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Set up three sets of reactions in triplicate for each time point to be tested (e.g., 0, 1, 6, 24, 48, 72 hours).
-
For each time point, aliquot the bioconjugate stock solution into three tubes:
-
Neutral: Add PBS to a final volume of 100 µL.
-
Acidic: Add 0.1 M HCl to a final volume of 100 µL.
-
Basic: Add 0.1 M NaOH to a final volume of 100 µL.
-
-
The T=0 samples should be processed immediately as described below.
-
Incubate the remaining tubes at a controlled temperature (e.g., 37°C or an elevated temperature like 50°C for accelerated degradation).
3. Sample Processing at Each Time Point:
-
At each designated time point, remove the corresponding tubes from the incubator.
-
If the reaction needs to be stopped, neutralize the acidic and basic samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
To precipitate proteins and stop enzymatic degradation (if any), add 3 volumes of ice-cold acetonitrile (300 µL).
-
Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS analysis.
4. LC-MS Analysis:
-
Chromatography:
-
Column: Use a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the intact bioconjugate from its potential degradation products (hydrolyzed components). A typical gradient might run from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is common for peptides and proteins.
-
Analysis Mode: Full scan MS to identify the masses of the intact bioconjugate and degradation products. MS/MS (tandem mass spectrometry) can be used to confirm the identity of the fragments.
-
Data Acquisition: Acquire data over the appropriate m/z range to detect the expected species.
-
5. Data Analysis:
-
Identify the peaks corresponding to the intact bioconjugate and its hydrolysis products in the chromatograms based on their retention times and mass-to-charge ratios.
-
Integrate the peak areas for the intact bioconjugate at each time point.
-
Calculate the percentage of the remaining intact bioconjugate at each time point relative to the T=0 sample.
-
Plot the percentage of intact bioconjugate versus time for each condition (neutral, acidic, basic).
-
From these plots, the degradation kinetics (e.g., half-life) can be determined.
Conclusion
The formation of stable amide bonds is a cornerstone of bioconjugation and peptide chemistry. While this compound-mediated coupling using EDC/NHS is a robust and widely used method, the choice of coupling reagent can influence reaction efficiency and product purity. Amide bonds, once formed, are exceptionally stable under physiological conditions. For applications requiring the utmost stability, the focus should be on optimizing the coupling reaction to ensure high yields and purity, rather than on significant differences in the intrinsic stability of the amide bond itself based on the formation chemistry. The provided experimental protocol for forced degradation studies allows for the empirical determination of amide bond stability in a specific molecular context, providing critical data for the development of stable and effective bioconjugates and therapeutics.
References
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. bachem.com [bachem.com]
A Comparative Guide to One-Step vs. Two-Step Carbodiimide Crosslinking Protocols
For Researchers, Scientists, and Drug Development Professionals
Carbodiimide chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between carboxyl and amine groups. This process, pivotal for creating antibody-drug conjugates, immobilizing proteins on surfaces, and assembling complex biomolecular structures, is typically performed using one of two main protocols: a one-step or a two-step procedure. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific application.
Principle of this compound Crosslinking
The most commonly used this compound crosslinker is 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC). EDC activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine (-NH2) to form a stable amide bond, with EDC being released as a soluble urea byproduct. This is considered a "zero-length" crosslinking process as no part of the EDC molecule remains in the final conjugate.[1]
The primary distinction between the one-step and two-step protocols lies in the management of this reactive intermediate and the timing of the introduction of the amine-containing molecule.
One-Step this compound Crosslinking
In the one-step protocol, the carboxyl-containing molecule, the amine-containing molecule, and EDC are all present in the reaction mixture simultaneously. The EDC activates available carboxyl groups, which then react with primary amines in the vicinity.
Advantages:
-
Simplicity and Speed: The single reaction mixture makes the protocol straightforward and less time-consuming.
Disadvantages:
-
Risk of Undesired Crosslinking: If the amine-containing molecule also possesses carboxyl groups (as is common with proteins), it can be activated by EDC, leading to self-conjugation or polymerization of this molecule.[2]
-
Instability of Intermediate: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group and reduces conjugation efficiency.[1]
Two-Step this compound Crosslinking
The two-step protocol introduces N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to create a more stable intermediate.
-
Activation Step: The carboxyl-containing molecule is first reacted with EDC and NHS. This forms a semi-stable NHS ester intermediate.
-
Coupling Step: Excess EDC and its byproducts are quenched (e.g., with 2-mercaptoethanol) or removed (e.g., via desalting).[1] The amine-containing molecule is then added to the purified, activated molecule, where it reacts with the NHS ester to form the desired amide bond.
Advantages:
-
Reduced Undesired Crosslinking: By removing EDC before the addition of the second molecule, the risk of polymerizing the amine-containing molecule is eliminated. This is a significant advantage when working with proteins.[3]
-
Increased Intermediate Stability: The NHS ester is more stable in aqueous solutions than the O-acylisourea intermediate, allowing for more controlled and efficient conjugation.[4] This can lead to higher coupling efficiency.[1]
Disadvantages:
-
Increased Complexity and Time: The protocol involves additional steps for quenching or purification, making it longer and more complex.
-
Potential for Lower Yield in Specific Applications: Despite the theoretical advantages, the optimal method can be application-dependent. For instance, in certain surface immobilization applications, the one-step method has been shown to be more efficient.[5]
Chemical Signaling Pathways
Caption: Chemical pathways for one-step and two-step this compound crosslinking.
Quantitative Data Comparison
While the two-step protocol is often recommended to prevent unwanted side reactions, experimental data suggests the choice of method can be highly dependent on the specific application, such as immobilizing antibodies onto a functionalized surface. A study by Bhaskar et al. (2012) compared the efficiency of EDC-only (one-step) with EDC/NHS and EDC/sulfo-NHS for crosslinking antibodies to an APTES-functionalized surface.[5]
| Crosslinking Strategy | Relative Antibody Immobilization Density (%) | Analyte Detection Enhancement (vs. EDC/NHS) |
| EDC (One-Step) | 117 ± 0.1 | ~17% higher |
| EDC/NHS (Two-Step) | 100 | Baseline |
| EDC/sulfo-NHS (Two-Step) | 100 | Baseline |
Data summarized from Bhaskar et al., 2012. The study demonstrated that for this specific surface chemistry and application, the one-step EDC protocol resulted in a higher density of immobilized antibodies and enhanced performance in immunoassays.[5]
The authors suggest that the semi-stable NHS ester formed in the two-step process may be less efficient than the highly reactive O-acylisourea intermediate in binding to the surface amines in their heterogeneous phase reaction.[5] This highlights the importance of empirical testing to determine the optimal protocol for a novel application.
Experimental Protocols
Below are representative, generalized protocols for both one-step and two-step crosslinking of two proteins. Note: Optimal reagent concentrations, buffer pH, and reaction times should be determined empirically for each specific application.
One-Step EDC Crosslinking Protocol (Hapten-Carrier Protein Conjugation)
This protocol is adapted for conjugating a small molecule (hapten) with carboxyl groups to a larger carrier protein with amine groups.
Materials:
-
Carrier Protein (e.g., BSA, KLH)
-
Hapten (with carboxyl groups)
-
EDC
-
Conjugation Buffer: 0.1M MES, pH 4.5-5.0[6]
-
Desalting Column
Procedure:
-
Dissolve the carrier protein (e.g., 2 mg) in 200 µL of Conjugation Buffer.[6]
-
Dissolve the hapten (e.g., 1-2 mg) in 500 µL of Conjugation Buffer and add it to the carrier protein solution.[6]
-
Immediately before use, dissolve EDC (e.g., 10 mg) in 1 mL of ultrapure water.
-
Add an appropriate volume of the EDC solution to the carrier-hapten mixture (e.g., 100 µL for BSA).[6]
-
Incubate the reaction for 2 hours at room temperature.[6]
-
Purify the conjugate and remove excess reagents using a desalting column.
Two-Step EDC/NHS Crosslinking Protocol (Protein-Protein Conjugation)
This protocol is designed to conjugate a protein containing carboxyl groups (Protein #1) to a protein containing amine groups (Protein #2).
Materials:
-
Protein #1 (to be activated)
-
Protein #2 (to be coupled)
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1M MES, pH 5.0-6.0[1]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Desalting Column
Procedure:
-
Dissolve Protein #1 in Activation Buffer (e.g., at 1 mg/mL).
-
Add EDC (e.g., final concentration ~2 mM) and NHS (e.g., final concentration ~5 mM) to the Protein #1 solution.[6]
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.[1]
-
Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.[6]
-
Optional but Recommended: Remove excess reagents and byproducts by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer. This also serves to exchange the buffer to the optimal pH for the coupling reaction.
-
Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.[1]
-
Incubate for 2 hours at room temperature to allow the coupling reaction to proceed.[1]
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any remaining unreacted NHS esters.[1]
-
Purify the final conjugate using a desalting column or other chromatography method.
Experimental Workflow Visualization
Caption: Generalized experimental workflows for one-step and two-step protocols.
Conclusion
The choice between a one-step and two-step this compound crosslinking protocol is a critical decision in the design of a bioconjugation experiment. The two-step protocol is generally the preferred method for protein-protein conjugations as it offers greater control and minimizes the risk of undesirable side reactions, such as polymerization of the amine-containing protein. The use of NHS or Sulfo-NHS stabilizes the activated species, allowing for a more efficient and targeted reaction.
However, the one-step protocol offers simplicity and speed. As demonstrated by experimental data, in certain contexts like surface immobilization, it may even provide superior results. Therefore, while the two-step method is a robust starting point for most applications, researchers should consider the specific nature of their molecules and substrates, and, if necessary, empirically test both protocols to identify the most effective strategy for their system.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) this compound Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
A Researcher's Guide to EDC and Sulfo-NHS: Evaluating Activation Reagents from Different Suppliers
For researchers in drug development and various scientific fields, the covalent coupling of molecules is a foundational technique. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) is a widely adopted, zero-length crosslinking method for conjugating carboxyl-containing molecules to primary amines.[1][2] This guide provides a comprehensive evaluation of these critical reagents, offering insights into their mechanism of action, a case study comparing products from different suppliers, and detailed experimental protocols to support your research needs.
The Chemistry of EDC and Sulfo-NHS Activation
EDC facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds by EDC activating the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is susceptible to hydrolysis, which regenerates the original carboxyl group and reduces coupling efficiency.[3]
To enhance the stability of the reactive intermediate and improve the overall yield of the conjugation reaction, Sulfo-NHS is often included. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[3] This semi-stable ester is less prone to hydrolysis and can efficiently react with a primary amine at physiological pH to form a stable amide bond.[3] The addition of a sulfonate group to the NHS molecule increases its water solubility, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents.[4]
Caption: EDC/Sulfo-NHS reaction pathway for covalent bond formation.
Performance Evaluation of EDC and Sulfo-NHS from Different Suppliers
While many suppliers offer high-purity EDC and Sulfo-NHS, the availability of direct, side-by-side comparative performance data is limited. However, a study conducted by MilliporeSigma provides a valuable case study on the equivalence of these reagents from different sources.
In this study, EDC and Sulfo-NHS from MilliporeSigma were compared against those from an unnamed competitor ("Competitor A") in a two-step covalent coupling of an anti-HBsAg antibody to carboxylated microspheres. The performance of the resulting conjugates was then evaluated in a lateral flow assay for the detection of Hepatitis B surface antigen (HBsAg).
The results indicated that the performance of the conjugates was equivalent, regardless of the supplier of the activation reagents. Both qualitative and quantitative assessments showed similar signal intensities in the lateral flow assay, demonstrating the interchangeability of the reagents in this specific application.
| Parameter | MilliporeSigma Reagents | Competitor A Reagents | Conclusion |
| Application | Covalent conjugation of anti-HBsAg antibody to carboxylated microspheres | Covalent conjugation of anti-HBsAg antibody to carboxylated microspheres | Both sets of reagents were used in the same two-step protocol. |
| Performance Metric | Signal intensity in an HBsAg lateral flow assay | Signal intensity in an HBsAg lateral flow assay | Quantitative measurements showed similar signal intensities. |
| Outcome | Successful conjugation and detection | Successful conjugation and detection | The study concluded that the reagents are equivalent in performance for this application. |
While this case study suggests that high-quality reagents from different suppliers can yield comparable results, it is always recommended for researchers to perform their own validation experiments, especially when establishing a new process or troubleshooting an existing one. Key factors to consider when selecting a supplier include reagent purity (often stated on the certificate of analysis), lot-to-lot consistency, and the availability of technical support. For instance, some suppliers specify a purity of ≥ 99% for their EDC-HCl.
Experimental Protocols
The following is a general two-step protocol for the covalent coupling of two proteins using EDC and Sulfo-NHS. This protocol is a synthesis of information from various suppliers and scientific publications and may require optimization for specific applications.[3][5][6][7]
Materials
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amine groups)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting Columns
Step 1: Activation of Protein #1
-
Prepare Protein #1: Dissolve Protein #1 in Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare EDC and Sulfo-NHS: Immediately before use, weigh and dissolve EDC and Sulfo-NHS in Activation Buffer or ultrapure water. EDC is moisture-sensitive and should be handled accordingly.[8]
-
Activate Protein #1: Add EDC and Sulfo-NHS to the Protein #1 solution. A common starting point is a molar ratio of 1:10:25 (Protein #1:EDC:Sulfo-NHS).[5]
-
Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to Protein #2
-
Remove Excess Reagents (Optional but Recommended): To prevent unwanted cross-linking of Protein #2 if it also contains carboxyl groups, it is best to remove excess EDC and Sulfo-NHS. This can be achieved using a desalting column equilibrated with Coupling Buffer.
-
Prepare Protein #2: Dissolve Protein #2 in Coupling Buffer.
-
Adjust pH: If excess reagents were not removed, adjust the pH of the activated Protein #1 solution to 7.2-7.5 by adding Coupling Buffer.
-
Conjugate: Add Protein #2 to the activated Protein #1 solution.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM. This will react with any remaining active Sulfo-NHS esters.
-
Purification: Purify the final conjugate from by-products and unreacted proteins using size-exclusion chromatography or dialysis.
Caption: A typical experimental workflow for two-step protein coupling.
References
- 1. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 2. 제품 [insung.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. proteochem.com [proteochem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Bioconjugation: EDC/NHS vs. TRH-Hydrazide Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount for the successful development of therapeutics, diagnostics, and research reagents. This guide provides a detailed comparison of two widely used bioconjugation methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) chemistry, and a hydrazide-based approach, exemplified by Thyrotropin-Releasing Hormone (TRH)-hydrazide, for the formation of hydrazone linkages.
This comparison delves into the reaction mechanisms, experimental protocols, and performance characteristics of each method, supported by experimental data, to aid in selecting the optimal chemistry for your specific application.
At a Glance: EDC/NHS vs. TRH-Hydrazide
| Feature | EDC/NHS Chemistry | TRH-Hydrazide Chemistry |
| Target Functional Groups | Primary amines (-NH2) and carboxylic acids (-COOH) | Aldehydes (-CHO) or ketones (C=O) and hydrazides (-CONHNH2) |
| Bond Formed | Amide bond (-CONH-) | Hydrazone bond (-C=N-NH-CO-) |
| Bond Stability | Highly stable, effectively permanent and irreversible.[1] | Generally stable, but can be reversible under certain pH conditions (pH-labile).[2][3] |
| Reaction pH | Activation: pH 4.5-7.2; Amine Reaction: pH 7-8.[1][4] | Typically pH 5-7 for efficient reaction.[5] |
| Key Advantages | Robust, widely applicable, forms highly stable bonds.[1] | High specificity, reaction under mild aqueous conditions.[5] |
| Potential Drawbacks | Potential for side reactions, can generate heterogeneous products with molecules having multiple reactive sites.[1][6][7][8] | The resulting hydrazone bond can be less stable than an amide bond under certain physiological conditions.[5] |
Reaction Mechanisms
The fundamental difference between these two chemistries lies in the functional groups they target and the nature of the covalent bond they form.
EDC/NHS Chemistry: Amide Bond Formation
EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinking reagents becomes part of the final bond between the two molecules.[9] The reaction proceeds in two steps:
-
Activation of Carboxyl Group: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1][9][10]
-
Formation of NHS Ester and Amidation: NHS reacts with the O-acylisourea intermediate to create a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine to form a stable amide bond, with NHS being released as a byproduct.[1][9][10] The addition of NHS or its water-soluble analog, Sulfo-NHS, significantly improves the efficiency of the reaction by reducing the hydrolysis of the activated carboxyl group.[1][9]
TRH-Hydrazide Chemistry: Hydrazone Bond Formation
Hydrazide chemistry involves the reaction between a hydrazide group and a carbonyl group (aldehyde or ketone) to form a hydrazone bond.[5] This is a condensation reaction:
-
Nucleophilic Attack: The nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable hydrazone bond. This reaction is typically catalyzed by a mildly acidic environment.[1]
Comparative Experimental Workflow
The following diagram illustrates a generalized comparative workflow for bioconjugation using EDC/NHS and TRH-hydrazide chemistries.
Experimental Protocols
Below are representative, generalized protocols for bioconjugation using both chemistries. Optimization is often necessary for specific applications.
Protocol 1: EDC/NHS Conjugation of a Protein to a Carboxylated Surface
Materials:
-
Carboxylated surface (e.g., beads, plate)
-
Protein with primary amines
-
Activation Buffer: 50 mM MES, pH 6.0[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[11]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]this compound)[11]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[11]
-
Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20[11]
Procedure:
-
Surface Preparation: Wash the carboxylated surface with Activation Buffer.
-
Activation:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the carboxylated surface. A typical starting point is a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS relative to the carboxyl groups on the surface.[1]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1][11]
-
-
Washing: Remove the activation solution and wash the surface 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.[11]
-
Conjugation:
-
Immediately add the protein solution (dissolved in Coupling Buffer) to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching: Add Quenching Solution to block any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Final Washing: Wash the surface multiple times with Washing Buffer to remove non-covalently bound protein and quenching reagents.[11]
Protocol 2: TRH-Hydrazide Conjugation to an Aldehyde-Containing Glycoprotein
Materials:
-
Glycoprotein
-
TRH-hydrazide
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO4)
-
Quenching Solution: 1 M Ethylene Glycol
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0
-
Purification column (e.g., desalting column)
Procedure:
-
Generation of Aldehyde Groups:
-
Dissolve the glycoprotein in Oxidation Buffer.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Quenching the Oxidation: Add Quenching Solution to consume excess periodate. Incubate for 5-10 minutes.[1]
-
Removal of Excess Reagents: Pass the oxidized glycoprotein solution through a desalting column equilibrated with Coupling Buffer to remove excess periodate and quenching agent.[1]
-
Conjugation:
-
Purification: Purify the conjugate from excess TRH-hydrazide using a desalting column, dialysis, or another suitable purification method.[1]
Performance Comparison and Considerations
While direct quantitative comparative data for TRH-hydrazide versus EDC/NHS chemistry is not always readily available in a single source, a qualitative and semi-quantitative comparison can be made based on the known characteristics of amide and hydrazone linkages.[1]
-
Stability: Amide bonds formed via EDC/NHS chemistry are highly stable and considered permanent for most biological applications.[1] Hydrazone bonds, while stable, can exhibit pH-dependent stability and may be reversible under acidic conditions, which can be an advantage for applications requiring cleavable linkers.[2][3]
-
Specificity: TRH-hydrazide chemistry offers high specificity for carbonyl groups, which can be advantageous if the target molecule lacks accessible primary amines or if one wants to avoid modifying them. Aldehyde or ketone groups can be specifically introduced into biomolecules, providing greater control over the conjugation site. EDC/NHS chemistry targets the more abundant carboxyl and amine groups, which can sometimes lead to a heterogeneous mixture of conjugated products if multiple reactive sites are present.[1]
-
Reaction Conditions: Both reactions can be performed under relatively mild, aqueous conditions suitable for most biomolecules. However, the optimal pH ranges differ, which may be a consideration depending on the stability of the molecules being conjugated.[1][5]
Conclusion
The choice between EDC/NHS and TRH-hydrazide chemistry is contingent upon the specific requirements of the bioconjugation application.
EDC/NHS chemistry is a robust and versatile method for creating highly stable, permanent linkages between molecules containing carboxyl and primary amine groups. It is a well-established and widely used technique suitable for a broad range of applications where a stable conjugate is desired.
TRH-hydrazide chemistry provides a highly specific alternative for conjugating to aldehyde or ketone groups. This method is particularly useful when site-specific modification is critical or when the biomolecule of interest is sensitive to the conditions of EDC/NHS chemistry. The potential for pH-dependent reversibility of the hydrazone bond also offers unique possibilities for designing cleavable bioconjugates.
Researchers and drug development professionals should carefully consider the nature of their biomolecules, the desired stability of the final conjugate, and the level of control required over the conjugation site when selecting the most appropriate chemical strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pentelutelabmit.com [pentelutelabmit.com]
- 8. Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. | Semantic Scholar [semanticscholar.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Carbodiimide Disposal
FOR IMMEDIATE REFERENCE AND IMPLEMENTATION IN ALL LABORATORY SETTINGS
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC), are indispensable reagents in modern chemical synthesis, particularly in peptide and amide bond formation. However, their reactivity also renders them hazardous, necessitating strict adherence to proper disposal protocols to ensure laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Carbodiimides are known irritants and sensitizers.[1][2] Direct contact with skin and eyes can cause severe irritation and allergic reactions.[1][2] Inhalation of dust or vapors should be avoided. Always handle carbodiimides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Operational Disposal Plan: A Step-by-Step Guide
The primary method for rendering this compound waste non-hazardous is through quenching, which involves converting the reactive this compound into a stable urea derivative. Acidic hydrolysis is the most effective and widely recommended method for this purpose.
Quenching of this compound Waste
This procedure applies to pure this compound compounds, solutions, and reaction mixtures containing residual carbodiimides.
Experimental Protocol:
-
Preparation:
-
Perform all quenching procedures in a fume hood.
-
Prepare a quenching solution of a weak acid. Acetic acid or hydrochloric acid are commonly used.[1] For EDC, a 1% aqueous solution of acetic acid (pH ~2.8) or formic acid (pH ~2.2) can lead to instantaneous decomposition.[1]
-
For DCC, a dilute solution of acetic acid or hydrochloric acid can be used to facilitate the formation of dicyclohexylurea (DCU).[3]
-
-
Quenching Process:
-
For liquid waste (e.g., reaction mixtures, this compound solutions), slowly add the acidic quenching solution to the waste container while stirring. The reaction can be exothermic, so slow addition is crucial to control the temperature.
-
For solid waste (e.g., unused this compound), first, dissolve it in a compatible organic solvent (e.g., dichloromethane, ethyl acetate) before slowly adding the acidic quenching solution.
-
Continue stirring the mixture for a sufficient period to ensure complete hydrolysis. For EDC at a pH of 4.0, decomposition can take several minutes.[1] It is advisable to stir for at least one hour to ensure the reaction is complete.
-
-
Neutralization:
Management of Dicyclohexylurea (DCU) Precipitate
A common byproduct of DCC reactions is dicyclohexylurea (DCU), which is notoriously insoluble in many common solvents.[5][6][7][8]
Experimental Protocol:
-
Filtration:
-
Following the quenching of a DCC-containing waste stream, the precipitated DCU can be removed by filtration.[5][6] Use a Buchner funnel and filter paper.
-
Wash the collected DCU solid with a suitable solvent to remove any entrapped impurities. Solvents in which DCU has low solubility, such as diethyl ether, hexane, or cold acetonitrile, are effective.[6][7]
-
-
Disposal of DCU:
-
The filtered DCU solid should be collected in a labeled solid waste container.
-
Dispose of the solid waste through your institution's hazardous waste management program. Although DCU is significantly less reactive than DCC, it should still be treated as chemical waste.
-
Decontamination of Labware
Glassware and equipment contaminated with carbodiimides must be thoroughly decontaminated before reuse or disposal.
Experimental Protocol:
-
Initial Rinse:
-
Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the this compound residue.[9] Collect this rinse solvent as hazardous waste.
-
-
Acidic Wash:
-
Wash the glassware with an acidic solution (e.g., 1 M HCl or 10% acetic acid) to hydrolyze any remaining this compound.[10] Allow the glassware to soak in the acidic solution for at least one hour.
-
-
Standard Cleaning:
-
After the acidic wash, proceed with standard laboratory glassware cleaning procedures, such as washing with detergent and water, followed by rinsing with deionized water.[10]
-
-
Disposal of Contaminated Disposables:
-
Solid waste items that cannot be decontaminated, such as gloves, paper towels, and filter paper, should be placed in a designated hazardous waste container for incineration.
-
Quantitative Data for EDC Decomposition
| pH of Aqueous Solution | Quenching Agent | Decomposition Time |
| 4.0 | - | Minutes |
| 2.8 | 1% Acetic Acid | Instantaneous |
| 2.2 | 1% Formic Acid | Instantaneous |
Data sourced from Anderson's Process Solutions.[1]
Disposal Workflow Diagram
By implementing these standardized procedures, laboratories can effectively mitigate the risks associated with this compound waste, ensuring a safer research environment and responsible chemical management. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. watersciences.unl.edu [watersciences.unl.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbodiimides
For researchers, scientists, and drug development professionals, the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-dicyclohexylthis compound (DCC) is fundamental for bioconjugation, peptide synthesis, and crosslinking reactions. However, their hazardous nature necessitates stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of carbodiimides.
Immediate Safety and Personal Protective Equipment (PPE)
Carbodiimides are known irritants to the skin, eyes, and respiratory tract, with some being potent sensitizers.[1] Therefore, the consistent and correct use of appropriate Personal Protective Equipment (PPE) is the first line of defense. All handling of carbodiimides should be performed within a certified chemical fume hood.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields or a full-face shield.[2] | Protects against splashes and aerosols of this compound solutions or dust particles, which can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | Prevents skin contact, which can lead to irritation and allergic reactions.[3] Since specific breakthrough time data for carbodiimides is not readily available, it is crucial to change gloves immediately after any suspected contact. |
| Body Protection | A flame-resistant laboratory coat, worn fully buttoned.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required when handled in a fume hood. If aerosols or dust may be generated outside of a fume hood, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling irritant dust or aerosols. |
Glove Selection Considerations:
While specific breakthrough times for carbodiimides are not widely published, it is crucial to select gloves made of materials known for their general chemical resistance. Nitrile gloves are a common choice for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves may be more appropriate. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination occurs.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure the successful and safe use of carbodiimides.
-
Preparation and Precaution :
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary materials, including the this compound reagent, solvents, reaction vessels, and quenching agents, inside the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Have an emergency spill kit readily accessible.
-
-
Reagent Handling :
-
Carbodiimides, particularly EDC, are moisture-sensitive and should be stored in a desiccator.[3]
-
Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of this compound in a tared, closed container or on weighing paper within the fume hood. Avoid creating dust.
-
Immediately and securely recap the stock container and return it to the desiccator.
-
-
Reaction Setup :
-
Add the weighed this compound to the reaction solvent slowly and carefully.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel covered to the extent possible to minimize the release of vapors.
-
-
Post-Reaction Quenching :
-
Upon completion of the reaction, any unreacted this compound must be quenched.
-
A common method is to add a weak acid, such as acetic acid, to the reaction mixture.[1] This will convert the this compound into a more stable and less reactive urea derivative.
-
Disposal Plan: A Systematic Approach to Waste Management
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure laboratory safety. All this compound waste is considered hazardous.
Waste Segregation and Disposal Procedures
| Waste Type | Procedure |
| Unreacted/Expired Solid this compound | 1. Do not attempt to quench large quantities of solid this compound directly. 2. Place the unreacted solid in a clearly labeled, sealed container. 3. Dispose of it through your institution's hazardous waste management program. |
| Reaction Mixtures Containing Carbodiimides | 1. Quench: Before disposal, quench the reaction mixture with a weak acid (e.g., 1% acetic acid in water) as described in the operational plan.[1] 2. Collect: Collect the quenched reaction mixture in a designated, labeled hazardous waste container. 3. Labeling: The container should be labeled with "Hazardous Waste," the chemical names of the contents (including the quenched this compound and solvents), and the approximate percentages. |
| Contaminated Labware (e.g., pipette tips, weighing paper, gloves) | 1. Segregate: Place all solid waste contaminated with carbodiimides into a designated, clearly labeled hazardous waste bag or container. 2. Disposal: Dispose of this container through your institution's hazardous waste management program. |
| Aqueous Waste from Workup | 1. Quenching Confirmation: Ensure that all reactive this compound has been quenched. 2. Neutralization: Neutralize the aqueous waste to a pH between 6 and 8. 3. Collection: Collect the neutralized aqueous waste in a designated hazardous waste container for aqueous chemical waste. Do not pour down the drain unless permitted by local regulations and your institution's safety office. |
Caption: PPE Selection Workflow for Handling Carbodiimides.
Caption: Logical Flow for the Disposal of this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
